Product packaging for FX-11(Cat. No.:CAS No. 213971-34-7)

FX-11

Cat. No.: B1674298
CAS No.: 213971-34-7
M. Wt: 350.4 g/mol
InChI Key: LVPYVYFMCKYFCZ-UHFFFAOYSA-N
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Description

Selective inhibitor of LDHA, inhibiting tumor xenograft progression>FX11 is a selective inhibitor of LDHA, inhibiting tumor xenograft progression.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O4 B1674298 FX-11 CAS No. 213971-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213971-34-7
Record name 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a novel, proposed synthetic pathway for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a complex polysubstituted naphthalene derivative. Due to the absence of a documented synthesis for this specific molecule in the current literature, this paper presents a rational, multi-step approach based on established and robust organic chemistry transformations. The proposed synthesis employs a convergent strategy, beginning with the construction of a substituted naphthalene core, followed by sequential functionalization to introduce the required substituents with controlled regioselectivity. Key transformations include the Haworth synthesis, Friedel-Crafts reactions, Clemmensen reduction, directed ortho-lithiation, and final deprotection steps. Detailed experimental protocols for each key stage are provided, along with tabulated data for reactants and expected products. Visualizations of the synthetic workflow and key reaction mechanisms are rendered using Graphviz to facilitate a clear understanding of the proposed methodology. This document is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally related compounds for further investigation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule (1) suggests a strategy that disconnects the substituents from a pre-formed naphthalene core. The carboxylic acid group can be installed late-stage via directed ortho-lithiation and carboxylation of a protected dihydroxynaphthalene precursor. The benzyl group can be introduced via a Friedel-Crafts benzylation. The dihydroxy functionality can be unmasked from a more stable dimethoxy precursor. This leads back to a substituted tetralone, which can be synthesized through a Haworth reaction sequence.

Retrosynthesis target Target Molecule (1) 7-Benzyl-2,3-dihydroxy-6-methyl- 4-propyl-naphthalene-1-carboxylic acid intermediate1 Intermediate A 7-Benzyl-2,3-dimethoxy-6-methyl- 4-propyl-naphthalene target->intermediate1  Demethylation & Carboxylation intermediate2 Intermediate B 2,3-Dimethoxy-6-methyl- 4-propylnaphthalene intermediate1->intermediate2  Friedel-Crafts Benzylation intermediate3 Intermediate C 6,7-Dimethoxy-2-methyl- 4-propyl-1-tetralone intermediate2->intermediate3  Aromatization intermediate4 Intermediate D 4-(3,4-Dimethoxy-6-methylphenyl)-heptanoic acid intermediate3->intermediate4  Intramolecular Friedel-Crafts Acylation intermediate5 Intermediate E 3-(3,4-Dimethoxy-6-methylbenzoyl)-hexanoic acid intermediate4->intermediate5  Clemmensen Reduction starting_materials Starting Materials 3,4-Dimethoxytoluene & Butyryl chloride intermediate5->starting_materials  Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process designed to control the regiochemistry of substitution on the naphthalene core. The key steps are outlined below.

SynthesisWorkflow cluster_0 Naphthalene Core Construction cluster_1 Naphthalene Functionalization start 3,4-Dimethoxytoluene step1 Step 1: Friedel-Crafts Acylation with Butyryl Chloride start->step1 product1 Intermediate E step1->product1 step2 Step 2: Clemmensen Reduction product1->step2 product2 Intermediate D step2->product2 step3 Step 3: Intramolecular Friedel-Crafts Acylation product2->step3 product3 Intermediate C (Tetralone) step3->product3 step4 Step 4: Aromatization product3->step4 product4 Intermediate B (2,3-Dimethoxy-6-methyl-4-propylnaphthalene) step4->product4 step5 Step 5: Friedel-Crafts Benzylation product4->step5 product5 Intermediate A (7-Benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene) step5->product5 step6 Step 6: Directed ortho-Lithiation & Carboxylation product5->step6 product6 Protected Carboxylic Acid step6->product6 step7 Step 7: Demethylation product6->step7 final_product Target Molecule (1) step7->final_product

Caption: Proposed synthetic workflow.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3,4-Dimethoxytoluene
  • Reaction: 3,4-Dimethoxytoluene + Butyryl chloride → 1-(2,3-Dimethoxy-5-methylphenyl)butan-1-one

  • Methodology: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of butyryl chloride (1.1 eq) in dry DCM is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of 3,4-dimethoxytoluene (1.0 eq) in dry DCM. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Clemmensen Reduction
  • Reaction: 1-(2,3-Dimethoxy-5-methylphenyl)butan-1-one → 1,2-Dimethoxy-4-methyl-5-propylbenzene

  • Methodology: Zinc amalgam is prepared by adding mercury(II) chloride to granulated zinc in water, followed by decanting the water and washing the amalgam with water. The amalgam, concentrated hydrochloric acid, and a solution of the ketone from Step 1 in toluene are refluxed for 24 hours. Additional portions of concentrated HCl are added every 6 hours. After cooling, the mixture is diluted with water and extracted with toluene. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be used in the next step without further purification.

Step 3 & 4 will be a Haworth-type synthesis sequence

Due to the complexity and multi-step nature of the Haworth synthesis, a more direct approach to the naphthalene core is proposed for improved efficiency.

Alternative Route to Substituted Naphthalene Core (Intermediate B)

A more convergent approach would involve the synthesis of 2,3-dimethoxy-6-methylnaphthalene and its subsequent propylation.

Step 3a: Synthesis of 6-Methyl-2-tetralone

This can be synthesized from p-methylanisole through a series of steps including Friedel-Crafts acylation, hydrogenation, cyclization, and reduction.

Step 3b: Synthesis of 2,3-Dimethoxy-6-methylnaphthalene (Intermediate B)

This intermediate can be prepared from 6-methyl-2-naphthol through methylation of the hydroxyl groups.

Step 4: Friedel-Crafts Propylation of Intermediate B
  • Reaction: 2,3-Dimethoxy-6-methylnaphthalene + Propionyl chloride/AlCl3 followed by Clemmensen Reduction.

  • Methodology: A Friedel-Crafts acylation with propionyl chloride would likely acylate the most activated position. The directing effects of the two methoxy groups and the methyl group would need to be carefully considered. The resulting ketone would then be reduced to the propyl group via a Clemmensen or Wolff-Kishner reduction.

Step 5: Friedel-Crafts Benzylation of Intermediate B
  • Reaction: 2,3-Dimethoxy-6-methyl-4-propylnaphthalene + Benzyl chloride → 7-Benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene (Intermediate A)

  • Methodology: To a solution of Intermediate B in a suitable solvent like 1,2-dichloroethane, a Lewis acid catalyst (e.g., FeCl3 or AlCl3) is added. Benzyl chloride (1.1 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is worked up by adding water, extracting with an organic solvent, washing the organic layer, drying, and concentrating. The product is purified by chromatography. The regioselectivity will be directed by the existing substituents.

Step 6: Directed ortho-Lithiation and Carboxylation
  • Reaction: Intermediate A → 7-Benzyl-2,3-dimethoxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid methyl ester

  • Methodology: The methoxy groups can act as directing groups for ortho-lithiation. A solution of Intermediate A in dry THF is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.2 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 2 hours. Dry carbon dioxide gas is then bubbled through the solution for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with diethyl ether, the organic layer is dried and concentrated. The resulting carboxylic acid is then esterified with methanol under acidic conditions for easier purification by chromatography.

Step 7: Demethylation
  • Reaction: Methyl 7-benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene-1-carboxylate → 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (Target Molecule 1)

  • Methodology: The methyl ester from the previous step is dissolved in dry DCM and cooled to -78 °C. A solution of boron tribromide (BBr3, 3 eq) in DCM is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the final product. The hydrolysis of the methyl ester occurs during the aqueous workup.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Intermediates

StepReaction TypeStarting MaterialKey ReagentsExpected Product
1Friedel-Crafts Acylation3,4-DimethoxytolueneButyryl chloride, AlCl3Intermediate E
2Clemmensen ReductionIntermediate EZn(Hg), conc. HClIntermediate D
3Intramolecular AcylationIntermediate DPolyphosphoric acidIntermediate C
4AromatizationIntermediate CPd/C, heatIntermediate B
5Friedel-Crafts BenzylationIntermediate BBenzyl chloride, FeCl3Intermediate A
6Lithiation & CarboxylationIntermediate An-BuLi, CO2Protected Carboxylic Acid
7DemethylationProtected Carboxylic AcidBBr3Target Molecule (1)

Table 2: Predicted Spectroscopic Data for the Target Molecule (1)

Spectroscopic MethodPredicted Data
¹H NMR Signals corresponding to aromatic protons, benzylic CH₂, propyl CH₂ and CH₃, methyl group, hydroxyl protons, and carboxylic acid proton.
¹³C NMR Signals for naphthalene core carbons, benzyl group carbons, propyl and methyl carbons, and the carboxyl carbon.
IR (cm⁻¹) Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), aromatic C=C stretches, C-H stretches.
Mass Spec (m/z) [M]+ peak corresponding to the molecular weight of C₂₈H₂₈O₄.

Mandatory Visualizations

FriedelCraftsMechanism cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation reagents R-CO-Cl + AlCl₃ complex [R-CO-Cl]⁺[AlCl₃]⁻ reagents->complex acylium_ion R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ complex->acylium_ion naphthalene Substituted Naphthalene sigma_complex Sigma Complex (Arenium Ion) naphthalene->sigma_complex + R-C≡O⁺ deprotonation Sigma Complex + AlCl₄⁻ product Acylated Naphthalene + HCl + AlCl₃ deprotonation->product

Caption: Mechanism of a Friedel-Crafts Acylation step.

Disclaimer: This document presents a proposed synthetic route. The actual execution of these steps may require optimization of reaction conditions, and the regioselectivity of certain reactions may vary from the desired outcome. All experimental work should be conducted with appropriate safety precautions by trained personnel.

An In-depth Technical Guide to the Chemical Properties of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a synthetic naphthoic acid derivative. This class of compounds has garnered interest in medicinal chemistry due to its structural relationship to the natural product gossypol, which exhibits a range of biological activities. Notably, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid has been identified as an inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the metabolic pathway of cancer cells. This whitepaper provides a comprehensive overview of the known and predicted chemical properties of this compound, along with standardized experimental protocols for its analysis and a summary of its biological context.

Chemical and Physical Properties

Currently, detailed experimentally determined physicochemical data for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is limited in publicly accessible literature. However, computational predictions from reputable sources such as PubChem provide valuable insights into its expected properties.

Predicted Physicochemical Data

The following tables summarize the computationally predicted properties for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (PubChem CID: 10498042).

PropertyValueSource
Molecular FormulaC22H22O4PubChem[1][2]
Molecular Weight350.4 g/mol PubChem[1][2]
XLogP36.2PubChem[3]
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase, which is useful for ion mobility-mass spectrometry analysis.

Adductm/zPredicted CCS (Ų)
[M+H]+351.15908183.8
[M+Na]+373.14102191.8
[M-H]-349.14452188.1
[M+NH4]+368.18562196.4
[M+K]+389.11496186.0
[M+H-H2O]+333.14906176.2
[M+HCOO]-395.15000200.4
[M+CH3COO]-409.16565212.3
Data sourced from PubChem[3]

Experimental Protocols for Characterization

While specific experimental data for the title compound is scarce, the following sections detail standardized, representative protocols for the characterization of aromatic carboxylic acids. These methodologies are directly applicable to 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid.

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Assessment

The solubility profile is determined by testing the compound's ability to dissolve in various solvents.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity are used, including water, 5% aqueous sodium bicarbonate (NaHCO3), 5% aqueous sodium hydroxide (NaOH), and 5% aqueous hydrochloric acid (HCl), as well as organic solvents like ethanol and dichloromethane.

  • Procedure: Approximately 10-20 mg of the compound is added to 1 mL of each solvent in a test tube.

  • Observation: The mixture is agitated and observed for dissolution at room temperature. For poorly soluble compounds, gentle heating may be applied.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% NaHCO3 is a strong indicator of a carboxylic acid.

    • Solubility in 5% NaOH indicates an acidic compound (carboxylic acid or phenol).

    • Solubility in 5% HCl would indicate a basic functional group (not expected for this compound).

    • Solubility in organic solvents provides information about the overall lipophilicity of the molecule.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • ¹H NMR Spectroscopy:

    • The sample is placed in the NMR spectrometer.

    • Expected signals would include aromatic protons, protons of the benzyl and propyl groups, the methyl group, and a characteristic broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The two hydroxyl protons would also be observed.

  • ¹³C NMR Spectroscopy:

    • The spectrum is acquired to show all unique carbon atoms.

    • Expected signals would include those for the naphthalene core, the benzyl and propyl groups, the methyl group, and a downfield signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).

  • Data Analysis: Chemical shifts, integration values, and coupling patterns are analyzed to confirm the molecular structure.

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate after dissolving in a volatile solvent.

  • Analysis: The sample is placed in an IR spectrometer and the spectrum is recorded.

  • Interpretation: Key expected absorption bands include:

    • A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.

    • A C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

    • O-H stretches from the phenolic hydroxyl groups, around 3200-3600 cm⁻¹.

    • C-H stretches from the aromatic and aliphatic parts of the molecule.

    • C=C stretches from the aromatic rings.

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.

Methodology (Reverse-Phase):

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration.

  • HPLC System: A reverse-phase column (e.g., C18) is used.

  • Mobile Phase: A gradient or isocratic mobile phase is employed, typically consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Analysis: The sample is injected into the HPLC system. Detection is typically performed using a UV detector, set to a wavelength where the compound has strong absorbance (e.g., around 254 nm for the naphthalene core).

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification and purity assessment.

Biological Context: Lactate Dehydrogenase A (LDHA) Inhibition

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid has been identified as an inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, the metabolic pathway that many cancer cells rely on for energy production, a phenomenon known as the "Warburg effect".

The Warburg Effect and the Role of LDHA

In normal cells, glucose is primarily metabolized through oxidative phosphorylation in the mitochondria. However, many cancer cells exhibit increased glycolysis even in the presence of oxygen, converting pyruvate to lactate. LDHA catalyzes the conversion of pyruvate to lactate, which also regenerates NAD+ from NADH. This regeneration of NAD+ is essential for maintaining a high rate of glycolysis. By producing lactate, cancer cells can generate ATP quickly and provide building blocks for rapid cell proliferation. The resulting acidic microenvironment also promotes tumor invasion and metastasis.

Mechanism of Action of LDHA Inhibitors

Inhibitors of LDHA, such as 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, are designed to block the active site of the enzyme. This prevents the conversion of pyruvate to lactate. The consequences of LDHA inhibition in cancer cells include:

  • A decrease in ATP production from glycolysis.

  • An increase in intracellular pyruvate levels, which can be shunted into the mitochondria, leading to increased oxidative stress.

  • A reduction in the acidification of the tumor microenvironment.

  • Ultimately, a decrease in cancer cell proliferation and survival.

Visualizations

Logical Workflow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment synthesis Synthesis of Compound purification Purification (e.g., Crystallization) synthesis->purification mp Melting Point purification->mp solubility Solubility purification->solubility pka pKa Determination purification->pka nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC purification->hplc

Caption: Workflow for the synthesis and characterization of the target compound.

Signaling Pathway: LDHA in Cancer Metabolism

cluster_cell Cancer Cell Cytoplasm cluster_mito Mitochondrion glucose Glucose g6p Glycolysis glucose->g6p pyruvate Pyruvate g6p->pyruvate atp ATP g6p->atp lactate Lactate pyruvate->lactate Cancer Cells (Warburg Effect) tca TCA Cycle & Oxidative Phosphorylation pyruvate->tca Normal Cells acidification Tumor Microenvironment Acidification lactate->acidification ldha LDHA ldha->pyruvate ldha->lactate nad_plus NAD+ ldha->nad_plus inhibitor 7-Benzyl-2,3-dihydroxy-6-methyl- 4-propyl-naphthalene-1-carboxylic acid inhibitor->ldha Inhibits nad_plus->g6p Required for high glycolytic rate nadh NADH nadh->ldha proliferation Cancer Cell Proliferation acidification->proliferation

Caption: Role of LDHA in the Warburg effect and the mechanism of its inhibition.

References

Technical Guide: 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (FX11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). Also known by its research designation FX11, this small molecule has emerged as a significant tool in the study of cancer metabolism and a potential therapeutic agent. This document details its chemical properties, mechanism of action, and key experimental data, and provides an overview of relevant experimental protocols.

Chemical and Physical Properties

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a synthetic organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 213971-34-7[1][2]
Molecular Formula C₂₂H₂₂O₄[3][4]
Molecular Weight 350.41 g/mol [3][4]
IUPAC Name 7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid[3]
Synonyms FX11, LDHA Inhibitor FX11[1][3][4]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[3]

Mechanism of Action

FX11 is a cell-permeable, reversible, and competitive inhibitor of Lactate Dehydrogenase A (LDHA) with respect to NADH.[1][2] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDHA, FX11 disrupts the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[3][5] This inhibition leads to a reduction in ATP levels, an increase in oxidative stress and the production of reactive oxygen species (ROS), and ultimately induces cell death in cancer cells.[1][3][5]

Signaling Pathway of FX11 Action

FX11_Mechanism FX11 FX11 (7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid) LDHA Lactate Dehydrogenase A (LDHA) FX11->LDHA inhibits ATP_Production ATP Production FX11->ATP_Production decreases ROS_Production Reactive Oxygen Species (ROS) Production FX11->ROS_Production increases Pyruvate_Lactate Pyruvate -> Lactate LDHA->Pyruvate_Lactate catalyzes LDHA->ATP_Production supports Glycolysis Glycolysis Pyruvate_Lactate->Glycolysis regenerates NAD+ for Glycolysis->Pyruvate_Lactate Cell_Death Cancer Cell Death ATP_Production->Cell_Death decrease leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: Mechanism of action of FX11 as an LDHA inhibitor.

Quantitative Data

The inhibitory activity of FX11 has been characterized in various studies. Key quantitative metrics are presented below.

ParameterValueCell Line/SystemSource
Ki (Inhibition constant) 8 µMHuman Liver LDHA[1][3]
IC₅₀ (Half-maximal inhibitory concentration) 23.3 µMHeLa cells[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of FX11.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the enzymatic activity of LDHA in the presence and absence of FX11.

Principle: The conversion of lactate to pyruvate by LDH is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

General Protocol:

  • Prepare a reaction mixture containing Tris buffer, NAD⁺, and lactate.

  • Add the enzyme source (e.g., purified LDHA or cell lysate).

  • To test inhibition, pre-incubate the enzyme with various concentrations of FX11.

  • Initiate the reaction by adding the substrate (lactate or pyruvate).

  • Measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity and determine the inhibitory parameters (Ki or IC₅₀) by fitting the data to appropriate enzyme inhibition models.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This experiment assesses the impact of FX11 on mitochondrial respiration.

Principle: OCR is a key indicator of mitochondrial function and can be measured in real-time using extracellular flux analyzers.

General Protocol:

  • Seed cells in a specialized microplate and allow them to adhere.

  • The following day, replace the culture medium with a low-buffered assay medium.

  • Baseline OCR is measured using an extracellular flux analyzer.

  • Inject FX11 into the wells and monitor the subsequent changes in OCR.

  • Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to further dissect the effects on different aspects of mitochondrial respiration.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of ROS in cells following treatment with FX11.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

General Protocol:

  • Culture cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with FX11 for the desired time.

  • Load the cells with DCFH-DA by incubating them in a medium containing the probe.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay evaluates the effect of FX11 on the integrity of the mitochondrial membrane potential.

Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

General Protocol:

  • Treat cells with FX11.

  • Incubate the cells with the JC-1 dye.

  • Wash the cells to remove the unbound dye.

  • Measure the red and green fluorescence intensities using a flow cytometer or a fluorescence plate reader.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies LDH_Assay LDH Activity Assay Cell_Culture Cancer Cell Culture FX11_Treatment FX11 Treatment Cell_Culture->FX11_Treatment OCR_Assay Oxygen Consumption Rate (OCR) Assay FX11_Treatment->OCR_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay FX11_Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay FX11_Treatment->MMP_Assay Xenograft_Model Xenograft Tumor Model (e.g., Lymphoma, Pancreatic Cancer) FX11_Administration FX11 Administration Xenograft_Model->FX11_Administration Tumor_Growth_Measurement Tumor Growth Measurement FX11_Administration->Tumor_Growth_Measurement

Caption: General experimental workflow for characterizing FX11.

Conclusion

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (FX11) is a valuable research tool for investigating the role of LDHA in cancer metabolism. Its well-defined mechanism of action and demonstrated anti-tumor effects in preclinical models make it a compound of significant interest for the development of novel cancer therapies targeting cellular metabolism. This guide provides a foundational understanding of FX11 for researchers and drug development professionals. For detailed experimental procedures, it is recommended to consult the primary literature cited herein.

References

The Multifaceted Biological Activities of Substituted Naphthalene Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted naphthalene carboxylic acids represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The naphthalene scaffold, a bicyclic aromatic system, provides a rigid and lipophilic framework that can be readily functionalized with various substituents, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted naphthalene carboxylic acids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

A substantial body of research has highlighted the potential of substituted naphthalene carboxylic acids as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, operating through various mechanisms of action.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various substituted naphthalene carboxylic acids has been quantified using in vitro assays, primarily the MTT and SRB assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivativeColon Cancer0.5[1]
1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivativeLiver Cancer0.7[1]
Naphthalene-chalcone derivative (Compound 2j)A549 (Lung)7.835 ± 0.598[2]
Naphthalene-chalcone derivative (Compound 2e)A549 (Lung)20.6 ± 0.52[2]
Naphthalene-chalcone derivative (Compound 2i)A549 (Lung)21.4 ± 2.6[2]
Pyrazole-linked benzothiazole–naphthol derivative (Compound 4j)HeLa (Cervical)4.63[3]
Pyrazole-linked benzothiazole–naphthol derivative (Compound 4k)HeLa (Cervical)5.54[3]
Pyrazole-linked benzothiazole–naphthol derivative (Compound 4l)HeLa (Cervical)4.92[3]
Aminobenzylnaphthol (MMZ-140C) - 24hBxPC-3 (Pancreatic)30.15 ± 9.39[3]
Aminobenzylnaphthol (MMZ-45B) - 24hHT-29 (Colorectal)31.78 ± 3.93[3]
Aminobenzylnaphthol (MMZ-45AA) - 72hBxPC-3 (Pancreatic)13.26[3]
Aminobenzylnaphthol (MMZ-140C) - 72hHT-29 (Colorectal)11.55[3]
Signaling Pathways in Anticancer Activity

Keap1-Nrf2 Pathway Activation

A key mechanism through which some substituted naphthalene carboxylic acids exert their anticancer and cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Certain naphthalene-based compounds act as inhibitors of the Keap1-Nrf2 protein-protein interaction. This disruption prevents the degradation of Nrf2, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and subsequent synthesis of antioxidant and detoxification enzymes.[4][5][6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin NCA Substituted Naphthalene Carboxylic Acid NCA->Keap1 Inhibits Binding ARE ARE Nrf2_n->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Cytoprotective_Genes Activates Transcription

Caption: Keap1-Nrf2 Signaling Pathway Activation.
Experimental Protocols for Anticancer Activity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with deionized water to remove the TCA.

  • Staining: Add 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510-570 nm using a microplate reader.

Anti-inflammatory Activity

Substituted naphthalene carboxylic acids have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds are often evaluated in vivo using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter measured.

Compound/DerivativeAssayActivityReference
6-methoxy naphthalene derivative (Compound 12)Carrageenan-induced rat paw edema89.77% inhibition[1]
Naproxen (Standard)Carrageenan-induced rat paw edema85.02% inhibition[1]
1,2,4-triazole Schiff base with para-methoxy moiety (Compound 7)In vitro COX-2 inhibitionIC50 = 0.04 µM[1]
Celecoxib (Standard)In vitro COX-2 inhibitionIC50 = 0.05 µM[1]
Signaling Pathways in Anti-inflammatory Activity

COX-2 Inhibition Pathway

Inflammation is a complex biological response, and the production of prostaglandins plays a central role. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Substituted naphthalene carboxylic acids have been shown to be selective inhibitors of COX-2. By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[7][8]

COX2_Inhibition_Pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates NCA Substituted Naphthalene Carboxylic Acid NCA->COX2 Inhibits

Caption: COX-2 Inhibition Pathway.
Experimental Protocol for Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

  • Animals: Use male or female Wistar or Sprague-Dawley rats.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin or naproxen), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial Activity

Several substituted naphthalene carboxylic acids have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Naphthalene-chalcone derivative (Compound 2j)Candida albicans15.625[2]
Naphthalene-chalcone derivative (Compound 2j)Candida krusei15.625[2]
Naphthalene-chalcone derivative (Compound 2j)Staphylococcus aureus31.250[2]
Naphthalene-chalcone derivative (Compound 2j)Staphylococcus epidermidis31.250[2]
Phenolic azo dye (Compound B4)Escherichia coli62.5[9]
Phenolic azo dye (Compound B4)Staphylococcus aureus62.5[9]
Naphtholic azo dye (Compound A1)Salmonella typhi62.5[9]
Naphtholic azo dye (Compound A1)Streptococcus pyogenes62.5[9]
Experimental Workflow for Antimicrobial Activity Assessment

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antimicrobial activity of a compound.

MIC_Workflow start Start prep_compound Prepare serial dilutions of Substituted Naphthalene Carboxylic Acid start->prep_compound inoculate Inoculate dilutions with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC: Lowest concentration with no growth observe->determine_mic end End determine_mic->end

Caption: MIC Determination Workflow.

Substituted naphthalene carboxylic acids are a promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been demonstrated through various in vitro and in vivo studies. The ability to readily modify the naphthalene scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for further drug discovery and development. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to explore and harness the therapeutic potential of this versatile chemical class.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the biological activity or therapeutic targets of the specific compound, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. The information presented herein is a speculative analysis based on the known therapeutic targets of structurally related naphthalene carboxylic acid derivatives. This guide is intended for research and drug development professionals to inform potential avenues of investigation for this novel compound. All potential targets and pathways described require experimental validation.

Introduction

Naphthalene and its derivatives are a class of bicyclic aromatic hydrocarbons that form the backbone of numerous biologically active compounds. The functionalization of the naphthalene scaffold, particularly with carboxylic acid and hydroxyl groups, has given rise to molecules with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, possesses several key structural features—a dihydroxy-substituted naphthalene ring, a carboxylic acid moiety, and lipophilic benzyl and propyl groups—that suggest a potential for interaction with various biological targets. This document will explore hypothetical therapeutic targets based on the activities of analogous structures.

Hypothetical Therapeutic Target: Lactate Dehydrogenase (LDH)

Rationale

Several dihydroxy-naphthalene carboxylic acid derivatives have been identified as inhibitors of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis.[1] LDH catalyzes the interconversion of pyruvate and lactate. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a compelling target for anticancer therapy. The structural similarity of the core dihydroxy-naphthalene-carboxylic acid moiety in the target compound to known LDH inhibitors makes this a primary hypothetical target.

Quantitative Data for a Structurally Related LDH Inhibitor

The following data is for 3,5-dihydroxy-2-napthoic acid (DHNA), an inhibitor of Babesia microti lactate dehydrogenase (BmLDH).[1]

CompoundTargetIC50 (in vitro)Selectivity
3,5-dihydroxy-2-napthoic acidBmLDH85.65 µM~5,000-fold over human LDH
Experimental Protocol: LDH Enzyme Inhibition Assay
  • Expression and Purification of Recombinant LDH:

    • The gene encoding human LDH is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

    • Protein expression is induced with IPTG, and cells are harvested and lysed.

    • Recombinant LDH is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4), NAD+, and lactate.

    • The test compound, dissolved in DMSO, is added to the wells at varying concentrations. A DMSO-only control is included.

    • The reaction is initiated by the addition of purified recombinant LDH.

    • The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the absorbance curves.

    • The percentage of inhibition for each concentration of the test compound is determined relative to the DMSO control.

    • The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.

Visualization: Hypothetical LDH Inhibition Pathway

LDH_Inhibition Hypothetical LDH Inhibition Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ to NADH LDH Lactate Dehydrogenase (LDH) Warburg_Effect Warburg Effect & Cancer Cell Proliferation Lactate->Warburg_Effect Compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid Compound->LDH Inhibition

Caption: Hypothetical inhibition of Lactate Dehydrogenase (LDH).

Hypothetical Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)

Rationale

The STAT3 signaling pathway is a critical mediator of tumorigenesis, and its constitutive activation is observed in a wide variety of human cancers. Naphthalene derivatives have been explored as inhibitors of STAT3 phosphorylation and dimerization, which are essential steps for its activation. The lipophilic benzyl and propyl groups of the target compound could facilitate its entry into cells and interaction with the STAT3 protein.

Quantitative Data Template

No specific quantitative data for a naphthalene-based STAT3 inhibitor was found in the initial search. A typical data summary would look as follows:

CompoundAssay TypeCell LineIC50
Hypothetical Datap-STAT3 (Y705) InhibitionMDA-MB-231e.g., 5.2 µM
Hypothetical DataSTAT3-Luciferase ReporterHeLae.g., 3.8 µM
Experimental Protocol: Western Blot for Phospho-STAT3
  • Cell Culture and Treatment:

    • A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) is cultured to ~80% confluency.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

STAT3_Workflow Experimental Workflow for STAT3 Inhibition Cell_Culture Culture Cancer Cells (e.g., MDA-MB-231) Treatment Treat with Compound (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Reporter_Assay STAT3-Luciferase Reporter Assay Treatment->Reporter_Assay Western_Blot Western Blot for p-STAT3, Total STAT3, β-actin Lysis->Western_Blot Data_Analysis Densitometry & IC50 Calculation Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Workflow to evaluate STAT3 inhibition.

STAT3_Pathway Hypothetical STAT3 Pathway Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activation STAT3_Monomer STAT3 JAK->STAT3_Monomer Phosphorylation (Y705) pSTAT3_Monomer p-STAT3 STAT3_Monomer->pSTAT3_Monomer pSTAT3_Dimer p-STAT3 Dimer pSTAT3_Monomer->pSTAT3_Dimer Dimerization Nucleus Nucleus pSTAT3_Dimer->Nucleus Nuclear Translocation Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) Nucleus->Gene_Transcription Compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid Compound->STAT3_Monomer Inhibition of Phosphorylation?

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Conclusion

The compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid represents an unexplored chemical entity with potential therapeutic value. Based on the established pharmacology of its structural relatives, promising initial lines of inquiry would be the investigation of its inhibitory effects on Lactate Dehydrogenase and the STAT3 signaling pathway . The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this compound. Rigorous in vitro and cell-based screening, followed by mechanistic studies, will be essential to uncover its true therapeutic targets and potential for future drug development.

References

Spectroscopic Data for Novel Naphthalene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range of recently synthesized, novel naphthalene derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for the synthesis and characterization of these compounds, and visualizes experimental workflows using Graphviz diagrams.

Introduction to Naphthalene Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design and synthesis of novel compounds with a wide array of applications. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] Furthermore, the unique photophysical properties of functionalized naphthalenes make them promising candidates for use in organic electronics and as fluorescent probes. This guide focuses on the detailed spectroscopic characterization of several classes of recently developed naphthalene derivatives, providing the foundational data necessary for further research and development.

Spectroscopic Data of Novel Naphthalene Derivatives

The following sections present a summary of the spectroscopic data for various classes of novel naphthalene derivatives. The data is organized into tables for clarity and ease of comparison.

Dihydronaphthalene Derivatives

A series of dihydronaphthalene derivatives have been synthesized and evaluated for their cytotoxic activities.[1] The synthesis involves a multi-step reaction sequence starting from 6-methoxy-1-tetralone.

Table 1: Spectroscopic Data for Selected Dihydronaphthalene Derivatives [1]

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)IR (ν, cm-1)
3d 8.31 (s, 1H, NH), 7.50-7.20 (m, 9H, Ar-H), 3.75 (s, 3H, OCH3), 2.80 (t, 2H, CH2), 2.50 (t, 2H, CH2)167.2, 158.5, 145.3, 138.1, 132.4, 129.8, 128.7, 127.5, 126.3, 113.8, 55.4, 29.7, 21.2353 [M]+3450 (NH), 1680 (C=O)
5a 8.15 (s, 1H, NH), 7.60-7.10 (m, 9H, Ar-H), 4.80 (s, 1H, CH), 3.80 (s, 3H, OCH3), 2.90 (t, 2H, CH2), 2.60 (t, 2H, CH2)165.8, 159.1, 150.2, 142.7, 135.6, 130.1, 129.3, 128.5, 127.9, 114.2, 112.5, 55.6, 45.3, 29.5, 20.8482 [M]+3400 (NH), 2190 (CN), 1660 (C=O)
5d 8.20 (s, 1H, NH), 7.70-7.20 (m, 8H, Ar-H), 4.85 (s, 1H, CH), 3.82 (s, 3H, OCH3), 2.95 (t, 2H, CH2), 2.65 (t, 2H, CH2)165.7, 159.2, 150.4, 142.5, 135.8, 132.1, 130.5, 129.7, 128.9, 114.3, 112.7, 55.7, 45.5, 29.6, 20.9516 [M]+3410 (NH), 2195 (CN), 1665 (C=O)
5e 8.18 (s, 1H, NH), 7.65-7.15 (m, 8H, Ar-H), 4.82 (s, 1H, CH), 3.88 (s, 6H, 2xOCH3), 2.92 (t, 2H, CH2), 2.62 (t, 2H, CH2)165.9, 159.0, 150.3, 148.9, 142.6, 135.7, 130.3, 129.5, 128.7, 114.1, 112.6, 55.8, 55.6, 45.4, 29.4, 20.7512 [M]+3405 (NH), 2192 (CN), 1662 (C=O)
10 8.50 (s, 1H, NH), 7.50-7.00 (m, 5H, Ar-H), 3.78 (s, 3H, OCH3), 2.85 (t, 2H, CH2), 2.55 (t, 2H, CH2)168.1, 158.8, 148.3, 136.2, 131.5, 129.9, 128.1, 114.0, 113.2, 55.5, 29.8, 21.0449 [M]+3420 (NH), 2200 (CN), 1670 (C=O)
Naphthalene-Based Chalcone and Pyrazoline Compounds

New naphthalene-based chalcone and pyrazoline compounds have been synthesized and characterized.[2] These compounds are of interest for their potential biological activities.

Table 2: Spectroscopic Data for Naphthalene-Based Chalcone and Pyrazoline [2]

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm-1)
Chalcone 1 8.20-7.50 (m, 7H, Naphthyl-H), 7.80 (d, 1H, =CH), 7.40 (d, 1H, =CH), 7.20-6.90 (m, 5H, Phenyl-H)190.1 (C=O), 145.2 (C=), 135.8-125.4 (Aromatic C), 121.5 (=CH)1650 (C=O), 1600 (C=C)
Pyrazoline 1A 7.90-7.20 (m, 7H, Naphthyl-H), 7.10-6.80 (m, 5H, Phenyl-H), 5.50 (dd, 1H, CH), 3.80 (dd, 1H, CH2), 3.20 (dd, 1H, CH2)158.3 (C=N), 148.7-124.9 (Aromatic C), 60.2 (CH), 45.1 (CH2)1590 (C=N)
Silyl-Substituted Naphthalene Derivatives

A series of 1- and 1,4-silyl-substituted naphthalene derivatives have been synthesized and their spectroscopic properties investigated.[3]

Table 3: 1H NMR Data for Silyl-Substituted Naphthalene Derivatives [3]

Compound1H NMR (CDCl3, δ, ppm)
1-(Trimethylsilyl)naphthalene (2) 8.08–8.11 (m, 1 H), 7.83–7.88 (m, 2 H), 7.69 (dd, J = 1.28, 6.78 Hz, 1 H), 7.42–7.53 (m, 3 H), 0.47 (s, 9 H)
1-(n-Butyldimethylsilyl)naphthalene (4) 8.07–8.10 (m, 1 H), 7.83–7.87 (m, 2 H), 7.67 (dd, J = 1.28, 6.78 Hz, 1 H), 7.41–7.52 (m, 3 H), 1.29–1.35 (m, 4 H), 0.95–1.00 (m, 2 H), 8.82–0.87 (m, 3 H), 0.45 (s, 6 H)
1-(Dimethyl-n-octylsilyl)naphthalene (6) 8.07–8.10 (m, 1 H), 7.83–7.87 (m, 2 H), 7.67 (dd, J = 1.28, 6.78 Hz, 1 H), 7.41–7.53 (m, 3 H), 1.21–1.30 (m, 12 H), 0.94–1.06 (m, 2 H), 0.85 (t, J = 6.78 Hz, 3 H), 0.44 (s, 6 H)
1-Cyano-4-(trimethylsilyl)naphthalene (11) 8.27–8.36 (m, 2 H), 7.92 (dd, J = 1.10, 7.14 Hz, 1 H), 7.82 (dd, J = 1.28, 6.78 Hz, 1 H), 7.65 (dd, J = 6.78, 8.42 Hz, 1 H), 7.55 (dd, J = 7.23, 8.51 Hz, 1 H), 0.48 (s, 9 H)
Naphthalene-Chalcone Hybrids

Novel naphthalene-chalcone hybrids have been designed, synthesized, and evaluated for their biological activities.[4]

Table 4: Spectroscopic Data for Naphthalene-Chalcone Hybrid 2j [4]

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z)
2j 8.15-7.45 (m, 7H, Naphthyl-H), 7.90 (d, 1H, =CH), 7.60 (d, 1H, =CH), 7.30-6.90 (m, 4H, Phenyl-H), 3.80 (t, 2H, CH2), 3.65 (t, 2H, CH2), 3.50 (t, 4H, Piperazine-H), 2.70 (t, 4H, Piperazine-H), 2.60 (s, 3H, OCH3)188.5 (C=O), 162.1, 155.3, 144.7, 135.2, 133.8, 131.5, 129.8, 128.7, 127.9, 126.5, 125.1, 114.6, 113.9, 66.8, 58.9, 53.2, 48.5[M+H]+ found 443.2435

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of the novel naphthalene derivatives discussed in this guide.

General Synthesis and Characterization

Synthesis of Dihydronaphthalene Derivatives: A mixture of compound 4a (0.001 mol) and DMF-DMA (2 mL) was refluxed for approximately 1 hour. After cooling, the solid product was filtered, washed with petroleum ether, dried, and recrystallized from dilute ethanol to yield compound 6.[1]

Synthesis of Silyl-Substituted Naphthalenes: To a solution of 1-bromonaphthalene in dry Et2O under a nitrogen atmosphere at -78 °C, n-BuLi in hexane was added dropwise. The mixture was stirred at this temperature for 1 hour, followed by the addition of chlorotrimethylsilane. The solution was then warmed to room temperature and stirred overnight before the addition of saturated aqueous NaHCO3. The Et2O layer was extracted, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel followed by HPLC to yield 1-(trimethylsilyl)naphthalene.[3]

General Procedure for Synthesis of Selenylated Naphthalenes: A 10 mL reaction vessel was charged with the starting naphthalene derivative (0.1 mmol, 1 equiv), the corresponding boronic acid (0.25 mmol, 2.5 equiv), Selenium (0.25 mmol, 2.5 equiv), and KBr (2.4 mg, 0.02 mmol, 20 mol%). The reaction was carried out in a suitable solvent under an air atmosphere.[5][6]

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker ADVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in ppm relative to the residual solvent peak (CDCl3: δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).[5][6]

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using a Bruker Compact TOF mass spectrometer in electrospray ionization (ESI+) mode.[5]

  • Infrared Spectroscopy: FT-IR spectra were recorded on a spectrometer using KBr pellets.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer in various solvents.[7]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the synthesis and characterization of novel naphthalene derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Condensation, Cyclization) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Pure Naphthalene Derivative Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR UVVis UV-Vis Spectroscopy Product->UVVis

Caption: General workflow for the synthesis and spectroscopic characterization of novel naphthalene derivatives.

nmr_analysis_workflow Sample Naphthalene Derivative Sample (in deuterated solvent) NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer FID Free Induction Decay (FID) Signal Acquisition NMR_Spectrometer->FID Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) FID->Processing Spectrum 1D (1H, 13C) and 2D (COSY, HSQC) NMR Spectra Processing->Spectrum Analysis Spectral Analysis (Chemical Shift, Coupling Constants, Integration) Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for structural elucidation of naphthalene derivatives using NMR spectroscopy.

Conclusion

This technical guide has provided a consolidated resource on the spectroscopic data of several classes of novel naphthalene derivatives. The tabulated data, detailed experimental protocols, and workflow diagrams are intended to facilitate the work of researchers in the fields of medicinal chemistry, drug discovery, and materials science. The comprehensive characterization of these compounds is a critical step in understanding their structure-activity relationships and unlocking their full potential in various applications.

References

"in silico modeling of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (-TargetMol-) is a naphthalene derivative with the chemical formula C22H22O4[1]. As a novel chemical entity, its biological activity and therapeutic potential are yet to be fully characterized. In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential interactions with biological targets. This guide outlines a comprehensive in silico workflow for the initial characterization and evaluation of this compound as a potential drug candidate.

Computer-aided drug design (CADD) plays a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and guiding the optimization of lead compounds[2]. The methodologies described herein are standard in the field and provide a robust framework for the computational assessment of novel small molecules.

Predicted Physicochemical and Pharmacokinetic Properties

The initial step in the in silico evaluation of a drug candidate involves the prediction of its fundamental physicochemical properties and its ADMET profile. These parameters are critical for assessing "drug-likeness" and predicting a compound's behavior in a biological system. The following tables summarize the hypothetical predicted properties for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, based on typical values for similar chemical structures.

Data Presentation

Table 1: Predicted Physicochemical Properties

PropertyValueDescription
Molecular Formula C22H22O4The elemental composition of the molecule.
Molecular Weight 366.41 g/mol The mass of one mole of the compound.
logP (Octanol/Water) 5.2Predicts the lipophilicity of the molecule.
Topological Polar Surface Area (TPSA) 77.76 ŲEstimates the surface area of polar atoms.
Hydrogen Bond Donors 3The number of atoms that can donate a hydrogen bond.
Hydrogen Bond Acceptors 4The number of atoms that can accept a hydrogen bond.
Rotatable Bonds 5The number of bonds that can freely rotate.

Table 2: Predicted ADMET Properties

ParameterPredicted ValueImplication
Human Intestinal Absorption (HIA) HighGood absorption from the gastrointestinal tract.
Caco-2 Permeability HighHigh potential for passive diffusion across cell membranes.
Blood-Brain Barrier (BBB) Permeability LowUnlikely to cross into the central nervous system.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
hERG Inhibition Low riskLow risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow potential to cause genetic mutations.
Rat Acute Oral Toxicity (LD50) 2.5 mol/kgModerate acute toxicity.

Hypothetical Target Interaction: Histone Deacetylase (HDAC)

The carboxylic acid functional group is a key feature in many enzyme inhibitors, including those that target histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy[2][3][4]. Given the structure of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, we hypothesize that it may act as an HDAC inhibitor. Molecular docking was performed against a representative HDAC isoform (HDAC2) to explore this hypothesis.

Table 3: Hypothetical Molecular Docking Results against HDAC2

ParameterValueDescription
Binding Affinity -8.5 kcal/molA strong predicted binding energy.
Docking Score -9.2A score indicating a favorable binding pose.
Key Interacting Residues HIS142, HIS143, TYR206Residues in the active site forming hydrogen bonds or pi-stacking interactions.
Inhibition Constant (Ki) 0.5 µMPredicted concentration for 50% inhibition.

Experimental Protocols

The following sections detail the methodologies for the key in silico experiments performed in this hypothetical study.

Ligand and Protein Preparation

Ligand Preparation:

  • The 2D structure of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid was sketched using molecular editing software.

  • The structure was converted to 3D and energy minimized using the MMFF94 force field.

  • Partial charges were calculated and assigned using the Gasteiger-Hückel method.

Protein Preparation:

  • The 3D crystal structure of the target protein (e.g., HDAC2, PDB ID: 4L2T) was downloaded from the Protein Data Bank.

  • All water molecules and non-essential ligands were removed from the protein structure.

  • Hydrogen atoms were added to the protein, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.

  • The protein structure was energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein[5].

  • The binding site on the HDAC2 protein was defined as a 15 Å cube centered on the co-crystallized ligand.

  • The prepared ligand was docked into the defined binding site using AutoDock Vina.

  • The docking algorithm generated multiple binding poses, which were scored based on their predicted binding affinity.

  • The top-scoring pose was selected and visually inspected to analyze the key interactions between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[6].

  • Dataset Preparation: A dataset of known HDAC inhibitors with diverse structures and measured activities (IC50 values) would be collected.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and 3D) would be calculated for each molecule in the dataset.

  • Model Building: The dataset would be split into a training set (typically 80%) and a test set (20%). A statistical method, such as partial least squares (PLS) or a machine learning algorithm, would be used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model would be validated using the test set and statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time[7][8][9].

  • System Setup: The top-scoring docked pose of the ligand-protein complex was placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Ions were added to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: The system was first minimized to remove steric clashes. It was then gradually heated to 300 K and equilibrated under constant volume and then constant pressure to ensure stability.

  • Production Run: A production MD simulation was run for 100 nanoseconds, with the coordinates of the system saved at regular intervals.

  • Analysis: The trajectory from the simulation was analyzed to assess the stability of the protein-ligand complex, calculate the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), and identify stable hydrogen bonds and other interactions.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of the compound as an HDAC inhibitor, leading to the expression of tumor suppressor genes.

cluster_nucleus Cell Nucleus Histone Histone Tail (Lysine Acetylated) HDAC HDAC Enzyme Histone->HDAC Deacetylation DNA_open Open Chromatin (Gene Expression) Histone->DNA_open leads to HDAC->Histone Acetylation Maintained DeacetylatedHistone Histone Tail (Deacetylated) HDAC->DeacetylatedHistone DNA_condensed Condensed Chromatin (Gene Silencing) DeacetylatedHistone->DNA_condensed leads to TumorSuppressor Tumor Suppressor Gene Expression DNA_open->TumorSuppressor allows Molecule 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid Molecule->HDAC Inhibition start Start: Define Molecule physchem Predict Physicochemical Properties start->physchem admet Predict ADMET Properties physchem->admet target_id Hypothetical Target Identification (e.g., HDAC) admet->target_id docking Molecular Docking target_id->docking qsar QSAR Modeling target_id->qsar Build Predictive Model md_sim Molecular Dynamics Simulation docking->md_sim Validate Complex Stability analysis Data Analysis and Interpretation md_sim->analysis qsar->analysis report Generate Report analysis->report initial Initial Compound docking_check Good Docking Score and Binding Affinity? initial->docking_check admet_check Favorable ADMET Profile? docking_check->admet_check Yes reject Reject Compound docking_check->reject No advance Advance to In Vitro Testing admet_check->advance Yes optimize Requires Chemical Optimization admet_check->optimize No optimize->initial Re-evaluate

References

Discovery and Isolation of Novel Naphthalene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel naphthalene compounds. It is designed to serve as a technical resource, offering detailed experimental protocols, a summary of quantitative data, and a visual representation of the key signaling pathways involved in the therapeutic action of these compounds.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The rigid, planar structure of the naphthalene ring allows for diverse functionalization, leading to the development of compounds with high therapeutic potential. This guide will explore recent advancements in the discovery and isolation of novel naphthalene-based compounds, with a focus on their mechanisms of action and potential applications in drug development.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of novel naphthalene compounds.

Isolation of Novel Naphthalene Compounds from Marine Fungi

This protocol describes the isolation and purification of bioactive naphthalene derivatives from a marine-derived fungus of the Aspergillus genus, a known producer of diverse secondary metabolites.

2.1.1. Fungal Fermentation and Extraction

  • Inoculation and Culture: Inoculate the marine-derived fungal strain (e.g., Aspergillus sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth) in multiple flasks. Incubate the flasks at 28°C for 14-21 days with shaking at 150 rpm to ensure proper aeration and growth.

  • Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the culture broth three times with an equal volume of ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. The mycelia can also be extracted with methanol or acetone to isolate intracellular compounds.

2.1.2. Chromatographic Purification

  • Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Column Preparation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v), followed by a gradient of ethyl acetate and methanol.

    • Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC plates coated with silica gel. Use a suitable solvent system (e.g., hexane:ethyl acetate, 7:3, v/v) to develop the plates. Visualize the separated compounds under UV light (at 254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions with similar TLC profiles.

  • Further Purification: Subject the combined fractions containing the compounds of interest to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water), to obtain pure compounds.

2.1.3. Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[3][4]

  • UV-Vis Spectroscopy: To observe the electronic absorption properties of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

In Vitro Anticancer Activity Assays

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

2.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC₅₀ value as described for the MTT assay.

Antimicrobial Activity Assay

2.3.1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the compounds against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a turbidity of 0.5 McFarland standard.

  • Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

2.3.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton broth or RPMI-1640 medium) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of some recently discovered novel naphthalene compounds.

Table 1: Anticancer Activity of Novel Naphthalene Derivatives (IC₅₀ in µM)

Compound ClassCompoundMDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)Reference
Naphthalene-substituted triazole spirodienones6a0.030.070.08[5]
6b0.120.250.31[5]
6c0.260.722.00[5]
Naphthalene-chalcone hybrids2j--7.84[6]
Naphthalene-1,4-dione analogues44---[7]
Cisplatin (Control) ---[2]

Table 2: Antimicrobial Activity of Novel Naphthalene Derivatives (MIC in µg/mL)

Compound ClassCompoundS. aureusE. coliC. albicansReference
Naphthalene bis-QACs5d---[8]
6d---[8]
Naphthalene derivatives from Daldinia eschscholzii1-6.25-[9]
16-6.25-[9]
176.25 (MRSA)--[9]
Naphthalene-chalcone hybrids2j31.25-15.63[6]
Standard Antibiotic/Antifungal ---

Signaling Pathways and Mechanisms of Action

Novel naphthalene compounds exert their therapeutic effects by modulating key cellular signaling pathways. This section provides a visual representation of these pathways and the putative points of intervention by these compounds.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

Naphthalene-based diarylamides have been identified as pan-Raf inhibitors, targeting multiple isoforms of the Raf kinase.[10][11] This inhibition blocks the downstream signaling cascade that is often hyperactivated in cancer, leading to reduced cell proliferation and survival.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (B-Raf, c-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Naph_Diarylamide Naphthalene-based Diarylamide Naph_Diarylamide->Raf

Naphthalene-based diarylamides inhibit Raf kinases.
Modulation of the PI3K/AKT/mTOR Signaling Pathway

Certain novel naphthalene-enoates have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[12][13]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Naph_Enoate Naphthalene-enoate Naph_Enoate->PI3K Naph_Enoate->AKT Naph_Enoate->mTOR

Naphthalene-enoates inhibit the PI3K/AKT/mTOR pathway.
Induction of Apoptosis and Cell Cycle Arrest

Naphthalene-substituted triazole spirodienones have demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis.[5][14][15] These compounds can influence the expression of key cell cycle regulatory proteins and pro- and anti-apoptotic factors.

Apoptosis_CellCycle_Workflow Naph_Triazole Naphthalene-substituted triazole spirodienone CellCycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Naph_Triazole->CellCycle_Proteins modulates Apoptotic_Proteins Apoptotic Proteins (e.g., Caspases, Bcl-2 family) Naph_Triazole->Apoptotic_Proteins modulates G2M_Arrest G2/M Phase Arrest CellCycle_Proteins->G2M_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Mechanism of action for naphthalene-substituted triazoles.

Conclusion

Novel naphthalene compounds represent a promising and continually evolving area of research in drug discovery. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for the development of new therapeutic agents. The methodologies and data presented in this guide provide a foundation for further investigation into this important class of molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings.

References

Technical Guide: Predicted NMR Spectra of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. Structural elucidation is a cornerstone of drug discovery and development, with NMR spectroscopy serving as a primary analytical tool. For novel molecular entities where experimental data is not yet available, computational prediction offers invaluable insight. This guide details the state-of-the-art computational methodology for predicting NMR spectra, presents the anticipated ¹H and ¹³C chemical shifts in a structured format, and provides a hypothetical protocol for experimental verification. The methodologies and data presented herein are intended to guide synthetic and analytical efforts in the characterization of this and similar naphthalene derivatives.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about a molecule's carbon-hydrogen framework. For novel compounds synthesized in drug development pipelines, such as 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, NMR is critical for confirming the chemical structure.

In the absence of an experimental sample, computational chemistry provides robust methods for predicting NMR spectra. These predictions serve multiple purposes:

  • Structure Verification: Comparing predicted spectra to experimental data can confirm or refute a proposed structure.

  • Isomer Differentiation: Computational methods can help distinguish between isomers by highlighting subtle differences in their predicted spectra.[1][2]

  • Spectral Assignment: Predictions can aid in the complex task of assigning specific NMR signals to the correct atoms in the molecule.

This guide focuses on a Density Functional Theory (DFT) based approach, which has become a popular and accurate method for predicting NMR chemical shifts.[1][3] The protocol involves geometry optimization followed by the calculation of nuclear shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[1][3][4][5]

Molecular Structure and Atom Numbering

The subject of this guide is 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. Its complex structure, featuring a substituted naphthalene core, a flexible benzyl group, and various functional groups, gives rise to a detailed and informative NMR spectrum. For clarity in spectral assignment, a standardized atom numbering system is proposed in the figure below.

(A 2D chemical structure diagram with atoms numbered systematically would be presented here in a full whitepaper.)

Computational Protocol for NMR Prediction

The prediction of NMR spectra is a multi-step computational process. The following protocol outlines a standard and reliable methodology using DFT.

Experimental Protocol: DFT-Based NMR Prediction
  • Structure Preparation: The 3D structure of the molecule is first built using molecular modeling software.

  • Geometry Optimization: A crucial initial step is to find the lowest energy conformation of the molecule. This is typically performed using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-31G(d).[5] The optimization should be carried out in a model of the intended NMR solvent (e.g., DMSO-d₆ or CDCl₃) using a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or the Solvation Model based on Density (SMD).[5]

  • Frequency Calculation: A vibrational frequency analysis should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • NMR Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. This is most commonly and accurately done using the GIAO method.[4][6][7] A higher-level functional (e.g., mPW1PW91) and a larger basis set (e.g., 6-311+G(2d,p)) are often used for this step to improve accuracy.[4] This calculation is also performed using the same solvent model.

  • Chemical Shift Calculation: The absolute shielding tensors (σ) calculated by the software are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS).[8][9] This can be done by calculating the shielding tensor for TMS with the exact same computational method and subtracting it (δ = σ_TMS - σ_calc), or by using established linear scaling factors derived from benchmarking studies.[10][11] The formula for this conversion is: δ_scaled = (Intercept - σ_calc) / (-Slope)[11]

The logical workflow for this computational protocol is visualized below.

G cluster_input Input Phase cluster_computation Computational Phase (DFT) cluster_output Output & Analysis mol_structure 1. Molecular Structure Input (7-Benzyl-...) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nmr_calc 4. NMR Shielding Calculation (GIAO Method, e.g., mPW1PW91/6-311+G(2d,p)) freq_calc->nmr_calc shift_calc 5. Chemical Shift Referencing (vs. TMS or Scaling) nmr_calc->shift_calc spectra 6. Predicted NMR Spectra (¹H and ¹³C) shift_calc->spectra

Computational workflow for predicting NMR spectra using DFT.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid.

Note: These values are estimates based on typical chemical shift ranges for the functional groups present. Actual DFT calculations would provide more precise values. The solvent is assumed to be DMSO-d₆, which is suitable for accommodating the carboxylic acid and hydroxyl protons.

Predicted ¹H NMR Data
AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
COOH12.0 - 13.0broad singlet1HCarboxylic acid proton, typically broad and downfield.[12]
OH (at C2, C3)9.0 - 10.0broad singlet2HPhenolic protons, position can vary with concentration and temperature.
Naphthalene H (at C5, C8)7.8 - 8.2singlet/doublet2HAromatic protons on the naphthalene core.
Benzyl Ar-H (ortho, meta, para)7.2 - 7.4multiplet5HProtons on the benzyl ring, likely a complex multiplet.[13]
Naphthalene H (at C5)~7.5singlet1HAromatic proton on the naphthalene core.
Benzyl CH₂4.0 - 4.2singlet2HDiastereotopic protons if rotation is hindered, may appear as a singlet.[14][15]
Propyl CH₂ (alpha to ring)2.8 - 3.0triplet2HMethylene group attached to the naphthalene ring.
Naphthalene CH₃2.4 - 2.6singlet3HMethyl group attached to the naphthalene ring.
Propyl CH₂ (beta)1.6 - 1.8sextet2HMiddle methylene group of the propyl chain.
Propyl CH₃ (gamma)0.9 - 1.1triplet3HTerminal methyl group of the propyl chain.
Predicted ¹³C NMR Data
AssignmentPredicted δ (ppm)Notes
COOH168 - 172Carboxylic acid carbonyl carbon.
Naphthalene C-OH (C2, C3)145 - 155Aromatic carbons bearing hydroxyl groups.
Naphthalene Quaternary Cs125 - 140Includes C1, C4, C4a, C6, C7, C8a.
Benzyl Quaternary C (ipso)138 - 142Carbon of the benzyl ring attached to the methylene.
Benzyl Ar-CHs125 - 130Protonated carbons of the benzyl ring.
Naphthalene CHs (C5, C8)115 - 128Protonated aromatic carbons on the naphthalene core.[16]
Benzyl CH₂38 - 42Benzylic carbon.
Propyl CH₂ (alpha to ring)30 - 35Aliphatic carbon attached to the aromatic system.
Naphthalene CH₃20 - 25Methyl carbon.
Propyl CH₂ (beta)22 - 26Aliphatic methylene carbon.
Propyl CH₃ (gamma)13 - 15Aliphatic methyl carbon.

Visualization of Structure-Spectra Relationships

The predicted NMR signals directly correlate with the distinct chemical environments within the molecule. The diagram below illustrates the logical relationship between the key structural fragments and their expected regions in the ¹H NMR spectrum.

G cluster_mol Molecular Fragments cluster_spec Predicted ¹H NMR Spectral Regions (ppm) COOH Carboxylic Acid r1 > 10.0 COOH->r1 Very Deshielded OH Phenolic OH r2 9.0 - 10.0 OH->r2 ArH_Naph Naphthalene H r3 6.5 - 8.5 ArH_Naph->r3 ArH_Bn Benzyl H ArH_Bn->r3 CH2_Bn Benzylic CH₂ r4 ~ 4.0 CH2_Bn->r4 Deshielded Aliphatic Alkyl Propyl & Methyl H r5 0.9 - 3.0 Alkyl->r5 Shielded Aliphatic

Mapping of molecular fragments to their ¹H NMR spectral regions.

Conclusion

This technical guide outlines a robust computational methodology for the prediction of ¹H and ¹³C NMR spectra for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. The provided tables of predicted chemical shifts and structure-spectra correlation diagrams serve as a valuable resource for researchers involved in the synthesis and analysis of this compound. The application of these predictive methods can significantly accelerate the process of structure verification and characterization in the drug development lifecycle, reducing ambiguity and guiding further experimental work. The outlined DFT protocol is widely applicable and can be adapted for the study of other complex organic molecules.

References

Methodological & Application

Application Note: Proposed Protocol for the Synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed multi-step protocol for the synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a complex substituted naphthalene derivative. Due to the absence of a published direct synthesis for this specific molecule, this protocol is a hypothetical pathway based on well-established named reactions and analogous transformations in naphthalene chemistry. The proposed synthesis involves a sequence of Friedel-Crafts reactions to build the substituted naphthalene core, followed by functional group manipulations to introduce the hydroxyl and carboxylic acid moieties. This document provides detailed, step-by-step experimental procedures for each proposed reaction, a summary of quantitative data in a tabular format, and a visual workflow diagram to aid in the comprehension of the synthetic strategy.

Introduction

Substituted naphthalene derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The target molecule, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, possesses a highly functionalized aromatic core, suggesting its potential as a scaffold for drug discovery or as a specialized chemical intermediate. This protocol details a plausible synthetic route to access this compound, providing a foundation for its experimental realization.

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 2,6-dimethylnaphthalene, and proceeds through a series of functional group introductions and modifications. The key transformations include Friedel-Crafts acylation and alkylation to install the propyl and benzyl groups, followed by oxidation to form the carboxylic acid and dihydroxylation of the naphthalene ring.

Experimental Protocols

Step 1: Synthesis of 1-(3,7-dimethylnaphthalen-1-yl)propan-1-one

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylnaphthalene.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add propanoyl chloride dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,6-dimethyl-4-propylnaphthalene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the product from Step 1 in a suitable solvent such as triethylene glycol.

  • Reduction (Wolff-Kishner): Add hydrazine hydrate and potassium hydroxide (KOH).

  • Reaction: Heat the mixture to reflux (approximately 190-200 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the product with a non-polar solvent like hexane or diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Step 3: Synthesis of 1-benzyl-3,7-dimethyl-5-propylnaphthalene

  • Reaction Setup: To a solution of the product from Step 2 in an appropriate solvent (e.g., carbon disulfide or nitrobenzene), add aluminum chloride.

  • Alkylation: Add benzyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the mixture for several hours at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Step 1.

Step 4: Synthesis of 7-benzyl-6-methyl-4-propylnaphthalene-1-carbaldehyde

  • Formylation (Vilsmeier-Haack): To a solution of the product from Step 3 in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70 °C for several hours.

  • Work-up: Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the resulting aldehyde by column chromatography.

Step 5: Synthesis of 7-benzyl-6-methyl-4-propylnaphthalene-1-carboxylic acid

  • Oxidation: Dissolve the aldehyde from Step 4 in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Reaction: Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) at 0 °C. Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent). Acidify the mixture with HCl.

  • Extraction and Purification: Extract the carboxylic acid with an organic solvent. Wash the organic layer, dry, and concentrate. The crude acid may be purified by recrystallization.

Step 6: Synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

  • Protection (Esterification): Protect the carboxylic acid group of the product from Step 5 as a methyl or ethyl ester to prevent interference in the subsequent dihydroxylation step. This can be achieved using standard esterification conditions (e.g., methanol or ethanol with a catalytic amount of sulfuric acid).

  • Dihydroxylation: To a solution of the ester in a suitable solvent, perform a dihydroxylation. A possible method is oxidation with a reagent like osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or through a dihydroxylation protocol suitable for aromatic systems. Note: Dihydroxylation of the naphthalene core can be challenging and may require specific catalytic systems.

  • Deprotection (Hydrolysis): Hydrolyze the ester back to the carboxylic acid using standard basic (e.g., NaOH or KOH in methanol/water) or acidic conditions, followed by acidic work-up.

  • Purification: Purify the final product by recrystallization or preparative HPLC.

Data Presentation

StepReactant(s)Reagent(s)ProductExpected Yield (%)Analytical Data
12,6-dimethylnaphthalene, propanoyl chlorideAlCl₃1-(3,7-dimethylnaphthalen-1-yl)propan-1-one70-80¹H NMR, ¹³C NMR, MS
2Product from Step 1Hydrazine hydrate, KOH2,6-dimethyl-4-propylnaphthalene80-90¹H NMR, ¹³C NMR, MS
3Product from Step 2, benzyl chlorideAlCl₃1-benzyl-3,7-dimethyl-5-propylnaphthalene60-70¹H NMR, ¹³C NMR, MS
4Product from Step 3POCl₃, DMF7-benzyl-6-methyl-4-propylnaphthalene-1-carbaldehyde50-60¹H NMR, ¹³C NMR, MS
5Product from Step 4KMnO₄ or Jones Reagent7-benzyl-6-methyl-4-propylnaphthalene-1-carboxylic acid75-85¹H NMR, ¹³C NMR, MS, IR
6Product from Step 51. Esterification reagents 2. Dihydroxylation reagents 3. Hydrolysis reagents7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid30-50¹H NMR, ¹³C NMR, MS, HRMS, IR

Mandatory Visualization

Synthetic_Workflow A 2,6-Dimethylnaphthalene B 1-(3,7-dimethylnaphthalen-1-yl) propan-1-one A->B Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) C 2,6-Dimethyl-4-propylnaphthalene B->C Wolff-Kishner Reduction (Hydrazine, KOH) D 1-Benzyl-3,7-dimethyl-5-propylnaphthalene C->D Friedel-Crafts Alkylation (Benzyl chloride, AlCl₃) E 7-Benzyl-6-methyl-4-propyl naphthalene-1-carbaldehyde D->E Vilsmeier-Haack Formylation (POCl₃, DMF) F 7-Benzyl-6-methyl-4-propyl naphthalene-1-carboxylic acid E->F Oxidation (KMnO₄ or Jones Reagent) G Protected Carboxylic Acid F->G Esterification H Final Product: 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid G->H Dihydroxylation & Deprotection

"HPLC method for quantification of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid using High-Performance Liquid Chromatography (HPLC).

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a complex naphthalene derivative with potential applications in various fields of research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this analyte. The method is based on reversed-phase chromatography, which is well-suited for separating aromatic compounds.[1][2][3]

Principle

The developed method utilizes a reversed-phase C18 column to separate the target analyte from potential impurities.[4] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous solution containing an acid modifier to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is performed using a UV detector, as the aromatic structure of the molecule allows for strong absorbance at specific wavelengths.[1][5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point for method development.[4]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (analytical grade)

    • 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid reference standard

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases before use, for example, by sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile or a suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for generating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For complex matrices, an appropriate extraction or clean-up procedure may be necessary.

Chromatographic Conditions

The following are proposed starting conditions. Optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient or Isocratic mixture of Mobile Phase A and B
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or optimal wavelength determined by DAD)[1][5]

Data Presentation

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:

ParameterSpecification
Linearity R² > 0.999 over the concentration range
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Intraday RSD < 2.0%, Interday RSD < 2.0%
Limit of Detection (LOD) To be determined experimentally (S/N ratio of 3:1)
Limit of Quantification (LOQ) To be determined experimentally (S/N ratio of 10:1)
Specificity No interference from blank or placebo at the retention time of the analyte

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid as a molecular probe. It is important to note that while this specific compound is registered in chemical databases, there is a lack of published literature regarding its biological activity and use as a molecular probe. Therefore, to provide practical and actionable information, this document leverages data and protocols from a structurally similar and well-characterized compound: 3,5-dihydroxy-2-naphthoic acid (DHNA) . DHNA has been identified as a selective inhibitor of lactate dehydrogenase (LDH) from the parasite Babesia microti (BmLDH), a key enzyme in its anaerobic metabolism.[1][2] The protocols and data presented herein are based on the established activity of DHNA and serve as a comprehensive guide for investigating the potential of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid and other similar naphthalene-based compounds as targeted molecular probes.

Application Notes

Target of Interest: Lactate Dehydrogenase (LDH)

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD+. In certain organisms, such as the intraerythrocytic parasite Babesia microti, which lacks a traditional tricarboxylic acid (TCA) cycle, LDH-mediated glycolysis is the primary pathway for ATP production.[1][2] This dependency makes BmLDH a promising target for the development of selective inhibitors for the treatment of babesiosis.

Potential Applications of the Molecular Probe:

  • Enzyme Inhibition Studies: To characterize the inhibitory activity and determine the potency (e.g., IC50) of the compound against LDH from various species.

  • Target Engagement and Binding Kinetics: To quantify the binding affinity (KD), association (ka), and dissociation (kd) rates of the probe to its target protein using techniques like Surface Plasmon Resonance (SPR).

  • Cell-Based Assays: To assess the efficacy of the compound in inhibiting the growth of organisms that rely on LDH for survival, such as Babesia microti.

  • Structural Biology Studies: As a tool in co-crystallization experiments to elucidate the binding mode of naphthalene-based inhibitors to the active site of LDH.

  • High-Throughput Screening: As a reference compound in screening campaigns to identify novel LDH inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data obtained for the exemplar molecular probe, 3,5-dihydroxy-2-naphthoic acid (DHNA), against Babesia microti lactate dehydrogenase (BmLDH).

Table 1: Inhibitory Potency of DHNA

ParameterValueTargetAssay TypeReference
IC50 85.65 ± 7.23 µMB. microti (in vitro)Growth Inhibition[1]
IC50 ~30 µMRecombinant BmLDHEnzyme Activity[3]

Table 2: Binding Kinetics of DHNA to BmLDH (Surface Plasmon Resonance)

ParameterSymbolValueUnitReference
Association Rate ka1.18 x 10¹M⁻¹s⁻¹[1]
Dissociation Rate kd4.45 x 10⁻⁴s⁻¹[1]
Dissociation Constant KD3.77 x 10⁻⁵M[1][4]

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of the molecular probe on LDH activity. The assay measures the rate of NADH production, which is directly proportional to LDH activity.

Materials:

  • Recombinant LDH (e.g., BmLDH)

  • L-Lactic acid

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Molecular Probe (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of L-lactic acid in Assay Buffer.

    • Prepare a 50 mM stock solution of NAD+ in Assay Buffer.

    • Prepare a 10 mM stock solution of the molecular probe in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., a serial dilution from 1 mM to 1 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL of Assay Buffer

      • 10 µL of various concentrations of the molecular probe (or DMSO for control).

      • 10 µL of recombinant LDH solution (final concentration ~5-10 µg/mL).

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of L-lactic acid solution (final concentration 5 mM).

    • Add 10 µL of NAD+ solution (final concentration 2.5 mM).

  • Measure Activity:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the rate of NADH formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of LDH inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Growth Inhibition Assay for Babesia microti

This protocol details the method for assessing the efficacy of the molecular probe in inhibiting the proliferation of B. microti in an in vitro culture system.

Materials:

  • B. microti-infected red blood cells (RBCs)

  • Uninfected RBCs

  • Complete culture medium (e.g., M199 supplemented with 20% fetal bovine serum and antibiotics)

  • Molecular Probe (dissolved in DMSO)

  • 96-well culture plate

  • Giemsa stain

  • Microscope

Procedure:

  • Prepare Cultures:

    • Prepare a suspension of B. microti-infected RBCs in complete culture medium with a starting parasitemia of ~1%.

    • Prepare serial dilutions of the molecular probe in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Setup:

    • In a 96-well culture plate, add 200 µL of the infected RBC suspension to each well.

    • Add 2 µL of the diluted molecular probe to the respective wells. Include a no-drug control (DMSO only) and a positive control (e.g., diminazene aceturate).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Determine Parasitemia:

    • After 72 hours, prepare thin blood smears from each well.

    • Fix the smears with methanol and stain with Giemsa.

    • Examine the smears under a microscope and count the number of parasitized RBCs out of at least 1000 total RBCs to determine the percentage of parasitemia.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration of the molecular probe relative to the no-drug control.

    • Plot the percentage of inhibition versus the logarithm of the probe concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the use of SPR to measure the binding kinetics and affinity of the molecular probe for LDH.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant LDH

  • Molecular Probe (dissolved in running buffer with a small percentage of DMSO)

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Procedure:

  • Ligand Immobilization:

    • Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the recombinant LDH solution (in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 10,000-15,000 RU).

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the molecular probe in running buffer (e.g., from 15.625 µM to 500 µM).

    • Inject the different concentrations of the molecular probe over the immobilized LDH surface, followed by a dissociation phase with running buffer. Use a reference flow cell with no immobilized protein to subtract non-specific binding.

  • Data Analysis:

    • Record the sensorgrams for each concentration.

    • Perform double referencing by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

LDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD+ Lactate Lactate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP LDH->Lactate NADH Probe Molecular Probe (e.g., DHNA) Probe->LDH Inhibition

Caption: Role of LDH in anaerobic glycolysis and its inhibition by the molecular probe.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Prep_Probe Prepare Molecular Probe Dilutions Incubate Incubate Probe with LDH Prep_Probe->Incubate Prep_Enzyme Prepare Recombinant LDH Solution Prep_Enzyme->Incubate Add_Substrates Add NAD+ and Lactate Incubate->Add_Substrates Measure Measure NADH Production (Absorbance at 340 nm) Add_Substrates->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for the LDH enzyme inhibition assay.

Logical_Relationship Probe Molecular Probe Binding Binding to LDH (Measured by SPR) Probe->Binding Inhibition Enzyme Inhibition (Measured by IC50) Probe->Inhibition LDH Target: LDH Binding->LDH Inhibition->LDH Growth_Inhibition Parasite Growth Inhibition (Cell-based Assay) Inhibition->Growth_Inhibition Therapeutic_Lead Potential Therapeutic Lead Growth_Inhibition->Therapeutic_Lead

Caption: Logical relationship from molecular probe binding to therapeutic potential.

References

Application Notes and Protocols for the Characterization of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the analytical techniques for the characterization of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid . The protocols and data presented herein are intended to assist researchers in confirming the identity, purity, and structural features of this complex naphthalene derivative. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Molecular Structure

Chemical Formula: C₂₂H₂₂O₄ Molecular Weight: 350.41 g/mol Structure: Chemical structure of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the title compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (δ)MultiplicityIntegration
Aromatic-H (Naphthalene & Benzyl)6.8 - 8.2Multiplet8H
-OH (Phenolic)8.0 - 10.0Broad Singlet2H
-COOH10.0 - 13.0Broad Singlet1H
-CH₂- (Benzyl)4.1 - 4.3Singlet2H
-CH₂- (Propyl, α to ring)2.8 - 3.0Triplet2H
-CH₂- (Propyl, β to ring)1.6 - 1.8Sextet2H
-CH₃ (Propyl)0.9 - 1.1Triplet3H
-CH₃ (Methyl on ring)2.3 - 2.5Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
-COOH170 - 180
Aromatic C-O145 - 160
Aromatic C (quaternary)125 - 145
Aromatic C-H110 - 130
-CH₂- (Benzyl)40 - 45
-CH₂- (Propyl, α to ring)30 - 35
-CH₂- (Propyl, β to ring)20 - 25
-CH₃ (Propyl)13 - 16
-CH₃ (Methyl on ring)18 - 22
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune Tune Probe lock_shim->tune acquire Acquire Spectra (1H, 13C, etc.) tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Structure integrate->assign

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Ions in ESI-MS

IonPredicted m/zMode
[M+H]⁺351.1591Positive
[M-H]⁻349.1445Negative
[M+Na]⁺373.1410Positive
[M-H₂O+H]⁺333.1485Positive
[M-COOH]⁻305.1547Negative
[C₇H₇]⁺ (benzyl fragment)91.0548Positive
Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Setup:

    • Set the mass spectrometer to either positive or negative ion detection mode.

    • Calibrate the instrument using a standard calibration solution.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via direct injection or through an LC system.

    • Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 Da).

    • For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and inducing fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the structure.

ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute infuse Infuse Sample into ESI Source dilute->infuse optimize Optimize Source Parameters infuse->optimize acquire_ms Acquire Full Scan MS optimize->acquire_ms acquire_msms Acquire MS/MS Spectra acquire_ms->acquire_msms mass_det Determine Accurate Mass acquire_msms->mass_det frag_analysis Analyze Fragmentation Pattern mass_det->frag_analysis confirm Confirm Structure frag_analysis->confirm

ESI-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase method is generally suitable for this type of aromatic molecule.

Typical HPLC Data

Table 4: Representative Reversed-Phase HPLC Parameters and Expected Results

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Expected Retention Time 8 - 12 min
Expected Purity > 95%
Experimental Protocol for HPLC
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in the mobile phase B (acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

    • Set the detector wavelength to 254 nm.

  • Data Acquisition:

    • Inject 10 µL of the sample solution.

    • Run the gradient elution program.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound by determining the area percentage of the main peak.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Data Acquisition cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases prep_sample Prepare & Filter Sample inject Inject Sample prep_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate purity Calculate Purity integrate->purity

HPLC Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands

Table 5: Characteristic FTIR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenolic, H-bonded)3200 - 3600Broad, Strong
O-H (Carboxylic Acid, H-bonded)2500 - 3300Very Broad, Strong
C-H (Aromatic)3000 - 3100Medium to Weak
C-H (Aliphatic)2850 - 2960Medium
C=O (Carboxylic Acid, conjugated)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Phenolic)1200 - 1260Strong
C-O (Carboxylic Acid)1210 - 1320Strong
Experimental Protocol for ATR-FTIR
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

ATR-FTIR Experimental Workflow

FTIR_Workflow clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum analyze Analyze Spectrum & Identify Peaks collect_spectrum->analyze

ATR-FTIR Experimental Workflow

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography can be performed if suitable crystals can be grown.

Representative Crystallographic Data

The following table provides representative crystallographic data based on a similar naphthalene carboxylic acid derivative.[1]

Table 6: Representative Single-Crystal X-ray Crystallographic Data

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.9
c (Å) ~18.2
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~1650
Z 4
Calculated Density (g/cm³) ~1.4
R-factor < 0.05
Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting:

    • Select a high-quality single crystal under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

X-ray Crystallography Workflow

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination grow Grow Single Crystals mount Mount Crystal on Goniometer grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure (Direct Methods) collect->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate

X-ray Crystallography Workflow

References

Application Notes and Protocols for Mass Spectrometry Analysis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the mass spectrometry analysis of the novel compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. Due to the limited availability of specific experimental data for this compound, the protocols and expected results outlined below are based on established methodologies for the analysis of similar aromatic carboxylic acids and naphthalene derivatives. These notes are intended to serve as a comprehensive starting point for developing a robust analytical method for this specific molecule.

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a complex aromatic carboxylic acid with potential applications in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification, characterization, and quantification of such small molecules.[1][2] This document outlines the theoretical fragmentation patterns, a detailed LC-MS/MS protocol for quantitative analysis, and sample preparation guidelines.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of an aromatic carboxylic acid is typically characterized by a prominent molecular ion peak.[3][4] The fragmentation of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is predicted to involve characteristic losses of the carboxylic acid functional group and cleavages within the benzyl and propyl substituents.

Predicted Fragmentation Pathways:

A diagram illustrating the predicted fragmentation of the parent molecule is provided below.

fragmentation_pathway cluster_frags Predicted Fragments parent [M-H]⁻ m/z = 387.16 frag1 Loss of H₂O [M-H-18]⁻ m/z = 369.15 parent->frag1 - H₂O frag2 Loss of CO₂ [M-H-44]⁻ m/z = 343.16 parent->frag2 - CO₂ frag3 Loss of C₃H₇ [M-H-43]⁻ m/z = 344.13 parent->frag3 - C₃H₇ frag4 Loss of C₇H₇ [M-H-91]⁻ m/z = 296.09 parent->frag4 - C₇H₇

Caption: Predicted fragmentation of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of small molecules in complex matrices.[5] A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for this purpose.

Experimental Protocol

A detailed experimental workflow for the LC-MS/MS analysis is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sp1 Dissolve sample in Methanol/Water (1:1) sp2 Vortex and Centrifuge sp1->sp2 sp3 Filter supernatant (0.2 µm) sp2->sp3 lc1 C18 Reverse-Phase Column sp3->lc1 lc2 Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) Negative Mode lc2->ms1 ms2 MRM Transition 1: 387.2 -> 343.2 ms1->ms2 ms3 MRM Transition 2: 387.2 -> 296.1 ms1->ms3 da1 Peak Integration ms2->da1 ms3->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification da2->da3

Caption: Workflow for LC-MS/MS analysis.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.[6]

    • Prepare a series of calibration standards by serially diluting the stock solution with the same solvent mixture.

    • For analysis of samples in a biological matrix, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[7]

    • Vortex all solutions thoroughly and centrifuge at 10,000 rpm for 5 minutes.[6]

    • Filter the supernatant through a 0.2 µm syringe filter before injection.[8]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions (Hypothetical):

      • Quantifier: m/z 387.2 → 343.2 (loss of CO₂)

      • Qualifier: m/z 387.2 → 296.1 (loss of benzyl group)

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an LC-MS/MS analysis.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,520
57,650
1015,100
5075,800
100152,300
500760,500
0.9995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=3)Accuracy (%)Precision (%RSD)
Low109.8 ± 0.498.04.1
Medium100102.1 ± 3.5102.13.4
High400395.5 ± 12.198.93.1

Table 3: Recovery from Biological Matrix (Hypothetical Plasma Sample)

Spike Level (ng/mL)Peak Area (Pre-extraction)Peak Area (Post-extraction)Recovery (%)
1015,30013,92091.0
100151,800138,10091.0
400605,200548,90090.7

Conclusion

The methodologies and predicted data presented in these application notes provide a solid framework for the mass spectrometric analysis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. The proposed LC-MS/MS method offers the high sensitivity and selectivity required for quantitative analysis in various matrices relevant to drug development.[5] While the fragmentation patterns are theoretical, they are based on the well-established behavior of similar aromatic carboxylic acids in mass spectrometry.[3][4] Researchers and scientists can adapt and optimize these protocols to suit their specific instrumentation and analytical needs.

References

Application Notes and Protocols for the Crystallization of Substituted Naphthalene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on common crystallization methods applicable to substituted naphthalene compounds. The information is intended to assist researchers in obtaining high-quality crystalline material for various applications, including single-crystal X-ray diffraction, purification, and formulation development.

Introduction to Crystallization of Substituted Naphthalenes

Substituted naphthalenes, a class of aromatic compounds with a fused two-ring system, are prevalent in pharmaceuticals, organic electronics, and functional materials. The physical properties of these compounds, such as solubility, melting point, and crystal packing, are significantly influenced by the nature and position of their substituents. Consequently, a tailored approach to crystallization is often necessary to obtain crystals of the desired size, purity, and morphology. This document outlines several widely used crystallization techniques and provides specific examples for substituted naphthalene compounds.

Key Crystallization Methods

The choice of crystallization method is critical and depends on the physicochemical properties of the substituted naphthalene compound, including its solubility in various solvents, thermal stability, and the desired final crystal characteristics. The most common methods include:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Slow Cooling (Thermal Recrystallization): This technique involves dissolving the solute in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.

  • Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, which reduces the solubility of the compound and promotes crystallization. It is particularly useful for growing high-quality single crystals.

  • Melt Crystallization: This technique is employed for thermally stable compounds and involves crystallization directly from the molten state. It is advantageous as it avoids the use of solvents.

Workflow for Crystallization Method and Solvent Selection

The selection of an appropriate crystallization method and solvent system is a crucial first step. The following workflow provides a systematic approach to this process.

CrystallizationWorkflow cluster_0 Phase 1: Compound Characterization & Initial Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Analysis A Characterize Compound (Solubility, Thermal Stability) B Solvent Screening (Test solubility in various solvents at different temperatures) A->B C Select Potential Solvents (Good solubility at high T, poor at low T) B->C D Is the compound thermally stable? C->D I Slow Cooling (Recrystallization) C->I E Melt Crystallization D->E Yes F Is high-quality single crystal required? D->F No J Optimize Conditions (Concentration, Cooling Rate, Temperature) E->J G Vapor Diffusion F->G Yes H Slow Evaporation F->H No G->J H->J I->J K Characterize Crystals (Purity, Size, Morphology) J->K L Desired Crystal Quality Achieved? K->L M Refine Method/Solvent Selection L->M No N Final Protocol L->N Yes M->B

A logical workflow for selecting and optimizing a crystallization method.

Experimental Protocols and Data

The following sections provide detailed protocols for selected crystallization methods, accompanied by quantitative data for specific substituted naphthalene compounds.

Slow Cooling (Thermal Recrystallization)

This is one of the most common methods for purifying solid organic compounds.

General Protocol:

  • Dissolution: Dissolve the impure substituted naphthalene compound in the minimum amount of a suitable solvent at its boiling point. The ideal solvent will dissolve the compound completely when hot but poorly when cold.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Detailed Experimental Protocol for α-Nitronaphthalene:

A study on the preparation of α-nitronaphthalene provides a practical example of purification by recrystallization.[1]

  • Initial State: 24.9 g of crude α-nitronaphthalene with a melting point of 45°C was obtained.

  • Dissolution: The crude product was dissolved in 275 mL of 90% ethanol by heating the solution.

  • Cooling: The solution was heated to about 40°C and then placed in an ice water bath to induce crystallization.

  • Crystal Collection and Drying: The resulting crystals were collected by filtration.

Quantitative Data for Recrystallization of α-Nitronaphthalene:

ParameterBefore RecrystallizationAfter Recrystallization
Yield 24.9 g (92.1%)11.8 g (43.7%)
Purity (Melting Point) 45°C51-53°C
Appearance Not specifiedLight yellow crystals
Melt Crystallization

This method is suitable for thermally stable compounds and avoids the use of solvents.

General Protocol:

  • Melting: The impure compound is heated above its melting point to form a homogenous liquid.

  • Controlled Cooling: The melt is then cooled in a controlled manner to a temperature between the melting points of the pure compound and the eutectic mixture.

  • Crystal Growth: The desired compound crystallizes, while the impurities remain concentrated in the liquid phase.

  • Separation: The purified solid is separated from the remaining melt.

Detailed Experimental Protocol for Purification of 2,6-Diisopropylnaphthalene (2,6-DIPN):

Static melt crystallization was successfully applied to purify 2,6-DIPN from an isomeric mixture.

  • Crystallization Stage: The isomeric mixture was subjected to a controlled cooling profile to induce the crystallization of 2,6-DIPN.

  • Sweating Stage: The crystalline mass was then heated to a temperature just below the melting point of pure 2,6-DIPN to "sweat out" the entrapped impurities.

  • Melting Stage: The purified solid was then completely melted for collection.

Quantitative Data for Purification of 2,6-Diisopropylnaphthalene:

ParameterOutcome
Final Purity ≥99%
Overall Yield 87% (after repeated cycles)
Naphthalene Flux Method for Crystal Growth

This method utilizes molten naphthalene as a solvent to grow crystals of poorly soluble aromatic compounds.

Detailed Experimental Protocol for Pentacene Crystal Growth:

This method was used to grow large single crystals of pentacene, a polycyclic aromatic hydrocarbon with poor solubility in common organic solvents.[2][3]

  • Preparation: A mixture of 0.15 wt% pentacene in naphthalene was placed in a vacuum-sealed H-shaped glass tube.

  • Dissolution: The tube was heated to completely dissolve the pentacene in the molten naphthalene.

  • Controlled Cooling: The temperature was then slowly lowered according to a specific profile, with a slight temperature gradient between the two sides of the H-tube to promote crystal growth on one side. The largest crystals were obtained when the maximum temperature was 240°C.[3]

  • Crystal Growth: Plate-like crystals of pentacene with sizes up to approximately 1 cm were obtained.[3]

Quantitative Data for Pentacene Crystal Growth from Naphthalene:

ParameterValue
Pentacene Concentration 0.15 wt% in naphthalene
Optimal Growth Temperature (Max) 220-240°C
Resulting Crystal Size ~1.1 cm

Summary and Best Practices

  • Solvent Selection is Key: The success of crystallization heavily relies on the choice of solvent. A good solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures. Polarity matching between the solvent and the substituted naphthalene can be a useful starting point.

  • Slow Cooling is Often Better: For most solution-based crystallization methods, a slow cooling rate generally leads to larger and more perfect crystals. Rapid cooling can lead to the formation of smaller, less pure crystals or even precipitation of an amorphous solid.

  • Purity-Yield Trade-off: As seen in the recrystallization of α-nitronaphthalene, there is often a trade-off between the purity of the final product and the overall yield. Multiple recrystallization steps can increase purity but will inevitably lead to a loss of material.

  • Characterization is Crucial: Always characterize the resulting crystals to determine their purity (e.g., by melting point, HPLC, or NMR) and structure (e.g., by single-crystal X-ray diffraction if applicable).

By following these guidelines and adapting the protocols to the specific properties of the substituted naphthalene compound of interest, researchers can effectively purify and obtain high-quality crystals for their desired applications.

References

Application Notes and Protocols: Derivatization of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalene and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The core structure of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a polysubstituted naphthalene derivative, offers a versatile scaffold for chemical modification. Derivatization of the carboxylic acid moiety into esters and amides can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can in turn influence the compound's pharmacokinetic profile and biological activity, making derivatization a key strategy in the exploration of its therapeutic potential.

This document provides detailed protocols for the synthesis of ester and amide derivatives of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid and subsequent evaluation of their biological activity through established bioassays.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activities of various ester and amide derivatives of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. This data is provided as an illustrative example based on activities reported for analogous naphthalene derivatives and should be experimentally verified.

Table 1: Anticancer Activity of Naphthalene-1-Carboxamide and -Ester Derivatives against A549 Human Lung Carcinoma Cells.

Compound IDDerivative TypeR GroupIC₅₀ (µM)[1]
Parent Carboxylic AcidH> 100
ND-A1 AmideBenzyl15.2
ND-A2 Amide4-Chlorobenzyl8.5
ND-A3 Amide3,4-Dimethoxyphenethyl5.1
ND-E1 EsterMethyl45.8
ND-E2 EsterEthyl32.1
ND-E3 EsterIsopropyl25.6

Table 2: Antimicrobial Activity of Naphthalene-1-Carboxamide and -Ester Derivatives.

Compound IDDerivative TypeR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Carboxylic AcidH> 256> 256
ND-A1 AmideBenzyl3264
ND-A2 Amide4-Chlorobenzyl1632
ND-A3 Amide3,4-Dimethoxyphenethyl816
ND-E1 EsterMethyl128256
ND-E2 EsterEthyl64128
ND-E3 EsterIsopropyl64128

Experimental Protocols

I. Derivatization of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid

A. General Esterification Protocol (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of the parent compound.

Materials:

  • 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (1 equivalent) in the desired anhydrous alcohol (20 equivalents), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

B. General Amidation Protocol (via Acid Chloride)

This protocol involves a two-step process: conversion of the carboxylic acid to an acid chloride followed by reaction with an amine.

Materials:

  • 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous amine (e.g., benzylamine, 4-chlorobenzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure: Step 1: Formation of the Acid Chloride

  • Suspend 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous dichloromethane.

  • To this solution, add the desired amine (1.2 equivalents) and triethylamine (2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

II. Bioassay Protocols

A. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3][4][5][6]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

B. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Derivatization_Workflow Parent 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid Ester_Derivatives Ester Derivatives Parent->Ester_Derivatives Alcohol, H+ Amide_Derivatives Amide Derivatives Parent->Amide_Derivatives 1. SOCl2 2. Amine, Et3N Bioassays Biological Assays (Anticancer, Antimicrobial) Ester_Derivatives->Bioassays Amide_Derivatives->Bioassays

Caption: Derivatization and bioassay workflow.

Hypothetical_Anticancer_Pathway cluster_cell Cancer Cell Compound Naphthalene Derivative Pathway_Activation Pro-apoptotic Pathway Activation (e.g., Caspase Cascade) Compound->Pathway_Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Compound->Cell_Cycle_Arrest Apoptosis Apoptosis Pathway_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical anticancer signaling pathway.

References

Application of Dihydroxy-Naphthalene Derivatives in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in fluorescence microscopy due to their unique photophysical properties. Many of these compounds exhibit high quantum yields and excellent photostability, making them robust fluorescent probes.[1][2] Dihydroxy-naphthalene derivatives, in particular, offer versatile platforms for the development of fluorescent sensors and imaging agents. Their hydroxyl groups can be chemically modified to create probes that are sensitive to various biological analytes and cellular environments. This document provides detailed application notes and protocols for the use of dihydroxy-naphthalene derivatives in fluorescence microscopy.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of selected dihydroxy-naphthalene derivatives and related compounds. It is important to note that the specific properties can vary depending on the solvent and local environment.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Solvent/Notes
Naphthalene270 nm335 nm[3]0.23Cyclohexane
2,7-DihydroxynaphthaleneNot specifiedNot specifiedNot specifiedGeneral reagent[4][5][6]
1,5-DihydroxynaphthaleneNot specifiedNot specifiedNot specifiedStarting material
PRODAN (6-propionyl-2-(dimethylamino)naphthalene)360-380 nm401 nm (in cyclohexane)HighEnvironment-sensitive probe[7]
DSNN-DEA (dihydroxyethylamine derivative)~400 nmBroad emissionHighCellular membrane staining[8]
1-hydroxy-2,4-diformylnaphthalene-based probe~550 nm605 nmNot specifiedSulfite/bisulfite detection[9]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with Dihydroxy-Naphthalene Derivatives

This protocol provides a general guideline for staining and imaging live cells using a generic, cell-permeant dihydroxy-naphthalene derivative. Optimization of probe concentration and incubation time is critical and should be performed for each new probe and cell line.

Materials:

  • Live cells cultured on coverslips or in imaging-specific dishes

  • Dihydroxy-naphthalene derivative fluorescent probe

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Prepare a Stock Solution:

    • Dissolve the dihydroxy-naphthalene derivative in high-purity DMSO to make a 1-10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Staining:

    • Prepare a fresh working solution of the probe by diluting the stock solution in serum-free or complete culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time will vary depending on the probe and cell type.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Mount the dish or coverslip on the fluorescence microscope.

    • Excite the sample using the appropriate wavelength for the specific dihydroxy-naphthalene derivative and collect the emission using the corresponding filter set.

    • Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Detection of a Specific Analyte (e.g., Metal Ions)

This protocol outlines the steps for using a dihydroxy-naphthalene-based fluorescent sensor to detect a specific analyte within living cells.

Materials:

  • Live cells

  • Analyte-specific dihydroxy-naphthalene fluorescent probe

  • Stock solution of the target analyte (e.g., a metal salt)

  • Ion-free buffer (e.g., HEPES buffer)

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Loading:

    • Follow steps 1-3 from Protocol 1 to prepare and load the cells with the analyte-specific fluorescent probe.

  • Baseline Fluorescence Measurement:

    • After washing (Step 4, Protocol 1), acquire baseline fluorescence images or readings of the probe-loaded cells in an appropriate imaging buffer.

  • Analyte Stimulation:

    • Prepare a working solution of the target analyte in the imaging buffer.

    • Add the analyte solution to the cells at the desired final concentration.

    • Incubate for a time sufficient for the analyte to enter the cells and interact with the probe (this may range from minutes to an hour).

  • Post-Stimulation Fluorescence Measurement:

    • Acquire fluorescence images or readings again after analyte stimulation.

    • An increase or decrease in fluorescence intensity, or a shift in the emission wavelength, indicates the detection of the analyte.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or the ratiometric change to determine the relative concentration of the analyte.

    • Compare the results with control cells that were not treated with the analyte.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging plate Plate cells on coverslips/dishes grow Incubate overnight plate->grow wash_pbs Wash cells with PBS plate->wash_pbs stock Prepare probe stock solution (DMSO) work Prepare working solution in medium stock->work add_probe Incubate cells with probe work->add_probe wash_pbs->add_probe wash_excess Wash to remove excess probe add_probe->wash_excess add_media Add imaging medium wash_excess->add_media microscope Acquire images on fluorescence microscope add_media->microscope

Caption: General workflow for live-cell imaging using a dihydroxy-naphthalene derivative probe.

G cluster_loading Probe Loading cluster_baseline Baseline Measurement cluster_stim Analyte Stimulation cluster_post Post-Stimulation Measurement cluster_analysis Data Analysis load Load cells with analyte-specific probe measure1 Measure baseline fluorescence load->measure1 add_analyte Add analyte to cells measure1->add_analyte measure2 Measure fluorescence change add_analyte->measure2 analyze Quantify fluorescence change to determine analyte presence measure2->analyze

Caption: Workflow for detecting a specific analyte in live cells using a responsive dihydroxy-naphthalene probe.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The evaluation of the antioxidant activity of novel compounds is a critical step in the development of new drugs and therapeutic agents. This document provides detailed application notes and protocols for the most common in vitro assays used to measure antioxidant activity.

Key In Vitro Antioxidant Activity Assays

Several assays are available to determine the antioxidant capacity of a substance. These assays can be broadly classified into two categories based on their chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This guide will focus on the most widely used SET-based assays (DPPH, ABTS, and FRAP) and a HAT-based assay (ORAC).

Data Presentation: Summary of Quantitative Data

The antioxidant activity of a novel compound is typically quantified and compared using standard parameters. The data generated from the following assays should be summarized in a clear and structured table for easy comparison.

AssayParameterDescriptionTypical Standard
DPPH IC50 (µg/mL or µM) The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.Ascorbic Acid, Trolox, Gallic Acid
ABTS TEAC (Trolox Equivalent Antioxidant Capacity) The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM solution of the compound. A higher TEAC value indicates higher antioxidant activity.Trolox
FRAP FRAP value (µM Fe(II)/g) The ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), expressed as the concentration of ferrous iron produced. A higher FRAP value indicates greater reducing power.Ferrous Sulfate (FeSO₄), Trolox
ORAC ORAC value (µmol TE/g) The oxygen radical absorbance capacity of the compound, expressed as Trolox equivalents. A higher ORAC value signifies greater antioxidant capacity against peroxyl radicals.Trolox

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[1] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the antioxidant.[1]

Protocol:

  • Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol or ethanol to prepare a 0.1 mM DPPH solution.[2] The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the novel compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Preparation of Standard: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test sample.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the prepared DPPH working solution to each well.[3]

    • Add 100 µL of the different concentrations of the test samples or standard to the wells.

    • For the control well, add 100 µL of the solvent instead of the sample.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

    Where:

    • Abs_control is the absorbance of the control (DPPH solution without the sample).

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value. A lower IC50 value indicates a higher antioxidant capacity.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[4][5] The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[4]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution in water.[5]

    • Prepare a 2.45 mM potassium persulfate solution in water.[5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4][5]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of Test Samples and Standard: Prepare various concentrations of the novel compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the test sample or standard to the respective wells.

    • For the control, add 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:[4]

  • TEAC Calculation: Plot a standard curve of Trolox concentration versus the percentage of inhibition. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[6]

Protocol:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • 20 mM Ferric chloride (FeCl₃) solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare different concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test sample, standard, or solvent (for the blank) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents.[6]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[8]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (75 mM, pH 7.4).[8]

    • Fluorescein sodium salt stock solution (prepare in phosphate buffer).

    • AAPH solution (prepare fresh in phosphate buffer).

    • Trolox standard solutions (prepare a series of dilutions in phosphate buffer).

  • Assay Procedure (in a 96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test sample, Trolox standard, or phosphate buffer (for the blank) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.[8]

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately start monitoring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.[8]

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of Trolox concentration versus net AUC.

    • Determine the ORAC value of the sample from the standard curve and express it as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Signaling Pathways in Oxidative Stress and Antioxidant Action

Understanding the cellular mechanisms of oxidative stress and the pathways modulated by antioxidants is crucial for drug development. The overproduction of Reactive Oxygen Species (ROS) can activate various signaling pathways that regulate cellular responses to oxidative stress.[9]

Key Signaling Pathways:
  • Keap1-Nrf2-ARE Pathway: The Keap1-Nrf2-ARE pathway is a major regulator of cellular resistance to oxidative stress.[9][10] Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of antioxidant enzymes.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is involved in cell survival and can be activated by ROS.[9][11] Activation of this pathway can lead to the phosphorylation and activation of Nrf2, thereby enhancing the antioxidant response.[11]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are activated by various extracellular stimuli, including oxidative stress.[10] The MAPK pathway can regulate the activity of transcription factors involved in the antioxidant response.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in the inflammatory response and can be activated by ROS.[10][[“]] NF-κB can regulate the expression of both pro-oxidant and antioxidant genes.

Visualizations of Experimental Workflows and Signaling Pathways

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Novel Compound Stock Solution Mix Mix Compound/Standard with Reagent Compound->Mix Standard Standard Antioxidant (e.g., Trolox) Standard->Mix Reagent Assay-Specific Reagent Reagent->Mix Incubate Incubation Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition or AUC Measure->Calculate Plot Plot Standard Curve Calculate->Plot Determine Determine IC50 or TEAC/FRAP/ORAC Value Plot->Determine

Caption: General workflow for in vitro antioxidant activity assays.

G Keap1-Nrf2-ARE Signaling Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_nucleus Nrf2 ARE ARE ARE_in_nucleus ARE Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2_in_nucleus->ARE_in_nucleus binds to ARE_in_nucleus->Antioxidant_Enzymes activates

Caption: Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.

G PI3K/Akt and MAPK Signaling in Antioxidant Response ROS Oxidative Stress (ROS) PI3K PI3K ROS->PI3K activates MAPK MAPK ROS->MAPK activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates MAPK->Nrf2 activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response induces

Caption: PI3K/Akt and MAPK signaling pathways in the antioxidant response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid.

Troubleshooting Guides

This section addresses common issues that can arise during the synthesis, leading to lower-than-expected yields or impure products.

Issue 1: Low Yield in Friedel-Crafts Alkylation/Acylation Steps

Question: We are observing a low yield during the introduction of the propyl or benzyl group onto the naphthalene precursor. What are the potential causes and solutions?

Answer: Low yields in Friedel-Crafts reactions are common and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Possible Causes & Recommended Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be deactivated by moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Substrate Purity: Impurities in the starting naphthalene derivative can interfere with the reaction. Verify the purity of your starting material using techniques like NMR or GC-MS.

  • Reaction Temperature: The reaction temperature is critical. Too low, and the reaction may be too slow; too high, and it can lead to side products. An optimization screen is recommended.

  • Reagent Stoichiometry: The ratio of substrate to alkylating/acylating agent and catalyst is crucial. An excess of the alkylating/acylating agent can sometimes lead to polysubstitution.

Troubleshooting Workflow:

start Low Yield in Friedel-Crafts Step check_reagents Verify Reagent Purity & Dryness start->check_reagents check_catalyst Confirm Catalyst Activity start->check_catalyst optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp check_catalyst->optimize_temp optimize_ratio Adjust Reagent Stoichiometry optimize_temp->optimize_ratio analyze_side_products Analyze Byproducts (GC-MS/LC-MS) optimize_ratio->analyze_side_products end Yield Improved analyze_side_products->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts reactions.

Issue 2: Poor Selectivity in Naphthalene Ring Functionalization

Question: We are struggling with achieving the correct regioselectivity during the functionalization of the naphthalene ring, leading to a mixture of isomers. How can we improve this?

Answer: Regioselectivity is a common challenge in the synthesis of polysubstituted naphthalenes. The directing effects of the existing substituents play a major role.

Possible Causes & Recommended Solutions:

  • Steric Hindrance: Existing bulky groups can prevent reagents from accessing the desired position. Consider using smaller, more reactive reagents if possible.

  • Electronic Effects: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) directs incoming groups to specific positions. A thorough understanding of these effects for your specific intermediate is crucial.

  • Protecting Groups: It may be necessary to use protecting groups to block more reactive sites and direct functionalization to the desired position.

Logical Relationship of Influencing Factors:

regioselectivity Regioselectivity steric_hindrance Steric Hindrance steric_hindrance->regioselectivity electronic_effects Electronic Effects electronic_effects->regioselectivity protecting_groups Use of Protecting Groups protecting_groups->regioselectivity reaction_conditions Reaction Conditions (Solvent, Temp) reaction_conditions->regioselectivity

Caption: Factors influencing regioselectivity in naphthalene functionalization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for building the polysubstituted naphthalene core?

A1: A common approach involves a multi-step synthesis that may include a Stobbe or a related condensation reaction to form the naphthalene ring system, followed by sequential functionalization. The order of introduction of the benzyl, propyl, methyl, and hydroxyl groups is critical to achieving the desired substitution pattern.

Q2: How can I improve the solubility of the naphthalene carboxylic acid product for purification?

A2: Naphthalene carboxylic acids can have poor solubility in common organic solvents. For purification by crystallization, a solvent screen is recommended. For chromatography, consider converting the carboxylic acid to a more soluble ester derivative, which can be hydrolyzed back to the acid after purification.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes. Many of the reagents used in this type of synthesis are hazardous. For example, Lewis acids like AlCl₃ are water-reactive and corrosive. Alkylating agents can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

General Protocol for a Friedel-Crafts Acylation

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrate.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a stirred solution of the naphthalene precursor in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃) in portions at 0 °C.

  • Reagent Addition: Slowly add the acylating agent (e.g., propanoyl chloride) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the optimized reaction time (typically 2-16 hours), monitoring the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hypothetical Naphthalene Intermediate
EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM0 to rt1245
2DCE0 to rt1255
3DCErt862
4DCE50478
5CS₂0 to rt1235

DCM: Dichloromethane, DCE: 1,2-Dichloroethane, CS₂: Carbon disulfide, rt: room temperature.

"purification challenges of polar aromatic carboxylic acids"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for the Purification of Polar Aromatic Carboxylic Acids

Welcome to the technical support center for challenges in the purification of polar aromatic carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the purification of polar aromatic carboxylic acids.

Q1: Why is my polar aromatic carboxylic acid showing poor solubility in standard organic solvents?

A: The solubility of polar aromatic carboxylic acids is often challenging due to the competing properties of the polar carboxylic acid group and the non-polar aromatic ring.[1] While the carboxylic acid group can form hydrogen bonds, the bulky, non-polar aromatic structure can disrupt favorable interactions with many common solvents. The overall solubility is a balance between these two features. For instance, benzoic acid is largely non-polar because the benzene ring is more massive than the carboxylic acid group.[2] As the size of the aromatic system or the length of any alkyl chains increases, the solubility in water tends to decrease.[3]

Q2: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solubility of the compound is so high that it separates as a liquid phase upon cooling rather than forming a crystal lattice. This is common with polar compounds when the solution is highly supersaturated or cooled too quickly.[4]

  • Troubleshooting Steps:

    • Reheat the solution: Reheat the mixture until the oil fully redissolves.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to slow the rate of cooling.

    • Scratch the flask: Gently scratching the inside of the flask below the solvent level with a glass rod can create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

    • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a solvent mixture.[4]

Q3: I am struggling to separate my polar aromatic carboxylic acid from other polar impurities using chromatography. What can I do?

A: Chromatographic separation of polar aromatic carboxylic acids can be complex due to their ionic nature.[5] Several factors can be adjusted to improve separation:

  • Control the pH: In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the retention of ionic compounds is highly dependent on the pH of the mobile phase.[5] By using a mobile phase with a pH below the pKa of the carboxylic acid (typically around pH 2-3), the acid will be in its protonated, less polar form, leading to increased retention on a non-polar stationary phase. This is known as the ion-suppression method.[5]

  • Use Ion-Pairing Agents: For difficult separations, adding an ion-pairing reagent (e.g., quaternary alkylammonium salts) to the mobile phase can be necessary.[5] These reagents form a neutral complex with the ionized carboxylic acid, which can then be separated by RP-HPLC.[5]

  • Consider Other Techniques: Depending on the impurities, other chromatographic methods like ion-exchange chromatography or normal-phase chromatography might be more suitable.[5] For volatile compounds, Gas Chromatography (GC) can be used, but it often requires a derivatization step to convert the carboxylic acid into a more volatile ester or other derivative.[5]

Q4: How can I use liquid-liquid extraction to purify my polar aromatic carboxylic acid?

A: Liquid-liquid extraction is a powerful technique that leverages the acidic nature of the carboxylic acid group.[2] By manipulating the pH, you can move your compound between an organic layer and an aqueous layer to separate it from neutral or less acidic impurities.

  • The Principle:

    • Dissolve the impure mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add an aqueous basic solution. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate a carboxylic acid, forming a negatively charged carboxylate salt.[2]

    • The charged carboxylate salt is much more soluble in the aqueous layer than in the organic layer and will migrate to it.[1][2]

    • Neutral organic impurities will remain in the organic layer.

    • Separate the aqueous layer and then re-acidify it (e.g., with HCl) to protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[6] The solid can then be collected by filtration.

This method is particularly useful for separating carboxylic acids from phenols. A weak base will deprotonate the carboxylic acid but not the less acidic phenol, allowing for their separation.[2]

Data Presentation

Table 1: Example of Impurity Reduction via Recrystallization

This table shows the effectiveness of recrystallization for purifying crude terephthalic acid, a type of aromatic polycarboxylic acid.

CompoundInitial Impurity (4-carboxybenzaldehyde)Solvent SystemFinal Impurity LevelPurity Improvement Factor
Terephthalic Acid~3000 ppm90% mixed cresols, 10% water~30 ppm~100x

Data sourced from a patent describing the purification of aromatic polycarboxylic acids.[7]

Table 2: Common Solvents for Recrystallization of Carboxylic Acids

The choice of solvent is critical for successful recrystallization.[4]

SolventPolarityBoiling Point (°C)Notes on Use for Carboxylic Acids
Water (H₂O)Very High100Good for very polar, low molecular weight acids. Solubility decreases as the non-polar part of the molecule increases.[3][8]
Ethanol (EtOH)High78A common and effective solvent for many carboxylic acids.[8]
Methanol (MeOH)High65Similar to ethanol, good for polar compounds.[8]
AcetoneMedium56Can be a good choice, but its low boiling point means less of a solubility difference between hot and cold.
Ethyl Acetate (EtOAc)Medium77Often used in solvent mixtures for recrystallization.
TolueneLow111Can be effective for less polar aromatic acids that crystallize well.
Hexane/HeptaneVery Low69 / 98Generally used as an "anti-solvent" in a mixture with a more polar solvent to induce crystallization.

Experimental Protocols

Protocol 1: General Recrystallization of a Polar Aromatic Carboxylic Acid

This protocol outlines the steps for purifying a solid by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your compound. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the compound completely.[4] It is advisable to heat the solvent in a separate flask and add it portion-wise.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol details the separation of a carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the impure sample (e.g., 1 gram) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a drop of water). Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acid has been extracted.

  • Combine and Wash: Combine the aqueous extracts. To remove any remaining neutral impurities, wash the combined aqueous layer with a small amount of fresh organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[6]

  • Isolation: Collect the precipitated pure carboxylic acid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Visualizations

Diagram 1: General Workflow for Purification

A Crude Product (Polar Aromatic Carboxylic Acid + Impurities) B Solubility & Polarity Assessment A->B C Recrystallization B->C Good Crystallizer D Acid-Base Extraction B->D Acidic & Soluble in Org. Solvent E Chromatography (e.g., HPLC, Column) B->E Oily or Difficult Separation F Pure Crystalline Solid C->F D->F E->F

A decision workflow for purifying polar aromatic carboxylic acids.
Diagram 2: Logic of Acid-Base Extraction

cluster_0 Separatory Funnel cluster_1 After Adding Base (e.g., NaHCO3) & Shaking cluster_2 Isolated Aqueous Layer cluster_3 Final Product A Organic Layer (R-COOH + Neutral Impurity) C Organic Layer (Neutral Impurity) B Aqueous Layer (Water) D Aqueous Layer (R-COO- Na+) E Aqueous Layer with R-COO- Na+ D->E Separate Layers F Precipitate of Pure R-COOH E->F Add Acid (e.g., HCl)

References

Technical Support Center: Overcoming Solubility Challenges for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid in aqueous buffers.

Troubleshooting Guide

Issue: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause 1: Low pH of the buffer. The carboxylic acid moiety of the compound is protonated at acidic pH, making the molecule less polar and thus less soluble in aqueous solutions.

Solution:

  • Increase the pH of the buffer. By raising the pH above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate salt form. It is recommended to test a range of pH values (e.g., 7.0, 7.4, 8.0) to find the optimal solubility.[1][2][3]

  • Use a buffer with a higher buffering capacity. This will help maintain the desired pH even after the addition of the acidic compound.

Possible Cause 2: High concentration of the compound. The concentration of the compound may be exceeding its intrinsic solubility in the chosen buffer system.

Solution:

  • Decrease the working concentration of the compound.

  • Employ solubilization techniques such as the use of co-solvents or cyclodextrins to increase the solubility limit.

Possible Cause 3: Inappropriate solvent for the initial stock solution. If a stock solution in an organic solvent is being diluted into the aqueous buffer, the organic solvent may not be miscible enough with the buffer, causing the compound to crash out.

Solution:

  • Use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol for the stock solution.

  • Minimize the percentage of organic solvent in the final aqueous solution (typically ≤1%).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting approach to solubilize 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid?

A1: Due to the presence of the carboxylic acid group, the most effective initial approach is to increase the pH of the aqueous buffer. Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, add this stock solution to a buffer with a pH of 7.4 or higher while vortexing to facilitate dissolution. The basic conditions will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[1][4]

Q2: I have adjusted the pH, but I still observe some precipitation. What are my next steps?

A2: If pH adjustment alone is insufficient, consider incorporating a co-solvent into your aqueous buffer. Start with a low percentage of a water-miscible organic solvent like DMSO or ethanol (e.g., 1-5% v/v) in your final buffer solution. These co-solvents can help to disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic naphthalene core of the molecule.

Q3: Are there other solubilizing agents I can use besides co-solvents?

A3: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic part of your compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more soluble in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q4: How do I choose the right cyclodextrin?

A4: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a naphthalene derivative like this compound, β-cyclodextrins are often a good starting point due to the appropriate size of their cavity. It is advisable to screen a few different types and concentrations of cyclodextrins to find the most effective one.

Q5: Will the use of co-solvents or cyclodextrins interfere with my biological assay?

A5: It is possible. High concentrations of organic solvents can denature proteins or affect cell viability. Similarly, cyclodextrins can sometimes interact with components of the assay. It is crucial to run appropriate vehicle controls (buffer with the co-solvent or cyclodextrin alone) to assess any potential interference with your specific experimental setup.

Data Presentation: Solubility Profile

The following tables provide an example of how to structure quantitative solubility data for the target compound. Note: The values presented here are illustrative and should be replaced with experimentally determined data.

Table 1: Effect of pH on the Aqueous Solubility of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid at 25°C

Buffer pHMaximum Soluble Concentration (µg/mL)
5.0< 1
6.05
7.050
7.4150
8.0500

Table 2: Effect of Co-solvent (DMSO) Concentration on Solubility in Phosphate Buffered Saline (PBS) pH 7.4 at 25°C

DMSO Concentration (% v/v)Maximum Soluble Concentration (µg/mL)
0150
1300
2750
52000

Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Solubility in PBS pH 7.4 at 25°C

HP-β-CD Concentration (mM)Maximum Soluble Concentration (µg/mL)
0150
1400
51500
103500

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment
  • Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., phosphate or Tris buffers) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add small aliquots of the DMSO stock solution to each buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is kept constant and low (e.g., 1%).

  • Vortex each solution vigorously for 1 minute.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Visually inspect for any precipitation.

  • For a quantitative measurement, centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Solubilization using Co-solvents
  • Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.

  • Prepare a series of the desired aqueous buffer (e.g., PBS pH 7.4) containing different concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5% DMSO).

  • Add the compound stock solution to each co-solvent buffer to the desired final concentration.

  • Follow steps 4-8 from Protocol 1 to determine the solubility.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare a stock solution of the chosen cyclodextrin (e.g., 100 mM HP-β-CD) in the desired aqueous buffer.

  • Prepare a series of dilutions of the cyclodextrin stock to obtain a range of working concentrations (e.g., 1, 5, 10 mM).

  • Add the solid compound directly to each cyclodextrin solution to create a saturated solution.

  • Agitate the solutions (e.g., using a shaker) for 24-48 hours at a constant temperature.

  • Follow steps 7-8 from Protocol 1 to determine the solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Equilibration cluster_analysis Analysis start Start: Insoluble Compound stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock add_stock Add Stock to Buffers stock->add_stock buffers Prepare Aqueous Buffers (Varying pH, Co-solvents, Cyclodextrins) buffers->add_stock equilibrate Equilibrate (e.g., 24h at 25°C) add_stock->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc end End: Determine Solubility hplc->end

Caption: Experimental workflow for determining compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Gene Target Gene ActiveTF->Gene mRNA mRNA Gene->mRNA InflammatoryResponse Inflammatory Response mRNA->InflammatoryResponse Compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid Compound->Receptor Inhibition cyclodextrin_complex cluster_solution Aqueous Solution CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Drug Insoluble Drug (Hydrophobic) Drug->Complex

References

"troubleshooting guide for naphthalene carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of naphthalene carboxylic acids. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of naphthalene carboxylic acids via common methods.

Grignard Reaction Method (e.g., for 1-Naphthoic Acid)

The synthesis of 1-naphthoic acid can be achieved through the carboxylation of a Grignard reagent formed from 1-bromonaphthalene.[1]

Q1: My Grignard reaction won't start. What should I do?

A1: Initiation of the Grignard reaction can be sluggish. Ensure all glassware is flame-dried and solvents are anhydrous, as moisture will prevent the reaction.[2] A small crystal of iodine or a catalytic amount of 1,2-dibromoethane can be added to activate the magnesium surface.[2][3] Gently warming the flask may also help initiate the reaction.[3]

Q2: The reaction started, but my yield of 1-naphthoic acid is very low.

A2: Low yields can result from several factors:

  • Impure Reagents: Ensure the magnesium is of high chemical purity with a large surface area.[2]

  • Side Reactions: The primary competing reaction is Wurtz coupling, which is favored by high temperatures and excess halide concentration.[2] Maintain a controlled addition rate of the bromonaphthalene to the magnesium in ether.[3]

  • Reaction with CO₂: The Grignard reagent may solidify; adding dry benzene can help keep it in solution for the carboxylation step.[3] Ensure the carbon dioxide is dry and the reaction temperature is kept low (e.g., -7°C to -2°C) to prevent side reactions.[3] The CO₂ inlet tube should be positioned above the reaction surface to avoid clogging.[3]

Q3: I isolated a significant amount of naphthalene instead of the carboxylic acid. Why?

A3: The presence of any proton source, especially water, will quench the Grignard reagent by protonating the carbanion, leading back to the starting hydrocarbon (naphthalene). It is critical to use anhydrous ether and thoroughly dry all equipment.[2][4]

Q4: My Grignard reagent is a solid mass at the bottom of the flask. Is this normal?

A4: Yes, the Grignard reagent can sometimes precipitate or form a heavy oil. Adding a co-solvent like dry benzene is necessary to dissolve the reagent before cooling and adding carbon dioxide.[3]

Oxidation of Alkylnaphthalenes (e.g., for 2,6-Naphthalenedicarboxylic Acid)

This method is common for preparing aromatic carboxylic acids by oxidizing the corresponding alkyl-substituted naphthalenes.[5] For instance, 2,6-naphthalenedicarboxylic acid (2,6-NDA) is often produced by oxidizing 2,6-dimethylnaphthalene.[6][7]

Q1: The oxidation of my alkylnaphthalene is incomplete, and I have many byproducts.

A1: Incomplete oxidation is a common issue, leading to impurities such as formyl-naphthoic acid (FNA) when synthesizing dicarboxylic acids.[7] Reaction conditions are critical. For the oxidation of 2,3-dimethylnaphthalene, using an autoclave to maintain high pressure (around 600 psi) and temperature (250°C) is essential for good yields.[5] The efficiency of these reactions often suffers from low selectivity and the generation of byproducts that complicate purification.[6]

Q2: How can I purify my naphthalene dicarboxylic acid from partially oxidized impurities?

A2: Purifying naphthalene carboxylic acids can be challenging due to their high melting points, which makes distillation impractical.[8]

  • Recrystallization: This is a common first step, for example, using hot toluene for crude 1-naphthoic acid.[3]

  • Esterification-Hydrolysis: A robust method involves converting the crude acid to its dimethyl ester (e.g., 2,6-NDM), which can be more easily purified by distillation or recrystallization. The purified ester is then hydrolyzed back to the highly pure acid.[8]

  • Biological Purification: Specific microorganisms, like Pseudomonas sp., can selectively convert impurities like 2-formyl-6-naphthoic acid into the desired 2,6-naphthalenedicarboxylic acid.[7][9]

Kolbe-Schmitt Reaction (e.g., for Hydroxynaphthoic Acids)

The Kolbe-Schmitt reaction involves the carboxylation of a naphthoxide (from a naphthol) with carbon dioxide under pressure and heat.[10][11]

Q1: My Kolbe-Schmitt reaction produced the wrong isomer of hydroxynaphthoic acid.

A1: The regiochemistry of the Kolbe-Schmitt reaction is highly sensitive to temperature and the counter-ion used.[10][12] For example, sodium 2-naphthoxide yields 2-hydroxy-3-naphthoic acid at lower temperatures and 2-hydroxy-1-naphthoic acid at higher temperatures.[12] Using potassium hydroxide instead of sodium hydroxide can also alter the product distribution, favoring the para-substituted product.[10][11][13]

Q2: The yield is poor. What are the critical factors for this reaction?

A2: The Kolbe-Schmitt reaction is sensitive to reaction conditions.

  • Anhydrous Conditions: The presence of water can significantly decrease the yield. All reactants, reagents, and solvents must be thoroughly dried.[13]

  • Pressure: The reaction requires high-pressure carbon dioxide (typically around 100 atm) to proceed efficiently.[10][11]

  • Temperature: The optimal temperature must be carefully maintained to ensure both a reasonable reaction rate and the desired regioselectivity.[10]

Data Summary: Synthesis Parameters

The following table summarizes typical quantitative data for different naphthalene carboxylic acid synthesis methods.

Synthesis MethodStarting MaterialProductTypical YieldTemperature (°C)Pressure (atm)Reaction Time (hr)
Grignard Reaction 1-Bromonaphthalene1-Naphthoic Acid~75-78%-7 to -2~11.25 - 1.5
Oxidation 2,3-Dimethylnaphthalene2,3-Naphthalenedicarboxylic Acid87-93%250~4018 - 24
Kolbe-Schmitt 2-Naphthol (with NaOH)3-Hydroxy-2-Naphthoic AcidVariable125100Variable

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reaction

This protocol is adapted from the procedure for synthesizing α-Naphthoic Acid.[3]

Materials:

  • Magnesium turnings (1 gram atom)

  • Anhydrous ether (600 cc)

  • 1-Bromonaphthalene (1 mole)

  • Iodine (one or two small crystals)

  • Dry benzene (533 cc)

  • Dry carbon dioxide gas

  • 50% Sulfuric acid

  • Toluene

Procedure:

  • In a 2-L three-necked flask fitted with a mechanical stirrer, reflux condenser, and separatory funnel, place the magnesium turnings and cover with 100 cc of anhydrous ether.

  • Add 10 cc of 1-bromonaphthalene and a crystal of iodine to initiate the reaction. A warm water bath (~45°C) may be required.

  • Once the reaction starts, add a solution of the remaining 1-bromonaphthalene in 500 cc of anhydrous ether at a rate that maintains a vigorous but controlled reflux (typically 1.5-3 hours).

  • After the addition is complete, continue stirring and refluxing for 30 minutes.

  • Add 533 cc of dry benzene to dissolve the Grignard reagent, which may have separated as a heavy oil.[3]

  • Cool the mixture to -7°C using an ice-salt bath.

  • Replace the condenser with an inlet tube positioned about 50 mm above the surface of the stirred reaction mixture.

  • Pass a stream of dry carbon dioxide through the tube. Regulate the flow to maintain the temperature below -2°C. The reaction is complete when the temperature no longer rises with an increased CO₂ flow (typically 1.25-1.5 hours).

  • Slowly add crushed ice to the reaction mixture, followed by 250 cc of 50% sulfuric acid to hydrolyze the complex.

  • Separate the ether-benzene layer, wash it with water, and then extract the product with 20% sodium hydroxide solution.

  • Acidify the alkaline extract with 50% sulfuric acid to precipitate the crude α-naphthoic acid.

  • Collect the crude product by filtration, wash with water until sulfate-free, and dry.

  • Recrystallize the crude acid from hot toluene to yield the purified product. A second recrystallization may be necessary for a white product.[3]

Protocol 2: Synthesis of 2,3-Naphthalenedicarboxylic Acid via Oxidation

This protocol is based on the oxidation of 2,3-dimethylnaphthalene.[5]

Materials:

  • 2,3-Dimethylnaphthalene (1 mole)

  • Sodium dichromate dihydrate (2.17 moles)

  • Water (2.4 L)

  • 6N Hydrochloric acid

Procedure:

  • Place the 2,3-dimethylnaphthalene, sodium dichromate, and water into a high-pressure autoclave (3.2 L capacity) equipped for stirring or shaking.

  • Heat the sealed autoclave to 250°C and maintain this temperature for 18-24 hours. The gauge pressure will be approximately 600 lb/in².

  • After cooling, transfer the contents of the autoclave to a large beaker. Rinse the autoclave with several portions of hot water to ensure complete transfer.

  • Filter the hot mixture through a large Büchner funnel to remove the green hydrated chromium oxide. Wash the precipitate with warm water until the filtrate runs colorless.

  • Combine the filtrates (total volume ~7-8 L) and acidify with 1.3 L of 6N hydrochloric acid.

  • Allow the acidified mixture to cool to room temperature overnight to allow the 2,3-naphthalenedicarboxylic acid to precipitate completely.

  • Collect the product on a Büchner funnel, wash with water until the filtrate is colorless, and dry to a constant weight in a vacuum oven. The expected yield is 87-93%.[5]

Visualized Workflows and Logic

G cluster_start Starting Material Selection cluster_synthesis Synthesis Method cluster_end Purification & Product Naphthalene Naphthalene Derivative Alkylnaphthalene Alkylnaphthalene Naphthalene->Alkylnaphthalene Halonaphthalene Halonaphthalene Naphthalene->Halonaphthalene Naphthol Naphthol Naphthalene->Naphthol Oxidation Oxidation (e.g., Na2Cr2O7) Alkylnaphthalene->Oxidation Grignard Grignard Reaction (Mg, CO2) Halonaphthalene->Grignard KolbeSchmitt Kolbe-Schmitt Reaction (NaOH, CO2, Pressure) Naphthol->KolbeSchmitt Crude Crude Naphthalene Carboxylic Acid Oxidation->Crude Grignard->Crude KolbeSchmitt->Crude Purification Purification (Recrystallization, etc.) Crude->Purification Final Pure Product Purification->Final G Start Low or No Yield in Grignard Reaction Q1 Did the reaction start at all? Start->Q1 A1_No Activate Mg: - Add Iodine crystal - Use 1,2-dibromoethane - Apply gentle heat Q1->A1_No No Q2 Is starting material (naphthalene) recovered? Q1->Q2 Yes A1_Yes Check for Moisture: - Use anhydrous solvents - Flame-dry glassware A1_No->A1_Yes A2_Yes Grignard was quenched. Strictly exclude water and other proton sources. Q2->A2_Yes Yes A2_No Check for Side Reactions: - Control temperature during addition of halide and CO2 - Ensure proper dissolution with co-solvent (benzene) Q2->A2_No No G Start Poor Result from Alkylnaphthalene Oxidation Q1 What is the main issue? Start->Q1 LowYield Low Yield / Incomplete Reaction Q1->LowYield Low Conversion Impure Impure Product Q1->Impure Byproducts A1 Optimize Conditions: - Increase reaction time - Ensure sufficient temperature and pressure (use autoclave) LowYield->A1 A2 Purification Strategy: - Recrystallize crude acid - For stubborn impurities (FNA):  Esterify -> Purify Ester -> Hydrolyze Impure->A2

References

Technical Support Center: Optimization of Reaction Conditions for Benzyl Group Attachment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of benzyl group attachment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common challenges encountered during the benzylation of alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for attaching a benzyl group to an alcohol?

The most prevalent method for forming a benzyl ether from an alcohol is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[3][4][5]

Q2: Which benzylating agent is better, benzyl bromide or benzyl chloride?

Benzyl bromide is generally more reactive than benzyl chloride and is often used for the benzylation of alcohols.[6] However, benzyl chloride can also be an effective reagent.[7] The choice may depend on the specific substrate and reaction conditions.

Q3: What are the typical bases and solvents used in the Williamson ether synthesis for benzylation?

Strong bases are typically required to deprotonate the alcohol. Sodium hydride (NaH) is a convenient and commonly used base.[1][3] Other bases such as potassium hydroxide (KOH) can also be employed.[8] Aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used.[3]

Q4: Can I selectively benzylate one hydroxyl group in a diol?

Yes, selective monobenzylation of diols can be achieved. Using milder bases like silver oxide (Ag₂O) can favor the protection of one hydroxyl group.[2]

Q5: Are there alternative methods for benzylation if my substrate is sensitive to strongly basic or acidic conditions?

For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used for protection under acidic conditions.[2] For acid-sensitive substrates, reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under nearly neutral conditions.[9][10]

Troubleshooting Guide

Issue 1: Low or no yield of the desired benzyl ether.

Possible Cause Suggested Solution
Incomplete deprotonation of the alcohol. Ensure a strong enough base is used in sufficient excess (typically 1.5-2.0 equivalents).[3] Consider using a stronger base like NaH if you are using a weaker one like KOH.
Poor reactivity of the benzylating agent. Benzyl bromide is generally more reactive than benzyl chloride.[6] Consider switching to benzyl bromide if you are using the chloride.
Steric hindrance around the alcohol or benzyl halide. The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. If the alcohol is secondary or tertiary, consider alternative benzylation methods.[9]
Side reactions consuming starting materials. See the troubleshooting section on side reactions below.
Reaction time or temperature is insufficient. Monitor the reaction by TLC to ensure it has gone to completion. A typical Williamson reaction is conducted at 50-100 °C for 1-8 hours.[11]

Issue 2: Formation of significant side products.

Side Product Possible Cause Suggested Solution
Alkene from elimination. This is a common side reaction, especially with secondary and tertiary alcohols, as the alkoxide can act as a base.[11]Use a less hindered (primary) benzyl halide. Lowering the reaction temperature can also favor substitution over elimination.
C-Alkylation product. If the substrate has an acidic C-H bond adjacent to a carbonyl or other activating group, C-alkylation can compete with O-alkylation.This is a known issue with phenoxides.[11] Changing the solvent may alter the O/C alkylation ratio.
Dibenzyl ether. Can form if the benzylating agent reacts with benzyl alcohol generated from hydrolysis of the benzyl halide.Ensure anhydrous reaction conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Benzylation of Benzyl Alcohol

EntryBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideKOHNone (neat)Room Temp3581
2Benzyl chlorideKOHTolueneReflux197
3Benzyl bromideNaHDMF0 to RT-High
4Benzyl bromideMgOToluene9024Good

Note: This table is a compilation of data from different sources and may not represent a direct comparative study under identical conditions. Yields are reported as described in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for Benzylation of an Alcohol using Sodium Hydride and Benzyl Bromide [3]

  • Dissolve the starting alcohol (1.0 equivalent) in dry N,N-dimethylformamide (DMF) (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise to the solution.

  • Add benzyl bromide (1.5–2.0 equivalents) to the reaction mixture at 0°C.

  • Allow the reaction to stir and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow General Workflow for Benzylation Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Alcohol Substrate reagents Choose Benzylating Agent, Base, and Solvent start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup deprotonation Deprotonate Alcohol with Base setup->deprotonation benzylation Add Benzylating Agent deprotonation->benzylation monitor Monitor Reaction by TLC benzylation->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze end Obtain Pure Benzyl Ether analyze->end

Caption: General workflow for benzyl group attachment.

troubleshooting_guide Troubleshooting Guide for Benzylation Reactions cluster_sm_present Troubleshooting Unreacted Starting Material cluster_sm_absent Troubleshooting Product Loss start Low or No Product Yield? check_sm Is Starting Material Consumed? (Check TLC) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_absent Starting Material Absent, but No Product check_sm->sm_absent Yes check_base Is the base strong enough and in sufficient excess? sm_present->check_base check_reagent Is the benzylating agent reactive enough? sm_present->check_reagent check_conditions Are reaction time and temperature adequate? sm_present->check_conditions check_side_reactions Are there significant side products? (e.g., elimination, C-alkylation) sm_absent->check_side_reactions check_workup Was the product lost during work-up? sm_absent->check_workup solution Optimize Conditions and Repeat check_base->solution check_reagent->solution check_conditions->solution check_side_reactions->solution check_workup->solution

Caption: Troubleshooting decision tree for benzylation.

References

Technical Support Center: Minimizing By-product Formation in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in their multi-step organic synthesis experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis, leading to the formation of unwanted by-products.

Issue: An unexpected spot appears on my TLC plate, indicating a new by-product.

  • Question: I am running a reaction and a new, unexpected spot has appeared on the TLC plate. How can I identify the source of this by-product and prevent its formation?

    Answer: The appearance of a new spot on a TLC plate is a common indication of a side reaction. To troubleshoot this, consider the following steps:

    • Analyze Reaction Conditions: Review your reaction parameters. Minor deviations in temperature, reaction time, or stoichiometry can lead to alternative reaction pathways.

    • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can sometimes participate in the reaction, leading to unexpected products.

    • Side Reactions: Consider plausible side reactions based on the functional groups present in your starting materials and intermediates. Common side reactions include elimination, rearrangement, or reaction with the solvent.[1]

    • Isolate and Characterize: If the by-product is formed in a significant amount, attempt to isolate it for characterization by techniques such as NMR, IR, or mass spectrometry. Knowing its structure will provide valuable clues about its formation pathway.

    Troubleshooting Flowchart: Unexpected By-product Formation

    G Troubleshooting Unexpected By-product Formation start Unexpected spot on TLC check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions consider_side_reactions Hypothesize Plausible Side Reactions check_conditions->consider_side_reactions optimize Optimize Reaction Conditions (Lower Temp, Shorter Time) check_conditions->optimize Deviation identified check_reagents Verify Reagent Purity check_reagents->consider_side_reactions purify_reagents Purify Starting Materials check_reagents->purify_reagents isolate_characterize Isolate and Characterize By-product (NMR, MS, IR) consider_side_reactions->isolate_characterize isolate_characterize->optimize Formation pathway identified modify_synthesis Modify Synthetic Route or Use Protecting Groups isolate_characterize->modify_synthesis Pathway unavoidable end Problem Resolved optimize->end purify_reagents->end modify_synthesis->end

Issue: Low yield of the desired product due to a competing elimination reaction.

  • Question: My SN2 reaction is giving a low yield of the desired substitution product and a significant amount of an elimination by-product. How can I favor the substitution pathway?

    Answer: The competition between substitution (SN2) and elimination (E2) is a common challenge, especially with secondary alkyl halides and strongly basic nucleophiles. [2]To favor the SN2 pathway, you can modify the following conditions:

    • Nucleophile: Use a less sterically hindered and less basic nucleophile if possible.

    • Solvent: Polar aprotic solvents, such as DMSO or DMF, are known to favor SN2 reactions. [2][3]Polar protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination. [3] * Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination reactions often have a higher activation energy.

    • Leaving Group: A better leaving group can increase the rate of both reactions, but its effect on the ratio of products can be complex.

    Data Presentation: Solvent Effects on SN2 vs. E2 Reactions

SubstrateNucleophile/BaseSolventSN2 Product (%)E2 Product (%)
2-BromopentaneEtO-EtOH1882
Isopropyl bromideEtO-EtOH/H2O4753
Isopropyl bromideEtO-DMSO397

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding by-product formation in organic synthesis.

  • Question: What is the difference between a by-product and a side product?

    Answer: While often used interchangeably, a "by-product" is a substance formed stoichiometrically in the main reaction, whereas a "side product" is formed through a competing, parallel reaction. [4][5]For example, in a Wittig reaction, triphenylphosphine oxide is a by-product, while an E/Z isomer of the desired alkene could be considered a side product. [6]

  • Question: How does temperature affect the formation of by-products?

    Answer: Temperature has a significant impact on reaction rates. Higher temperatures increase the rates of most reactions, but they may increase the rate of a side reaction more than the desired reaction, leading to a higher proportion of by-products. Conversely, lowering the temperature can sometimes increase selectivity for the desired product.

  • Question: Can the order of reagent addition influence by-product formation?

    Answer: Yes, the order of addition can be critical. For example, in a Grignard reaction, adding the alkyl halide to magnesium (to form the Grignard reagent) and then adding the carbonyl compound is the standard procedure. [7]Adding the Grignard reagent to an excess of the carbonyl compound could lead to different side reactions.

  • Question: What are some common by-products in a Grignard reaction and how can they be minimized?

    Answer: Common by-products in Grignard reactions include Wurtz coupling products (R-R) from the reaction of the Grignard reagent with unreacted alkyl halide, and products from reaction with moisture or acidic protons. To minimize these:

    • Ensure all glassware is rigorously dried.

    • Use an anhydrous ether solvent.

    • Add the alkyl halide slowly to the magnesium turnings to control the exothermic formation of the Grignard reagent.

    • Protect any acidic functional groups in your starting materials.

  • Question: How can I control the stereochemistry of the Wittig reaction to minimize the formation of the undesired alkene isomer?

    Answer: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide. [6][8] * Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene (trans).

    • Non-stabilized ylides (containing alkyl or aryl groups) typically favor the (Z)-alkene (cis). [6][8] The choice of solvent and the presence of lithium salts can also influence the E/Z ratio. [9]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at minimizing by-product formation.

1. Protocol for Reaction Optimization: Temperature Screening

This protocol outlines a systematic approach to determine the optimal reaction temperature to maximize the yield of the desired product and minimize by-product formation.

  • Objective: To identify the temperature at which the ratio of desired product to by-product is highest.

  • Methodology:

    • Set up a series of identical reactions in parallel. Each reaction should have the same starting materials, reagents, solvent, and stoichiometry.

    • Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the progress of each reaction at regular intervals using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

    • Quench each reaction at the same time point (e.g., after 2 hours, or when the starting material is consumed in the room temperature reaction).

    • Analyze the crude reaction mixture from each temperature point to determine the ratio of the desired product to the major by-product(s).

    • Plot the product-to-by-product ratio as a function of temperature to identify the optimal temperature.

2. Detailed Protocol for Microscale Liquid-Liquid Extraction

This protocol provides a step-by-step guide for separating a desired organic product from aqueous impurities on a microscale. [10][11][12][13][14]

  • Objective: To isolate a neutral organic compound from an aqueous reaction mixture.

  • Materials: Conical vial or centrifuge tube with a cap, Pasteur pipettes, beakers or small flasks for layer separation.

  • Procedure:

    • Transfer the aqueous reaction mixture (typically < 5 mL) into a conical vial.

    • Add the extraction solvent (an immiscible organic solvent, e.g., ethyl acetate or dichloromethane) to the conical vial.

    • Cap the vial securely and gently invert it multiple times for about 20-30 seconds to allow for partitioning of the solute between the two phases. Do not shake vigorously to avoid emulsion formation.

    • Allow the layers to fully separate.

    • Carefully remove the bottom layer using a Pasteur pipette and transfer it to a separate, labeled container.

    • If the desired product is in the organic layer (top layer), the aqueous layer can be extracted again with fresh organic solvent to maximize recovery.

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Carefully decant or filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    Workflow for Microscale Liquid-Liquid Extraction

    G Microscale Liquid-Liquid Extraction Workflow start Aqueous Reaction Mixture in Conical Vial add_solvent Add Immiscible Organic Solvent start->add_solvent mix Cap and Gently Invert to Mix Layers add_solvent->mix separate Allow Layers to Separate mix->separate remove_bottom Remove Bottom Layer with Pasteur Pipette separate->remove_bottom repeat_extraction Repeat Extraction of Aqueous Layer (Optional) remove_bottom->repeat_extraction combine_organic Combine Organic Layers remove_bottom->combine_organic Single Extraction repeat_extraction->combine_organic wash_brine Wash with Brine combine_organic->wash_brine dry Dry over Anhydrous Agent wash_brine->dry remove_drying_agent Decant or Filter dry->remove_drying_agent evaporate Evaporate Solvent remove_drying_agent->evaporate end Crude Product evaporate->end

    Caption: A workflow diagram for performing a microscale liquid-liquid extraction.

3. Detailed Protocol for Flash Column Chromatography with Solvent Gradient Optimization

This protocol describes how to purify a crude product using flash column chromatography, including a method for optimizing the solvent system. [1][15][16]

  • Objective: To purify a target compound from a mixture of by-products.

  • Materials: Glass column, silica gel, sand, eluent (solvents), collection tubes, TLC plates and chamber, UV lamp.

  • Procedure:

    • Solvent System Selection (TLC):

      • Dissolve a small amount of the crude product in a suitable solvent.

      • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

      • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. [1] 2. Column Packing:

      • Securely clamp the column in a vertical position.

      • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, less polar eluent.

      • Pour the slurry into the column and allow the silica to pack evenly, tapping the column gently.

      • Add a layer of sand on top of the packed silica.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of a relatively non-polar solvent.

      • Carefully apply the sample to the top of the silica gel.

      • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column. [16] 4. Elution and Fraction Collection:

      • Carefully add the eluent to the top of the column.

      • Apply gentle pressure (e.g., with a bellows or nitrogen line) to push the solvent through the column.

      • Collect the eluting solvent in a series of labeled test tubes or flasks.

      • Gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

    • Monitoring the Separation:

      • Spot fractions onto a TLC plate to determine which fractions contain the desired product.

      • Combine the pure fractions containing the desired product.

      • Remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Scaling Up the Synthesis of Complex Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of complex aromatic compound synthesis.

I. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the scaling up of aromatic compound synthesis.

Reaction Yield and Purity Issues

Problem: Low reaction yield upon scale-up.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Mixing 1. Improve Agitation: Increase stirrer speed or use an overhead stirrer for better homogeneity. 2. Baffling: Introduce baffles into the reactor to prevent vortex formation and improve mixing. 3. Impeller Design: Switch to an impeller design more suitable for the reaction viscosity and scale (e.g., anchor, turbine).Uniform reaction environment, leading to improved reaction rates and higher yields.
Poor Heat Transfer 1. Increase Heat Transfer Area: Use a jacketed reactor with a larger surface area or internal cooling/heating coils. 2. Optimize Heat Transfer Fluid: Ensure the heat transfer fluid has a suitable operating temperature range and flow rate. 3. Monitor Temperature Gradients: Use multiple temperature probes to identify and eliminate hot or cold spots.Consistent reaction temperature, preventing side reactions and decomposition, thereby increasing yield.
Catalyst Deactivation 1. Catalyst Loading: Increase catalyst loading to compensate for potential deactivation. 2. Catalyst Protection: Use an inert atmosphere (e.g., nitrogen, argon) to protect air-sensitive catalysts. 3. Catalyst Regeneration: Implement a regeneration protocol if the catalyst is known to deactivate.Maintained catalytic activity throughout the reaction, leading to higher conversion and yield.
Incomplete Reaction 1. Increase Reaction Time: Larger scale reactions may require longer times to reach completion.[1] 2. Monitor Reaction Progress: Use analytical techniques (e.g., TLC, HPLC, GC) to track the reaction until completion.Full conversion of starting materials to the desired product.

Problem: Low product purity upon scale-up.

Possible Cause Troubleshooting Step Expected Outcome
Side Reactions 1. Optimize Reaction Temperature: Lowering the temperature can often reduce the rate of side reactions. 2. Control Reagent Addition: Slow, controlled addition of reagents can minimize localized high concentrations that lead to side products. 3. Change Solvent: A different solvent may alter the reaction pathway and suppress unwanted side reactions.Minimized formation of impurities, leading to a purer product.
Inefficient Purification 1. Optimize Crystallization: Experiment with different solvents, temperatures, and cooling rates for recrystallization.[2] 2. Improve Chromatography: For column chromatography, optimize the stationary phase, mobile phase, and loading capacity for better separation.[3] 3. Distillation: For volatile compounds, optimize the distillation conditions (pressure, temperature) for better separation.Effective removal of impurities, resulting in a product of higher purity.
Contamination 1. Cleanliness of Equipment: Ensure all glassware and reactors are thoroughly cleaned and dried before use. 2. Purity of Reagents: Use high-purity starting materials and solvents.[4]Reduced introduction of external impurities into the reaction mixture.
Catalyst Deactivation and Regeneration

Problem: Catalyst deactivates during the reaction.

Possible Cause Troubleshooting Step Expected Outcome
Poisoning 1. Purify Reactants and Solvents: Remove impurities that can act as catalyst poisons (e.g., sulfur compounds).[5] 2. Use a Guard Bed: Pass reactants through a guard bed to remove poisons before they reach the catalyst.Prevention of catalyst poisoning and prolonged catalyst lifetime.
Fouling/Coking 1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can reduce coke formation.[6] 2. Change Solvent: A solvent that better dissolves intermediates and products can prevent their deposition on the catalyst surface.Reduced fouling of the catalyst surface, maintaining its activity.
Sintering 1. Control Temperature: Avoid excessively high reaction temperatures that can cause metal particles on the catalyst to agglomerate.[5] 2. Choose a Stable Support: Use a catalyst support that is thermally stable under the reaction conditions.Maintained dispersion of the active metal on the catalyst support.

Catalyst Regeneration Protocol (General)

A common method for regenerating coked catalysts is through controlled oxidation.[7]

  • Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants and products.

  • Oxidation: Introduce a stream of air or a mixture of air and an inert gas into the reactor at an elevated temperature (e.g., 500-650 °C).[7] The oxygen will react with the carbon deposits (coke) to form carbon dioxide, which is then removed from the reactor. The temperature and oxygen concentration should be carefully controlled to avoid overheating and damaging the catalyst.

  • Reduction (if necessary): For some catalysts, an additional reduction step may be necessary after oxidation to restore the active metal to its metallic state. This is typically done by passing a stream of hydrogen gas over the catalyst at an elevated temperature.

  • Cooling and Purging: After regeneration, the catalyst is cooled down under an inert atmosphere before being used in the next reaction.

Heat Transfer and Mixing Issues

Problem: Poor temperature control in a large reactor.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Heat Transfer Area 1. Jacketed Reactor: Use a reactor with a heating/cooling jacket. 2. Internal Coils: Install internal heating or cooling coils to increase the heat transfer surface area.[8]Improved ability to add or remove heat from the reaction mixture, leading to better temperature control.
Poor Heat Transfer Fluid Performance 1. Select Appropriate Fluid: Choose a heat transfer fluid with a suitable operating temperature range and good thermal properties.[9] 2. Ensure Adequate Flow Rate: Maintain a sufficient flow rate of the heat transfer fluid through the jacket or coils.Efficient heat exchange between the reaction mixture and the heating/cooling system.
Inefficient Mixing 1. Improve Agitation: As with yield issues, better agitation improves heat distribution throughout the reactor.Uniform temperature throughout the reaction mass, preventing localized hot or cold spots.

Problem: Inefficient mixing leading to non-reproducible results.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Stirrer Speed 1. Optimize Stirrer Speed: Determine the optimal stirring speed that provides good mixing without causing excessive shear or splashing.Homogeneous reaction mixture and consistent reaction rates.
Vortex Formation 1. Use Baffles: Install baffles along the reactor wall to disrupt the circular flow and promote better mixing.Elimination of the vortex and improved top-to-bottom mixing.
Poor Impeller Choice 1. Select a Suitable Impeller: Choose an impeller design based on the viscosity of the reaction mixture and the desired flow pattern (e.g., axial vs. radial flow).Efficient mixing tailored to the specific reaction system.
Process Safety: Thermal Runaway

Problem: Risk of a thermal runaway reaction.

A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure, which can result in an explosion.[10]

Preventative Measure Description
Thorough Thermal Hazard Assessment Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to understand the reaction's thermal behavior.[11]
Controlled Reagent Addition For highly exothermic reactions, add one of the reactants slowly and at a controlled rate to manage the rate of heat generation.
Adequate Cooling Capacity Ensure that the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios.
Emergency Cooling and Quenching Have a reliable emergency cooling system in place. A quench system to quickly stop the reaction by adding a chemical inhibitor or a large amount of cold solvent should also be available.
Pressure Relief System The reactor should be equipped with a properly sized pressure relief device (e.g., a rupture disk or a safety relief valve) to safely vent excess pressure in the event of a runaway.[12]
Monitoring and Alarms Continuously monitor the reaction temperature and pressure. Implement alarms to alert operators of any deviations from the normal operating conditions.

II. Frequently Asked Questions (FAQs)

Q1: My reaction worked perfectly on a small scale, but the yield dropped significantly when I scaled it up. What are the most likely causes?

A1: The most common culprits for a drop in yield upon scale-up are inefficient mixing and poor heat transfer. In a larger reactor, it's more challenging to maintain a homogeneous mixture and a uniform temperature. This can lead to localized "hot spots" or "cold spots" and areas of high reactant concentration, which can promote side reactions or decomposition of your product. Re-evaluating your agitation system and ensuring adequate heat exchange are the first steps to troubleshoot this issue.

Q2: How can I improve the purity of my aromatic compound during a large-scale synthesis?

A2: Improving purity on a large scale often involves a combination of optimizing reaction conditions and refining your purification method. To minimize the formation of impurities, try to control the reaction temperature more precisely and consider a slower, more controlled addition of reagents. For purification, you may need to re-optimize your crystallization or chromatography methods for the larger scale. For crystallization, experimenting with different solvent systems and cooling profiles can be beneficial. For chromatography, you may need to adjust the column dimensions and eluent composition.

Q3: I'm using a palladium catalyst that seems to be deactivating over time. What can I do?

A3: Catalyst deactivation can be caused by poisoning, fouling (coking), or sintering. First, ensure your reactants and solvents are of high purity to avoid introducing catalyst poisons. If you suspect fouling, you might be able to regenerate the catalyst by carefully burning off the carbonaceous deposits in a controlled manner with air. To prevent sintering, it's crucial to avoid excessive reaction temperatures.

Q4: What are the key safety precautions I should take when handling pyrophoric catalysts on a large scale?

A4: Pyrophoric materials can ignite spontaneously on contact with air. Therefore, they must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves. Ensure that a Class D fire extinguisher is readily available. It is also crucial to have a clear and well-rehearsed plan for quenching any spills or residual pyrophoric material.

Q5: How do I design a safe process to avoid a thermal runaway reaction?

A5: Preventing thermal runaway starts with a thorough understanding of your reaction's thermal hazards, which can be assessed using calorimetric techniques. Key design principles for a safe process include ensuring your reactor's cooling system can handle the maximum heat output of the reaction, implementing a controlled addition of reagents for highly exothermic steps, and having robust emergency procedures in place, such as an emergency cooling system and a pressure relief device. Continuous monitoring of temperature and pressure with alarms is also essential.

III. Experimental Protocols

Large-Scale Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a jacketed reactor equipped with a mechanical stirrer, condenser, and an inert gas inlet.

  • Charge the reactor with the aryl halide, arylboronic acid, and base.

  • Purge the reactor with an inert gas for at least 30 minutes to remove oxygen.

  • Add the solvent to the reactor.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reactor and stir.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Scale-Up of Friedel-Crafts Acylation

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aromatic compound (1.0 eq)

  • Acyl chloride or anhydride (1.0-1.2 eq)

  • Lewis acid catalyst (e.g., AlCl₃, 1.1-1.3 eq)

  • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a jacketed reactor equipped with a mechanical stirrer, addition funnel, and an inert gas inlet.

  • Charge the reactor with the aromatic compound and the solvent.

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Under an inert atmosphere, slowly and carefully add the Lewis acid catalyst in portions, maintaining the temperature below 10 °C.

  • Slowly add the acyl chloride or anhydride via the addition funnel, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the required time.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor Setup Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Inert Atmosphere Inert Atmosphere Reagent Charging->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for the synthesis of complex aromatic compounds.

troubleshooting_low_yield Low Yield Low Yield Check Mixing Check Mixing Low Yield->Check Mixing Check Temperature Control Check Temperature Control Low Yield->Check Temperature Control Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Improve Agitation Improve Agitation Check Mixing->Improve Agitation Optimize Heat Transfer Optimize Heat Transfer Check Temperature Control->Optimize Heat Transfer Increase Catalyst Loading Increase Catalyst Loading Check Catalyst Activity->Increase Catalyst Loading Regenerate Catalyst Regenerate Catalyst Check Catalyst Activity->Regenerate Catalyst

Caption: A troubleshooting flowchart for addressing low reaction yield in scaled-up synthesis.

thermal_runaway_prevention Thermal Runaway Prevention Thermal Runaway Prevention Hazard Assessment Hazard Assessment Thermal Runaway Prevention->Hazard Assessment Process Design Process Design Thermal Runaway Prevention->Process Design Emergency Systems Emergency Systems Thermal Runaway Prevention->Emergency Systems Controlled Addition Controlled Addition Process Design->Controlled Addition Adequate Cooling Adequate Cooling Process Design->Adequate Cooling Pressure Relief Pressure Relief Emergency Systems->Pressure Relief Quench System Quench System Emergency Systems->Quench System

Caption: Key pillars for the prevention of thermal runaway reactions in chemical synthesis.

References

Technical Support Center: Refining HPLC Separation of Naphthalene Derivative Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of naphthalene derivative isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic analysis.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC separation of naphthalene derivative isomers.

Problem: Poor Resolution or Co-elution of Isomers

Poor resolution is one of the most frequent challenges in separating structurally similar isomers of naphthalene derivatives.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Stationary Phase For aromatic compounds like naphthalene derivatives, standard C18 columns may not always provide the best selectivity. Consider using a Phenyl-Hexyl column . The phenyl groups in this stationary phase can interact with the aromatic rings of the naphthalene derivatives through π-π interactions, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.[1][2][3]
Suboptimal Mobile Phase Composition The choice and ratio of organic modifier and aqueous phase are critical. Acetonitrile and methanol are common organic modifiers. Methanol can enhance π-π interactions with phenyl-based columns, potentially improving selectivity for aromatic isomers.[3] Experiment with different ratios of organic modifier to water. For ionizable naphthalene derivatives (e.g., with amino or hydroxyl groups), adjusting the mobile phase pH with a buffer can significantly alter retention and selectivity.
Inadequate Method Parameters A slow gradient or isocratic elution with a lower percentage of organic modifier can increase retention times and improve the separation of closely eluting peaks. Also, consider reducing the flow rate to increase the number of theoretical plates and improve efficiency. Increasing the column temperature can decrease mobile phase viscosity and may improve peak shape and resolution, although it can also decrease retention times.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Problem: Peak Tailing

Peak tailing can compromise peak integration and resolution, especially for low-concentration isomers.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Silica Residual silanol groups on the silica backbone of the stationary phase can interact with basic naphthalene derivatives (e.g., aminonaphthalenes), causing peak tailing. Using a modern, end-capped column can minimize these interactions. Alternatively, adding a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask the silanol groups.
Mobile Phase pH Issues For ionizable naphthalene derivatives, operating at a pH where the analyte is in a single ionic state can prevent peak tailing. For basic compounds, a lower pH (e.g., below 3) will protonate the analyte and suppress silanol interactions. For acidic compounds, a higher pH may be necessary.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample and injecting a smaller volume.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Flushing the column with a strong solvent or, if the problem persists, replacing the column may be necessary.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is best for separating naphthalene derivative isomers?

A1: While C18 columns are widely used, for aromatic isomers like those of naphthalene, a Phenyl-Hexyl column often provides superior selectivity. The hexyl linker provides some hydrophobicity, while the phenyl group allows for π-π interactions with the aromatic ring of the naphthalene derivatives, leading to better separation of positional isomers.[1][3]

Q2: How does the organic modifier in the mobile phase affect the separation of naphthalene isomers?

A2: The choice between acetonitrile and methanol can significantly impact selectivity. Acetonitrile is a stronger solvent in reversed-phase HPLC and generally leads to shorter retention times. Methanol, on the other hand, is known to enhance π-π interactions between aromatic analytes and phenyl-based stationary phases.[3] Therefore, if you are using a Phenyl-Hexyl column, experimenting with methanol in your mobile phase could improve the resolution of your naphthalene derivative isomers.

Q3: What can I do if my naphthalene derivative isomers are enantiomers?

A3: Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated on standard HPLC columns. To separate enantiomers, you need to introduce a chiral environment. This can be achieved in a few ways:

  • Chiral Stationary Phases (CSPs): These are columns where a chiral selector is bonded to the silica support. This is the most common and direct method for enantiomeric separation.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Q4: How does temperature affect the separation of naphthalene derivative isomers?

A4: Increasing the column temperature generally leads to shorter retention times and sharper peaks due to a decrease in mobile phase viscosity and increased mass transfer.[4] However, the effect on selectivity can vary. In some cases, a higher temperature can improve resolution, while in others it may have a negligible or even negative effect. It is an important parameter to optimize during method development. A study on the separation of polycyclic aromatic hydrocarbons, including naphthalene, showed that increasing the temperature from 25°C to 60°C decreased the capacity factor and improved column efficiency.[4]

Q5: My baseline is noisy. What are the common causes and how can I fix it?

A5: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly. Most modern HPLC systems have an online degasser.

  • Pump issues: Worn pump seals or check valves can cause pressure fluctuations and a noisy baseline.

  • Contaminated mobile phase or detector flow cell: Use high-purity HPLC-grade solvents and ensure your glassware is clean. If the flow cell is contaminated, it may need to be flushed.[5]

  • Detector lamp nearing the end of its life: Check the lamp's energy output.

Experimental Protocols

Protocol 1: Separation of Hydroxynaphthalene Isomers (1-Naphthol and 2-Naphthol)

This protocol provides a starting point for the separation of 1-naphthol and 2-naphthol using a reversed-phase HPLC method.

  • Column: Synergi Hydro-RP C18 column (150 x 4.6 mm, 4 µm particle size)

  • Mobile Phase: 50% (v/v) aqueous acetonitrile

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 25 µL

  • Detection: Fluorescence detector (Excitation: 219 nm and 254 nm; Emission: 330 nm and 445 nm)

Experimental Workflow:

Protocol_1 PrepareMobilePhase Prepare 50:50 Acetonitrile:Water EquilibrateColumn Equilibrate Column at 1.5 mL/min PrepareMobilePhase->EquilibrateColumn InjectSample Inject 25 µL of Sample EquilibrateColumn->InjectSample PrepareSample Prepare Naphthol Isomer Standard PrepareSample->InjectSample Detect Fluorescence Detection InjectSample->Detect Analyze Analyze Chromatogram Detect->Analyze

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. The information presented is based on established principles of analytical method validation, primarily referencing the ICH Q2(R1) guidelines, to ensure data integrity and regulatory compliance. Due to the limited availability of specific experimental data for this compound, this guide presents a framework using common analytical techniques applied to structurally similar molecules.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective of validation is to demonstrate that the analytical method is suitable for its intended purpose.[1] Key validation parameters, as stipulated by the ICH Q2(R1) guideline, include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5]

Two primary analytical techniques are commonly employed for the analysis of naphthalene-based carboxylic acids: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS for the analysis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Good, but potential for interference from co-eluting impurities with similar UV spectra.Excellent, high specificity due to mass-to-charge ratio detection of parent and fragment ions.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: ≤ 0.5%, Intermediate Precision: ≤ 1.5%
Linearity (R²) ≥ 0.999≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10
Limit of Detection (LOD) ~0.1 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.003 µg/mL
Robustness Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.Highly robust, less susceptible to matrix effects with appropriate sample preparation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard approach for the quantification of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the quantification of the target compound, particularly in complex matrices like biological fluids.

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 20% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Ion (Q1): m/z 349.1 (corresponding to [M-H]⁻)

    • Fragment Ions (Q3): Monitor for characteristic product ions (e.g., m/z 305.1, m/z 259.1)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.

Workflow Diagrams

The following diagrams illustrate the general workflows for analytical method validation and sample analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_protocol 2. Protocol Development cluster_execution 3. Experimental Execution cluster_evaluation 4. Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters (ICH Q2) select_method->define_parameters set_criteria Set Acceptance Criteria define_parameters->set_criteria prepare_standards Prepare Standards and Samples set_criteria->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: General workflow for analytical method validation.

Sample_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_processing 3. Data Processing and Review cluster_reporting 4. Reporting sample_receipt Sample Receipt sample_prep Sample Preparation (e.g., dissolution, dilution) sample_receipt->sample_prep system_suitability System Suitability Test sample_prep->system_suitability sequence_run Run Analytical Sequence (Standards & Samples) system_suitability->sequence_run data_integration Chromatographic Integration sequence_run->data_integration quantification Quantification data_integration->quantification data_review Data Review and Verification quantification->data_review generate_report Generate Certificate of Analysis data_review->generate_report

Caption: General workflow for routine sample analysis.

References

A Comparative Analysis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid and Known Lactate Dehydrogenase A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available data on the biological activity or specific molecular target of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. This guide presents a hypothetical scenario wherein this compound is evaluated as an inhibitor of human Lactate Dehydrogenase A (LDHA), a well-established target in cancer therapy. The purpose of this document is to provide a framework for comparing the efficacy of a novel compound to known inhibitors, utilizing established experimental protocols and data presentation formats.

Introduction to Lactate Dehydrogenase A (LDHA) as a Therapeutic Target

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to an over-reliance on glycolysis for energy production and the generation of biosynthetic precursors, even in the presence of oxygen. Elevated LDHA activity is a hallmark of this metabolic phenotype and is associated with tumor progression, metastasis, and poor prognosis in various cancers.[1] Inhibition of LDHA is therefore a promising strategy for selectively targeting cancer cells and disrupting their metabolism.

Comparative Efficacy of LDHA Inhibitors

This section provides a comparative overview of the hypothetical inhibitory activity of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid against that of several known LDHA inhibitors. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

CompoundIC50 (µM)Notes
7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid [Hypothetical Data] This is a placeholder value for the purpose of this guide.
Compound 7 (from virtual screening)0.36A potent inhibitor identified through virtual screening with demonstrated antiproliferative activity in lung cancer cells.[2]
Compound 11 (from virtual screening)0.33A potent inhibitor that induces apoptosis in osteosarcoma cells.[3]
GSK2837808A< 0.01A highly potent and selective LDHA inhibitor.[4]
GNE-140[Varies]A known LDHA inhibitor often used as a reference compound.[4]
Galloflavin~110A reference compound used in enzymatic LDH assays.[4]
Fisetin0.066A natural flavonoid with strong LDHA inhibitory activity.[5]
Luteolin1.792A natural flavonoid with moderate LDHA inhibitory activity.[5]
Quercetin33.647A natural flavonoid with weaker LDHA inhibitory activity.[5]

Signaling Pathway and Experimental Workflow

To understand the context of LDHA inhibition and the methods used to assess it, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

LDHA_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Normal Cells Lactate Lactate LDHA->Lactate Warburg_Effect Warburg Effect (Aerobic Glycolysis) Inhibitor Inhibitor (e.g., 7-Benzyl-2,3...) Inhibitor->LDHA

Caption: The role of LDHA in the Warburg effect and the point of intervention for inhibitors.

Caption: A generalized workflow for an in vitro enzymatic assay to determine LDHA inhibition.

Experimental Protocols

The following is a representative protocol for an in vitro enzymatic assay to determine the IC50 of a potential LDHA inhibitor. This protocol is based on commonly used methods.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of LDHA by 50%.

Materials:

  • Purified human LDHA enzyme

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of sodium pyruvate in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or solvent control)

      • NADH solution

    • Initiate the reaction by adding the LDHA enzyme solution to each well.

    • The final reaction volume should be consistent for all wells (e.g., 200 µL).

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-set to 340 nm.

    • Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+. The reaction is typically linear for a defined period.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the solvent control (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Conclusion

This guide provides a hypothetical framework for the comparative analysis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid as an LDHA inhibitor. The presented data on known inhibitors, along with the detailed experimental protocol and pathway diagrams, offer a comprehensive resource for researchers entering this field. While the efficacy of the title compound remains to be experimentally determined, this document illustrates the necessary steps and comparative context for such an evaluation. The provided protocols and data tables can serve as a template for the systematic assessment of novel LDHA inhibitors.

References

A Researcher's Guide to Cross-Validation of Bioactivity Assays for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial discovery to a potential therapeutic is paved with rigorous testing and validation. A critical step in this process is the accurate determination of its biological activity. This guide provides a comprehensive comparison of common bioactivity assays, emphasizing the importance of cross-validation to ensure data reliability and make informed decisions in the drug discovery pipeline.

The selection of an appropriate bioactivity assay is paramount. Different assays, even for the same biological target, can yield varied results due to their inherent principles and experimental conditions. Therefore, cross-validating the bioactivity of novel compounds using multiple, mechanistically distinct assays is not just good practice; it is essential for robust and reproducible research. This guide will delve into the comparison of biochemical and cell-based assays, provide detailed experimental protocols, and illustrate key concepts with clear visualizations.

Data Presentation: A Comparative Look at Kinase Inhibitor Bioactivity

To illustrate the importance of cross-validation, the following table summarizes the inhibitory activity (IC50 values) of several recently approved kinase inhibitors, comparing their potency in both biochemical and cell-based assays. As the data demonstrates, a compound's activity can differ significantly between a purified, isolated enzyme environment and the complex milieu of a living cell.

Table 1: Comparison of Biochemical vs. Cellular IC50 Values for Selected Kinase Inhibitors

Kinase InhibitorPrimary Target(s)Biochemical Assay IC50 (nM)Cellular Assay IC50 (nM)Cell Line(s)Reference
Alectinib ALK2.620SR, SU-DHL-1[1]
Brigatinib ALK1.115SR, SU-DHL-1[1]
Ceritinib ALK0.615SR, SU-DHL-1[1]
Crizotinib ALK3.911SR, SU-DHL-1[1]
Abemaciclib CDK4/60.6 (CDK4), 3.9 (CDK6)14Average of 108 cell lines[1]
Palbociclib CDK4/63.9 (CDK4), 10 (CDK6)100Average of 108 cell lines[1]
Ribociclib CDK4/610 (CDK4), 39 (CDK6)100Average of 108 cell lines[1]
MRTX1133 KRAS(G12D)0.03 (Binding KD)0.14 (Activity)-[2]
AMG510 KRAS(G12C)1.9 (Binding KD)--[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. KD (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency/affinity.

Experimental Protocols: Methodologies for Key Bioactivity Assays

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed protocols for two widely used bioactivity assays: a biochemical kinase assay and a cell-based viability assay.

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for a specific kinase.[3][4][5][6]

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[3][4][5][6] Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high FRET signal.[3][4][5][6] Test compounds that bind to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[3][4][5][6]

Materials:

  • Kinase of interest (e.g., MET, STK4)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase in assay buffer.

    • Prepare a 4X solution of the Eu-anti-Tag Antibody and Tracer in assay buffer.

    • Prepare serial dilutions of the test compounds in 100% DMSO, followed by a 1:25 dilution in assay buffer to create a 4X compound solution.

  • Assay Assembly (10 µL final volume):

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 4X Eu-anti-Tag Antibody/Tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]

Principle: The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[3]

Materials:

  • Cells in culture

  • Opaque-walled multiwell plates (96- or 384-well)

  • CellTiter-Glo® Reagent (CellTiter-Glo® Buffer and CellTiter-Glo® Substrate)

  • Test compounds

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in opaque-walled multiwell plates at a predetermined optimal density in culture medium.

    • Include control wells with medium only for background measurement.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the experimental wells.

    • Incubate the plates for the desired exposure time (e.g., 72 hours) under standard cell culture conditions.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the background luminescence from all experimental wells.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 or EC50 value.

Mandatory Visualizations: Diagrams for Clarity and Understanding

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway

HTS_Workflow Start Compound Library Primary_Screening Primary High-Throughput Screening (HTS) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active End Lead Candidate Hit_Identification->End Inactive Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based) Dose_Response->Orthogonal_Assay Hit_Validation Hit Validation Orthogonal_Assay->Hit_Validation Hit_Validation->Hit_Identification Not Confirmed Hit_to_Lead Hit-to-Lead Optimization Hit_Validation->Hit_to_Lead Confirmed Hit_to_Lead->End

High-Throughput Screening Workflow

Cross_Validation_Logic Start Bioactivity Measured in Primary Assay Decision1 Is the compound active? Start->Decision1 Orthogonal_Assay Perform Orthogonal Assay (different technology/endpoint) Decision1->Orthogonal_Assay Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Is activity confirmed? Orthogonal_Assay->Decision2 Cellular_Assay Perform Cell-Based Assay Decision2->Cellular_Assay Yes False_Positive1 Potential False Positive Decision2->False_Positive1 No Decision3 Is cellular activity observed? Cellular_Assay->Decision3 Validated_Hit Validated Hit Decision3->Validated_Hit Yes False_Positive2 Potential False Positive/ Assay Artifact Decision3->False_Positive2 No

Cross-Validation Decision Process

References

Navigating the Structural Landscape of Naphthalene-Based Lactate Dehydrogenase Inhibitors: A Comparative Guide for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of structural analogues of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, a potent scaffold for the inhibition of Lactate Dehydrogenase (LDH). This document summarizes key structure-activity relationship (SAR) data, details relevant experimental protocols, and visualizes critical pathways and workflows to inform the rational design of next-generation LDH inhibitors.

Lactate dehydrogenase (LDH), particularly the A isoform (LDHA), has emerged as a critical target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, famously known as the Warburg effect. The naphthalene-based scaffold, characterized by a dihydroxy-carboxylic acid motif, has shown significant promise in the development of potent and selective LDH inhibitors. This guide focuses on the structural analogues of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid to provide a clear framework for understanding the key molecular determinants of inhibitory activity.

Comparative Analysis of Structural Analogues

The following table summarizes the structure-activity relationships of key analogues of the lead compound, highlighting the impact of structural modifications on their inhibitory potency against LDH.

Compound IDR1 (Position 4)R2 (Position 6)R3 (Position 7)IC50 (µM) vs. LDHAReference
Lead Compound PropylMethylBenzylData Not Available-
Analogue 1HMethylBenzylData Not Available-
Analogue 2PropylHBenzylData Not Available-
Analogue 3PropylMethylHData Not Available-
Analogue 4HHHData Not Available-
DHNAHHH30.19 ± 8.49 (BmLDH)[1]
DBHCABrHBr53.89 ± 13.28 (BmLDH)[1]

Note: Specific IC50 values for the lead compound and its direct analogues against human LDHA were not available in the public domain at the time of this review. The provided data for DHNA and DBHCA against Babesia microti LDH (BmLDH) offers valuable insights into the general activity of the dihydroxynaphthoic acid scaffold.

Previous research on derivatives of the phenolic aldehyde gossypol has identified the substituted 2,3-dihydroxy-1-naphthoic acid family as selective human LDH inhibitors.[1] Notably, substitutions at the 4- and 7-positions have been shown to significantly enhance selectivity.[1]

Experimental Protocols

The following section details the standard methodologies employed for evaluating the inhibitory activity of naphthalene-based compounds against LDH.

Lactate Dehydrogenase (LDH) Inhibition Assay

This assay quantifies the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+.

Principle: LDH catalyzes the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of NADH/NAD+. The rate of NADH oxidation is measured spectrophotometrically at 340 nm. A decrease in the rate of NADH oxidation in the presence of a test compound indicates inhibition of LDH.

Materials:

  • Recombinant human LDHA

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the sodium pyruvate solution.

  • Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay

This assay assesses the effect of the test compounds on the viability of cancer cells.

Principle: The LDH cytotoxicity assay measures the release of LDH from damaged cells into the culture medium. The amount of released LDH is proportional to the number of non-viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration of the test compound relative to control cells.

Visualizing the Path to Optimized LDH Inhibitors

The following diagrams illustrate key concepts in the discovery and development of naphthalene-based LDH inhibitors.

SAR_Workflow Lead Lead Compound (7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl- naphthalene-1-carboxylic acid) SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Initial Screening Analogues Analogue Synthesis & Biological Evaluation SAR->Analogues Rational Design Data Data Analysis & Model Generation Analogues->Data Experimental Results Data->SAR Feedback Loop Optimized Optimized Analogue (Improved Potency & Selectivity) Data->Optimized Identification

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

LDH_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA Lactate Dehydrogenase A (LDHA) Pyruvate->LDHA TCA TCA Cycle (Mitochondria) Pyruvate->TCA Lactate Lactate LDHA->Lactate Inhibitor Naphthalene-based Inhibitor Inhibitor->LDHA Inhibition

Caption: The central role of LDHA in cancer cell metabolism.

References

"comparative analysis of the antioxidant properties of dihydroxy-naphthalene derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant properties of dihydroxy-naphthalene derivatives reveals significant variations based on the isomeric substitution pattern, with compounds featuring α-hydroxylation demonstrating superior radical scavenging and reducing capabilities. This guide provides a comparative analysis of the antioxidant activity of several dihydroxy-naphthalene isomers, supported by experimental data from established antioxidant assays. Detailed experimental protocols and a summary of the underlying antioxidant mechanisms are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Antioxidant Activity

The antioxidant potential of dihydroxy-naphthalene (DHN) derivatives is significantly influenced by the position of the hydroxyl groups on the naphthalene ring. A comparative study of four isomers, namely 1,8-DHN, 1,6-DHN, 2,6-DHN, and 2,7-DHN, alongside 1-naphthol (1-HN) and 2-naphthol (2-HN) as reference compounds, highlights the superior antioxidant capacity of derivatives with α-substituted hydroxyl groups.[1]

The antioxidant activity was evaluated using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, while the FRAP assay assesses the capacity of an antioxidant to reduce the ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).

Data Summary

The following tables summarize the quantitative data obtained from the comparative antioxidant assays of dihydroxy-naphthalene derivatives.

Table 1: DPPH Radical Scavenging Activity of Dihydroxy-naphthalene Derivatives

Compound% DPPH Reduction (after 60 min)Stoichiometry (n)
1,8-Dihydroxynaphthalene (1,8-DHN)~90%3.0
1,6-Dihydroxynaphthalene (1,6-DHN)~85%2.5
2,6-Dihydroxynaphthalene (2,6-DHN)~70%3.8
2,7-Dihydroxynaphthalene (2,7-DHN)~40%Not Reported
1-Naphthol (1-HN)~80%2.2
2-Naphthol (2-HN)~30%Not Reported
Trolox (Reference)~95%Not Reported

Data extracted from Lino et al., 2023.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Dihydroxy-naphthalene Derivatives

CompoundFRAP Value (μM Trolox Equivalents)
1,8-Dihydroxynaphthalene (1,8-DHN)High
1,6-Dihydroxynaphthalene (1,6-DHN)High
2,6-Dihydroxynaphthalene (2,6-DHN)High
2,7-Dihydroxynaphthalene (2,7-DHN)Low
1-Naphthol (1-HN)High
2-Naphthol (2-HN)Low

Qualitative comparison based on data from Lino et al., 2023. The study indicated a higher antioxidant activity for the α-series (1,8-DHN, 1,6-DHN, and 1-HN) and 2,6-DHN.

The results indicate that 1,8-DHN is the most effective antioxidant among the studied dihydroxy-naphthalene isomers, exhibiting the highest percentage of DPPH reduction. The α-substituted derivatives (1,8-DHN and 1,6-DHN) generally show higher antioxidant power compared to the β-substituted isomers (2,6-DHN and 2,7-DHN).[1] This enhanced activity is attributed to the formation of a more stable aryloxyl radical through intramolecular hydrogen bonding in the case of 1,8-DHN.[1]

Experimental Protocols

The following are the detailed methodologies for the key antioxidant assays cited in this guide, based on the procedures described by Lino et al. (2023).

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol at a concentration of 0.2 mM.

  • Reaction Mixture: In a cuvette, 2 mL of the DPPH stock solution is mixed with 100 µL of a methanolic solution of the dihydroxy-naphthalene derivative (or reference compound) at a concentration of 50 µM.

  • Incubation: The reaction mixture is incubated in the dark at room temperature.

  • Measurement: The decrease in absorbance is monitored at 515 nm at regular intervals for up to 60 minutes using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - Aₜ) / A₀ ] × 100 where A₀ is the initial absorbance of the DPPH solution and Aₜ is the absorbance at a specific time point. The stoichiometry (n) is determined by the number of DPPH molecules reduced by one molecule of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6).

    • 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O in distilled water.

    • The FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: 1.5 mL of the FRAP reagent is mixed with 50 µL of the dihydroxy-naphthalene derivative solution (or reference compound) and 150 µL of distilled water.

  • Incubation: The reaction mixture is incubated at 37°C for 4 minutes.

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using Trolox (a water-soluble vitamin E analog). The results are expressed as µM Trolox Equivalents.

Antioxidant Mechanism and Signaling Pathway

The primary antioxidant mechanism of dihydroxy-naphthalene derivatives is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.[1] The stability of the resulting aryloxyl radical is a key determinant of the antioxidant efficiency.

In addition to direct radical scavenging, phenolic compounds, including dihydroxy-naphthalene derivatives, can exert their antioxidant effects by modulating cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, which is a major regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to its repressor protein, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and a strengthened cellular defense against oxidative damage.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the potential role of dihydroxy-naphthalene derivatives in its activation.

Caption: Keap1-Nrf2 antioxidant response pathway.

This guide provides a foundational understanding of the comparative antioxidant properties of dihydroxy-naphthalene derivatives. Further research into the structure-activity relationships and the specific interactions with cellular signaling pathways will be crucial for the development of novel antioxidant-based therapeutics.

References

Comparison Guide: Elucidating the Mechanism of Action of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative framework for confirming the potential mechanism of action of the novel compound 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid (termed 'Compound X' for brevity). Due to the absence of published data on Compound X, this document outlines a series of proposed experiments based on the known activities of structurally related naphthalene carboxylic acid derivatives. We present hypothetical data to illustrate how the compound's performance could be compared against established inhibitors in key assays.

Introduction

Naphthalene carboxylic acid derivatives are a class of organic compounds with diverse and significant pharmacological activities. Published literature suggests that molecules with this scaffold can act as enzyme inhibitors, receptor modulators, and signal transduction pathway inhibitors. For instance, various derivatives have been identified as inhibitors of protein kinases, histone deacetylases, and the STAT3 signaling pathway. Others have shown affinity for nuclear receptors like the retinoic acid receptor.

This guide explores three plausible mechanisms of action for Compound X:

  • Enzyme Inhibition: Targeting a key cellular kinase.

  • Receptor Binding: Interaction with a G-protein coupled receptor.

  • Signaling Pathway Modulation: Inhibition of the STAT3 signaling cascade.

For each potential mechanism, we propose a key experiment, present hypothetical comparative data against a known inhibitor, detail the experimental protocol, and provide a visual representation of the workflow or pathway.

Comparative Analysis of Potential Mechanisms

Enzyme Inhibition: Kinase Activity Assay

Many naphthalene-based compounds are known to be kinase inhibitors. To investigate this, a common approach is to perform an in vitro kinase assay to measure the ability of Compound X to inhibit the phosphorylation of a substrate by a specific kinase (e.g., a tyrosine kinase).

Table 1: Comparative Kinase Inhibition Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)
Compound X Tyrosine Kinase Y150
Staurosporine (Control)Tyrosine Kinase Y20

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human Tyrosine Kinase Y, ATP, kinase buffer, a specific peptide substrate, Compound X, Staurosporine, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of Compound X and the control inhibitor (Staurosporine) in kinase buffer. b. In a 96-well plate, add the kinase and the peptide substrate to each well. c. Add the diluted compounds to the wells and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution Serial Dilution Incubation Incubation Serial Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation ATP Addition ATP Addition Incubation->ATP Addition Kinase Reaction Kinase Reaction ATP Addition->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Receptor Binding: Competitive Binding Assay

To determine if Compound X interacts with a specific cell surface receptor, a competitive binding assay can be performed. This assay measures the ability of Compound X to displace a known radiolabeled ligand from its receptor.

Table 2: Comparative Receptor Binding Data (Hypothetical)

CompoundTarget ReceptorKi (nM)
Compound X GPCR Z500
Haloperidol (Control)GPCR Z50

Experimental Protocol: Radioligand Binding Assay

  • Reagents and Materials: Cell membranes expressing GPCR Z, a radiolabeled ligand (e.g., [³H]-spiperone), Compound X, Haloperidol, binding buffer, and scintillation fluid.

  • Procedure: a. Prepare serial dilutions of Compound X and the control compound (Haloperidol). b. In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and the diluted compounds. c. Incubate the plate for 2 hours at room temperature with gentle agitation. d. Wash the wells with ice-cold binding buffer to remove unbound radioligand. e. Dry the filter plate and add scintillation fluid to each well. f. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to calculate the inhibition constant (Ki) for each compound.

Logical Relationship of Binding

G cluster_0 Low Compound X Concentration cluster_1 High Compound X Concentration R Receptor L Ligand R->L High Binding R2 Receptor X Compound X R2->X Compound X Competes L2 Ligand

Caption: Competitive displacement of a ligand by Compound X.

Signaling Pathway Modulation: STAT3 Inhibition Assay

Naphthalene derivatives have been reported to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. A cell-based assay can be used to measure the effect of Compound X on the phosphorylation of STAT3.

Table 3: Comparative STAT3 Phosphorylation Inhibition (Hypothetical)

CompoundCell LineIC50 (µM) for p-STAT3
Compound X MDA-MB-2315.2
Stattic (Control)MDA-MB-2311.5

Experimental Protocol: Western Blot for Phospho-STAT3

  • Reagents and Materials: MDA-MB-231 cells, cell culture medium, Compound X, Stattic, IL-6 (as a stimulant), lysis buffer, primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH), and a secondary antibody.

  • Procedure: a. Culture MDA-MB-231 cells to 80% confluency. b. Treat the cells with various concentrations of Compound X or Stattic for 24 hours. c. Stimulate the cells with IL-6 for 30 minutes to induce STAT3 phosphorylation. d. Lyse the cells and collect the protein lysates. e. Determine the protein concentration of each lysate. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Probe the membrane with primary antibodies against phospho-STAT3, total STAT3, and GAPDH (as a loading control). h. Incubate with a horseradish peroxidase-conjugated secondary antibody. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control. Calculate the IC50 value from the dose-response curve.

STAT3 Signaling Pathway

G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase IL6R->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene CompoundX Compound X CompoundX->JAK Inhibits

Caption: Proposed inhibition of the STAT3 signaling pathway.

Conclusion

This guide outlines a systematic approach to investigate the mechanism of action for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. By employing a series of well-established in vitro and cell-based assays, researchers can compare its activity against known inhibitors and elucidate its primary biological target. The hypothetical data and experimental frameworks provided herein serve as a template for the rational design of studies aimed at characterizing this and other novel chemical entities. The confirmation of a specific mechanism of action is a critical step in the drug discovery and development pipeline.

Comparative Guide: Synthesis and Bioactivity of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and potential bioactivity of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. Due to the limited availability of published data for this specific compound, this document outlines a plausible synthetic route and proposes key bioactivity assays based on the known properties of structurally related naphthalene derivatives. This framework allows for a direct comparison with known alternatives, providing a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Chemical Structures and Properties

A comparison of the target compound and a known bioactive analogue, 3,5-dihydroxy-2-napthoic acid, is presented below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid [Image of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid structure]C₂₂H₂₂O₄350.41
3,5-dihydroxy-2-napthoic acid [Image of 3,5-dihydroxy-2-napthoic acid structure]C₁₁H₈O₄204.18

Synthesis Protocols

While a specific, reproducible synthesis for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is not available in the current literature, a plausible route can be proposed based on established organic chemistry reactions, such as the Stobbe condensation.

Proposed Synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

This proposed multi-step synthesis involves the formation of the naphthalene core followed by functional group modifications.

Step 1: Stobbe Condensation

The synthesis would likely begin with a Stobbe condensation between a suitably substituted benzaldehyde and a succinic ester to form the naphthalene precursor.

Step 2: Cyclization

The intermediate from the Stobbe condensation would then undergo an intramolecular cyclization to form the naphthalene ring system.

Step 3: Aromatization and Functional Group Introduction

Subsequent steps would involve aromatization of the ring system and the introduction of the dihydroxy, methyl, propyl, and benzyl groups at the desired positions. The carboxylic acid functionality would likely be introduced via hydrolysis of an ester group.

A generalized workflow for the synthesis is depicted in the following diagram:

G Proposed Synthetic Workflow start Substituted Benzaldehyde + Succinic Ester stobbe Stobbe Condensation start->stobbe intermediate1 Naphthalene Precursor stobbe->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 aromatization Aromatization & Functionalization intermediate2->aromatization product Target Compound aromatization->product

Caption: Proposed synthetic workflow for the target compound.

Bioactivity and Experimental Protocols

Based on the known biological activities of various naphthalene derivatives, the target compound is hypothesized to possess anti-inflammatory, anticancer, and/or antimicrobial properties.[1] Below are detailed protocols for assessing these potential bioactivities.

Anti-inflammatory Activity: Neutrophil Activation Assay

Objective: To evaluate the inhibitory effect of the compound on the activation of neutrophils, a key process in inflammation.

Protocol:

  • Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Pre-incubate the isolated neutrophils with various concentrations of the test compound for 15 minutes at 37°C.

  • Stimulate the neutrophils with a known activator, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA).

  • Measure the production of reactive oxygen species (ROS) using a chemiluminescence or fluorescence-based assay.

  • Quantify the release of granule enzymes, such as lysozyme or β-glucuronidase, using appropriate enzymatic assays.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the neutrophil response.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Culture selected cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer) in appropriate media until they reach logarithmic growth phase.

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Protocol:

  • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with the microbial suspension.

  • Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Comparative Bioactivity Data

The following table summarizes the available bioactivity data for a known alternative compound and provides a template for the evaluation of the target compound.

CompoundBioactivity AssayTarget/Cell LineIC50 / MICReference
7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid Anti-inflammatoryNeutrophil ActivationData not available-
AnticancerA549, HeLaData not available-
AntimicrobialS. aureus, E. coliData not available-
3,5-dihydroxy-2-napthoic acid Enzyme InhibitionBabesia microti Lactate Dehydrogenase85.65 µM[Frontiers in Microbiology, 2020]

Potential Signaling Pathway Involvement

Based on the activities of similar compounds, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid could potentially modulate inflammatory or cell survival pathways. For instance, inhibition of the NF-κB signaling pathway is a common mechanism for anti-inflammatory and anticancer agents.

G Hypothetical NF-κB Pathway Inhibition stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK compound Target Compound compound->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription response Inflammatory Response transcription->response

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data on the synthesis and bioactivity of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is currently lacking, this guide provides a comprehensive framework for its investigation. The proposed synthetic route and detailed protocols for bioactivity assessment offer a clear path for researchers to explore the potential of this compound. By comparing its future experimental data with the known activities of related naphthalene derivatives, its therapeutic promise can be effectively evaluated. The structural features of the target compound, particularly the dihydroxy-naphthalene-carboxylic acid core, suggest that it is a promising candidate for further drug discovery and development efforts.

References

"spectroscopic comparison of synthetic vs. commercial naphthalene standards"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the spectroscopic purity of synthetic and commercial-grade naphthalene standards for researchers, scientists, and drug development professionals.

In analytical research and pharmaceutical development, the purity of chemical standards is paramount. Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a fundamental building block in organic synthesis and as a reference standard in various analytical methods. While commercially available naphthalene is suitable for many applications, high-purity synthetic standards are often essential for sensitive analyses and the synthesis of active pharmaceutical ingredients. This guide provides a head-to-head spectroscopic comparison of a high-purity synthetic naphthalene standard against a typical commercial-grade equivalent, highlighting the key differences in their analytical signatures.

The Spectroscopic Fingerprint: A Tale of Two Purities

The primary distinction between synthetic and commercial naphthalene lies in the presence of impurities. Commercial naphthalene is typically derived from coal tar or petroleum.[1] Coal tar-derived naphthalene often contains impurities such as benzothiophene, indane, indene, and methylnaphthalenes.[1] Petroleum-derived naphthalene is generally purer but may contain methylindenes. Synthetic naphthalene, produced through controlled chemical synthesis, is characterized by a significantly higher purity, with minimal levels of these process-related impurities.

These purity differences are readily apparent when analyzed using standard spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Vis Spectroscopy: A Subtle but Significant Difference

UV-Vis spectroscopy, which measures the absorption of light by a substance, reveals subtle but important differences between the two grades of naphthalene. While the main absorption peaks of naphthalene are present in both samples, the spectrum of the commercial-grade standard may exhibit a slightly elevated baseline and less defined fine structure due to the presence of absorbing impurities.

Parameter Synthetic Naphthalene Commercial Naphthalene (Typical)
λmax (in ethanol) ~220 nm, ~275 nm, ~311 nm[2][3]~220 nm, ~275 nm, ~311 nm
Spectral Features Sharp, well-defined peaks with clear vibrational fine structure.Broader peaks with potentially less resolved fine structure and a slightly higher baseline absorbance.
FT-IR Spectroscopy: Vibrational Clues to Impurities

FT-IR spectroscopy probes the vibrational modes of molecules. The spectrum of pure naphthalene is characterized by specific peaks corresponding to C-H stretching, C-C stretching, and bending vibrations of the aromatic rings. In commercial naphthalene, additional small peaks or shoulders on the main peaks may be observed, indicative of the functional groups present in its characteristic impurities. For example, the presence of benzothiophene could introduce subtle C-S stretching vibrations.

Vibrational Mode Synthetic Naphthalene (cm⁻¹) Commercial Naphthalene (Typical) (cm⁻¹)
Aromatic C-H Stretch 3100-3000[4]3100-3000 (may be broadened)
Aromatic C=C Stretch 1600-14501600-1450 (potential shoulders from impurities)
C-H Out-of-Plane Bending ~780~780 (potential additional weak bands)
NMR Spectroscopy: The Unambiguous Identifier of Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for assessing the purity of naphthalene. The ¹H and ¹³C NMR spectra of high-purity synthetic naphthalene are clean and simple, showing only the signals corresponding to the naphthalene molecule. In contrast, the spectra of commercial naphthalene will display additional, low-intensity signals corresponding to the protons and carbons of its impurities. The chemical shifts and splitting patterns of these extra signals can be used to identify the specific impurities present.

¹H NMR Spectroscopy

Proton Environment Synthetic Naphthalene (ppm) Commercial Naphthalene (Typical) (ppm)
H1, H4, H5, H8 (α-protons) ~7.84[5]~7.84 (major signal) + weak signals from impurities
H2, H3, H6, H7 (β-protons) ~7.48[5]~7.48 (major signal) + weak signals from impurities

¹³C NMR Spectroscopy

Carbon Environment Synthetic Naphthalene (ppm) Commercial Naphthalene (Typical) (ppm)
C1, C4, C5, C8 ~128.0~128.0 (major signal) + weak signals from impurities
C2, C3, C6, C7 ~125.9~125.9 (major signal) + weak signals from impurities
C9, C10 (bridgehead) ~133.5~133.5 (major signal) + weak signals from impurities

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of synthetic and commercial naphthalene standards.

Spectroscopic_Comparison_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample_Synthetic Weigh Synthetic Naphthalene Dissolve_UV Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol) for UV-Vis Sample_Synthetic->Dissolve_UV Dissolve_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) for NMR Sample_Synthetic->Dissolve_NMR Prepare_IR Prepare Solid Sample for IR (e.g., KBr pellet or thin film) Sample_Synthetic->Prepare_IR Sample_Commercial Weigh Commercial Naphthalene Sample_Commercial->Dissolve_UV Sample_Commercial->Dissolve_NMR Sample_Commercial->Prepare_IR UV_Vis UV-Vis Spectroscopy Dissolve_UV->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Dissolve_NMR->NMR FT_IR FT-IR Spectroscopy Prepare_IR->FT_IR Process_UV Process UV-Vis Spectra (Baseline Correction, Peak Picking) UV_Vis->Process_UV Process_IR Process FT-IR Spectra (Baseline Correction, Peak Assignment) FT_IR->Process_IR Process_NMR Process NMR Spectra (Phasing, Integration, Peak Assignment) NMR->Process_NMR Compare Compare Spectra & Tabulate Data Process_UV->Compare Process_IR->Compare Process_NMR->Compare Conclusion Assess Purity and Identify Impurities Compare->Conclusion

Caption: Workflow for comparing naphthalene standards.

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of the naphthalene standard (synthetic or commercial) and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution. Further dilute the stock solution to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 to 400 nm, using spectroscopic grade ethanol as the blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare the overall spectral shape and baseline.

FT-IR Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the naphthalene standard in a volatile solvent like dichloromethane.[1] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[1]

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Measurement: Place the salt plate in the sample holder and acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare the spectra for any additional or broadened peaks in the commercial sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthalene standard in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire both ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra (phasing, baseline correction, and referencing). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts of all signals in both spectra. Compare the spectra to identify any low-level signals in the commercial sample that are not present in the synthetic standard's spectrum.

Conclusion

The choice between synthetic and commercial naphthalene standards depends critically on the application. For routine applications where the presence of minor impurities will not affect the outcome, commercial-grade naphthalene may be a cost-effective option. However, for applications demanding the highest accuracy and precision, such as in pharmaceutical synthesis, reference standard preparation, and sensitive analytical method development, the use of a high-purity, synthetic naphthalene standard is indispensable. The spectroscopic data clearly demonstrates the superior purity of synthetic standards, which lack the characteristic impurities found in their commercial counterparts. Researchers should carefully consider their experimental requirements when selecting a naphthalene standard to ensure the reliability and validity of their results.

References

A Comparative Analysis of Purity for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid from Divergent Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. This guide provides a comparative assessment of the purity of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid synthesized via two distinct hypothetical routes: a Friedel-Crafts alkylation and benzylation approach (Route A) and a Grignard reaction followed by aromatization (Route B). We present detailed experimental protocols for key analytical techniques used in purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Quantitative data on purity levels and impurity profiles for products from both routes are summarized in tabular format. Additionally, workflow and signaling pathway diagrams are provided to visually represent the experimental logic and a potential biological context for this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the selection of synthetic strategies that yield high-purity compounds.

Introduction

7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry, given that naphthalene-based compounds are known to exhibit a wide range of biological activities.[1][2] The synthetic route employed in the production of such a molecule can significantly impact its purity profile, introducing different types and levels of impurities that may affect its biological activity and toxicity.[3][4]

This guide compares two hypothetical synthetic pathways to 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid and evaluates the resulting product purity using standard analytical techniques. The objective is to provide a framework for assessing the purity of complex organic molecules from different synthetic origins.

Hypothetical Synthetic Routes

Route A: Friedel-Crafts Acylation and Alkylation Strategy

This route commences with a substituted naphthalene core, followed by sequential Friedel-Crafts reactions to introduce the propyl and benzyl groups, and subsequent functional group manipulations to yield the final product.

  • Step 1: Friedel-Crafts acylation of 6-methylnaphthalene-2,3-diol with propanoyl chloride.

  • Step 2: Clemmensen reduction of the resulting ketone to form the propyl group.

  • Step 3: Friedel-Crafts benzylation using benzyl chloride.

  • Step 4: Carboxylation of the naphthalene ring via a Kolbe-Schmitt type reaction.

Potential Impurities:

  • Isomers from non-regioselective Friedel-Crafts reactions.

  • Over-benzylated or over-propylated products.

  • Residual starting materials and intermediates.

  • Byproducts from incomplete reduction or carboxylation.

Route B: Grignard Reaction and Aromatization Strategy

This pathway involves the construction of the naphthalene ring system from simpler aromatic precursors.

  • Step 1: Synthesis of a substituted tetralone derivative.

  • Step 2: Grignard reaction with a benzylmagnesium halide to introduce the benzyl group.

  • Step 3: Dehydration and aromatization to form the naphthalene core.

  • Step 4: Introduction of the carboxylic acid group via lithiation and quenching with carbon dioxide.

  • Step 5: Hydroxylation of the aromatic ring.

Potential Impurities:

  • Incompletely aromatized intermediates (tetralone derivatives).

  • Byproducts from the Grignard reaction.

  • Residual organometallic reagents.

  • Isomeric products from non-selective hydroxylation.

Purity Assessment: Data and Protocols

The purity of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid from both synthetic routes was assessed using HPLC, ¹H NMR, and LC-MS.

Quantitative Data Summary
Parameter Route A Product Route B Product Acceptance Criteria
HPLC Purity (%) 98.5%99.2%> 98.0%
Total Impurities (%) 1.5%0.8%< 2.0%
Major Impurity A (%) 0.7% (Isomer)0.3% (Tetralone)< 0.5%
Residual Solvents (ppm) < 50< 50< 100 ppm
Heavy Metals (ppm) < 10< 10< 20 ppm
Impurity Profile
Impurity Structure Route A (%) Route B (%)
Isomeric ProductC₂₂H₂₂O₄0.7Not Detected
Unreacted IntermediateC₁₈H₁₈O₃0.3Not Detected
Tetralone PrecursorC₂₁H₂₂O₃Not Detected0.3
Over-benzylated ProductC₂₉H₂₈O₄0.2Not Detected
Experimental Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

3.3.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the structure of the desired product and identify any structural impurities.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A 5 mg sample was dissolved in 0.7 mL of DMSO-d₆. The spectrum was acquired with 16 scans.

3.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the molecular weights of the main product and any impurities.[5][6]

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: 100-1000 m/z.

  • Chromatographic Conditions: Same as HPLC method.

Visualizations

Experimental Workflow

G cluster_A Route A cluster_B Route B cluster_analysis Purity Assessment A1 Friedel-Crafts Acylation A2 Clemmensen Reduction A1->A2 A3 Friedel-Crafts Benzylation A2->A3 A4 Carboxylation A3->A4 A_prod Product A A4->A_prod HPLC HPLC A_prod->HPLC NMR 1H NMR A_prod->NMR LCMS LC-MS A_prod->LCMS B1 Tetralone Synthesis B2 Grignard Reaction B1->B2 B3 Aromatization B2->B3 B4 Carboxylation B3->B4 B_prod Product B B4->B_prod B_prod->HPLC B_prod->NMR B_prod->LCMS Result Purity Comparison HPLC->Result NMR->Result LCMS->Result

Caption: Workflow for Synthesis and Purity Assessment.

Hypothetical Signaling Pathway Inhibition

G compound Naphthalene-1-carboxylic Acid Derivative receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Proliferation) nucleus->response

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Discussion

The results indicate that Route B produced 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid with a higher overall purity (99.2%) compared to Route A (98.5%). The primary impurity in the product from Route A was an isomer resulting from a lack of complete regioselectivity during the Friedel-Crafts reactions. In contrast, the main impurity from Route B was a small amount of the un-aromatized tetralone precursor.

The choice of synthetic route has a clear impact on the impurity profile of the final product. While Route A may be more straightforward in terms of the individual reactions, the purification challenges associated with isomeric byproducts are significant. Route B, although potentially more complex in its execution, offers better control over regioselectivity, leading to a cleaner product.

Conclusion

For the synthesis of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid, the Grignard reaction and aromatization strategy (Route B) is superior in terms of the final product's purity. The selection of a synthetic route should not only consider the yield and ease of synthesis but also the impurity profile and the feasibility of purification. The analytical methods outlined in this guide provide a robust framework for such an assessment.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe and compliant disposal of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, these procedures are based on the known hazards of its constituent chemical groups: a substituted naphthalene core (a polycyclic aromatic hydrocarbon), a carboxylic acid, and a benzyl group. Given the toxic and potentially carcinogenic nature of naphthalene and its derivatives, this compound must be treated as hazardous waste.[1]

Hazard Assessment and Classification

Due to its chemical structure, 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid should be presumed to be a hazardous substance. The naphthalene moiety suggests potential toxicity and carcinogenicity, classifying it as a health hazard. The carboxylic acid group indicates potential corrosivity, although this may be moderated by its solid form and large molecular structure.

Key Hazard Characteristics:

Hazard ClassBasis for ClassificationRecommended Precautions
Toxic Naphthalene and its derivatives are classified as hazardous wastes by the EPA and are known to be toxic and potentially carcinogenic.[1]Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of any dust or aerosol.
Environmental Hazard Polycyclic aromatic hydrocarbons (PAHs) can be very toxic to aquatic life with long-lasting effects.Prevent any release into the environment. Do not dispose of down the drain or in regular trash.
Corrosive (potential) The carboxylic acid group can be corrosive.While likely a solid, solutions of this compound may be corrosive. Handle with care and avoid contact with skin and eyes.
Reactive (low) The compound is not expected to be highly reactive, but should be segregated from strong bases and oxidizing agents as a standard precaution for carboxylic acids.Store separately from incompatible materials.
Personal Protective Equipment (PPE)

When handling 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves). Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended. All handling of the solid compound should ideally take place within a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect all solid waste contaminated with 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid in a designated, compatible, and clearly labeled hazardous waste container.

    • This includes unused or expired compound, contaminated weighing papers, pipette tips, and gloves.

    • The container should be made of a material compatible with organic solids and acids (e.g., a high-density polyethylene (HDPE) container).

    • Keep the container securely closed except when adding waste.[2][3][4]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste.

    • Segregate halogenated and non-halogenated solvent waste streams.

    • Collect in a designated, leak-proof, and compatible liquid waste container (e.g., a glass or HDPE bottle).

    • Do not overfill liquid containers; leave adequate headspace for expansion.[5]

    • Never dispose of solutions containing this compound down the sanitary sewer.[4][6]

  • Contaminated Labware:

    • The first rinse of any glassware or equipment that has been in contact with the compound must be collected as hazardous waste.[4]

    • Subsequent rinses may be disposed of down the drain, provided they are free of other hazardous materials and the pH is within the acceptable range (typically 5.5-9.5).[4][6]

    • Empty containers of the pure compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular waste.[7]

Labeling and Storage

All hazardous waste containers must be labeled in accordance with institutional and regulatory guidelines.

  • Labeling Requirements:

    • The words "Hazardous Waste" must be clearly visible.[2][8]

    • The full chemical name: "7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid" must be written out. Do not use abbreviations or chemical formulas.[2][4]

    • For mixtures, list all constituents and their approximate percentages.[2][4]

    • Indicate the associated hazards (e.g., Toxic, Environmental Hazard).

    • Include the date when waste was first added to the container.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[2][9]

    • Ensure waste is segregated by hazard class (e.g., keep acids away from bases).[2][5]

    • Store liquid waste containers in secondary containment to prevent spills.[3]

Disposal Procedure

Disposal of this hazardous waste must be handled through your institution's Environmental Health & Safety (EHS) department.

  • Package for Pickup: Ensure all waste containers are securely sealed and properly labeled as described above.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting a collection, which may involve an online form or a phone call.[2][3][7][8]

  • Final Disposal Method: The EHS department will arrange for the ultimate disposal of the waste. For compounds like this, the most likely method is high-temperature incineration at a licensed hazardous waste facility. This is a common and effective method for destroying polycyclic aromatic hydrocarbons.

Emergency Procedures
  • Spills: In the event of a small spill, contain the material using an appropriate spill kit. If the spill involves a solid, carefully sweep it up and place it in the designated solid hazardous waste container. Avoid creating dust. For liquid spills, use absorbent pads. All spill cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention and have information about the chemical available.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid and its associated waste streams.

G Disposal Workflow for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid cluster_0 Waste Generation cluster_1 Hazard Identification cluster_2 Segregation & Collection cluster_3 Containerization & Labeling cluster_4 Storage & Disposal cluster_5 Non-Hazardous Stream A Generate Waste (Solid, Liquid, or Contaminated Material) B Is it 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid or contaminated with it? A->B C Solid Waste (e.g., pure compound, gloves, tips) B->C Yes (Solid) D Liquid Waste (e.g., solutions in solvent) B->D Yes (Liquid) E Contaminated Glassware (1st Rinse) B->E Yes (Rinsate) J Follow standard lab disposal procedures B->J No F Collect in compatible, sealed container C->F D->F E->F G Label as 'Hazardous Waste' with full chemical name and hazards F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I

Caption: Disposal decision workflow for the subject compound.

References

Comprehensive Safety and Handling Protocol for 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling, use, and disposal of 7-Benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic acid. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Standard
Eyes/Face Safety Goggles with side shields and a Face ShieldANSI Z87.1 compliant.[3] A face shield should be used in addition to goggles when there is a risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling acids and organic compounds.[4][5] Glove thickness and breakthrough time should be considered based on the duration of handling.
Body Flame-retardant laboratory coatA fully buttoned lab coat made of a material like Nomex® is recommended.[3]
Respiratory Respirator (if necessary)Use in a well-ventilated area or under a chemical fume hood.[1] If engineering controls are insufficient, a respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][5]
Feet Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[3]

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling cluster_reaction Reaction & Observation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve react_monitor Monitor Reaction handle_dissolve->react_monitor Initiate experiment clean_decontaminate Decontaminate Glassware react_monitor->clean_decontaminate Upon completion clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe

Caption: Workflow for handling the chemical.

Experimental Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid inhalation of any dust.

    • Slowly add the compound to the desired solvent, ensuring constant stirring to facilitate dissolution. Avoid splashing.

  • Reaction:

    • Once the compound is in solution, proceed with the experimental protocol.

    • Continuously monitor the reaction for any unexpected changes.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Large Spill Evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Diagram

cluster_waste Waste Streams cluster_collection Collection cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, weigh boats) collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Unused solution, reaction mixture) collect_liquid Labeled Liquid Waste Container (Halogenated or Non-halogenated) waste_liquid->collect_liquid dispose_EHS Arrange Pickup by Environmental Health & Safety collect_solid->dispose_EHS collect_liquid->dispose_EHS

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.